C5aR1 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27F4N3O |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
3-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4H-quinazolin-2-one |
InChI |
InChI=1S/C28H27F4N3O/c1-19-7-6-11-24(29)26(19)33-15-13-22(14-16-33)34-18-21-9-3-5-12-25(21)35(27(34)36)17-20-8-2-4-10-23(20)28(30,31)32/h2-12,22H,13-18H2,1H3 |
InChI Key |
IUTHEOCJFAFDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N2CCC(CC2)N3CC4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of C5aR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for Complement Component 5a Receptor 1 (C5aR1) antagonists. C5aR1, also known as CD88, is a classical G protein-coupled receptor (GPCR) that plays a pivotal role in driving inflammatory and immune responses.[1][2] Its activation by the potent anaphylatoxin C5a triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[1][3] Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 a compelling therapeutic target.[4]
This document details the core signaling pathways of C5aR1, the mechanisms by which antagonists inhibit these pathways, quantitative data on the potency of various antagonists, and detailed protocols for key experimental assays used in their characterization.
The C5aR1 Signaling Cascade
Upon binding of its endogenous ligand C5a, C5aR1 undergoes a conformational change that facilitates coupling to intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates two major signaling arms: G protein-dependent signaling and β-arrestin-mediated signaling.
G Protein-Dependent Signaling: The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More critically, the dissociation of the Gβγ subunits from Gαi activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a hallmark of C5aR1 activation. This pathway, along with others, activates downstream effectors like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is crucial for gene transcription and cellular responses.
β-Arrestin-Mediated Signaling: Following activation, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin recruitment serves two primary functions:
-
Desensitization: It sterically hinders further G protein coupling, terminating the primary signal.
-
Scaffolding: It acts as a scaffold for other signaling proteins, initiating a second wave of G protein-independent signaling and promoting receptor internalization (endocytosis).
These signaling events culminate in critical cellular functions, particularly in immune cells like neutrophils and macrophages, such as chemotaxis, phagocytosis, and the production of inflammatory mediators.
Caption: C5aR1 signaling is blocked by antagonists, preventing downstream effects.
Core Mechanism of C5aR1 Antagonists
C5aR1 antagonists are therapeutic agents designed to block the pro-inflammatory effects mediated by the C5a-C5aR1 axis. They achieve this primarily by binding to C5aR1 and preventing its activation by C5a. These antagonists can be broadly categorized into two main classes:
-
Peptidic and Peptidomimetic Antagonists: These are often cyclic or linear peptides derived from the C-terminus of C5a itself, such as PMX53 and JPE-1375. They typically act as competitive antagonists, directly competing with C5a for the orthosteric binding site on the receptor.
-
Small Molecule Antagonists: These are non-peptide compounds, such as Avacopan (CCX168) and NDT9513727. While some may be competitive, others can act as allosteric inhibitors, binding to a site on the receptor distinct from the C5a binding pocket to prevent the conformational change required for activation.
By occupying the receptor without inducing an active conformation, antagonists effectively inhibit all downstream signaling events, including G protein activation (calcium mobilization, ERK phosphorylation) and β-arrestin recruitment. This blockade translates into the suppression of key inflammatory cell functions like neutrophil migration and cytokine production.
Quantitative Data: Antagonist Potency
The potency of C5aR1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Kd). These values vary significantly depending on the specific compound, the cell type used, and the signaling pathway being assayed. A systematic characterization of several common C5aR1 inhibitors revealed that the rank order of potencies can be dependent on the specific signaling readout.
| Antagonist | Class | Assay | Cell Type / System | IC50 / Kd | Reference |
| PMX53 | Cyclic Peptide | Neutrophil Function | Human PMNs | ~20 nM | |
| β-arrestin 2 Recruitment | HEK293-C5aR1 | 3.9 nM | |||
| cAMP Signaling | HEK293-C5aR1 | 1.8 nM | |||
| Avacopan (CCX168) | Small Molecule | β-arrestin 2 Recruitment | HEK293-C5aR1 | 1.1 nM | |
| cAMP Signaling | HEK293-C5aR1 | 0.4 nM | |||
| JPE-1375 | Linear Peptide | Neutrophil Mobilization (in vivo) | Mouse | Effective at 1 mg/kg | |
| β-arrestin 2 Recruitment | HEK293-C5aR1 | 11.2 nM | |||
| C5aR1 antagonist 1 | Small Molecule | Migration Assay | Not Specified | 17 nM | |
| DISCO Assay | Not Specified | 38 nM | |||
| Binding Affinity (Kd) | Not Specified | 15 nM |
Note: IC50 values are dependent on assay conditions, particularly the concentration of the agonist (C5a) used. Data is compiled from multiple sources for comparison.
Key Experimental Protocols
The characterization of C5aR1 antagonists relies on a suite of in vitro cellular assays that measure distinct steps in the signaling cascade.
Calcium Mobilization Assay
This assay is a primary functional screen for C5aR1 activity, as it directly measures a key consequence of Gq/i protein coupling.
Principle: Activation of C5aR1 leads to a rapid increase in intracellular calcium concentration ([Ca2+]i). This change is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is pre-loaded into the cells. The increase in fluorescence intensity upon agonist stimulation is measured over time, typically using a fluorescence plate reader like an FLIPR. Antagonists are pre-incubated with the cells before the addition of C5a, and their efficacy is measured by their ability to inhibit the C5a-induced fluorescence signal.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing C5aR1, or primary immune cells like human monocyte-derived macrophages (HMDMs), are seeded into black, clear-bottom 96-well or 384-well microplates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often probenecid (to prevent dye leakage) for 30-60 minutes at 37°C.
-
Antagonist Incubation: The loading buffer is removed, and cells are washed. Assay buffer containing the desired concentrations of the C5aR1 antagonist (or vehicle control) is added to the wells, and the plate is incubated for 15-30 minutes.
-
Signal Measurement: The microplate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken for several seconds.
-
Agonist Stimulation: A specific concentration of C5a (typically EC80) is automatically injected into each well, and fluorescence is continuously monitored for 60-180 seconds to capture the transient calcium peak.
-
Data Analysis: The change in fluorescence (peak minus baseline) is calculated. The inhibitory effect of the antagonist is determined by comparing the signal in antagonist-treated wells to the control (C5a alone) wells. IC50 curves are generated by plotting the percent inhibition against the log concentration of the antagonist.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Chemotaxis (Cell Migration) Assay
This assay assesses a critical physiological function of C5aR1: its ability to direct the migration of immune cells towards an inflammatory stimulus.
Principle: The assay uses a Boyden chamber or a similar multi-well plate with a porous membrane insert. Immune cells (e.g., neutrophils) are placed in the upper chamber, and a solution containing C5a (the chemoattractant) is placed in the lower chamber. Cells migrate through the pores towards the C5a gradient. Antagonists are added to the upper chamber with the cells to assess their ability to block this migration.
Detailed Methodology:
-
Cell Isolation: Primary neutrophils are isolated from fresh human or murine whole blood using density gradient centrifugation.
-
Chamber Setup: A chemotaxis plate (e.g., 96-well Transwell® plate with 3-5 µm pores) is used. The lower wells are filled with assay buffer containing various concentrations of C5a.
-
Antagonist Treatment: In separate tubes, isolated neutrophils are resuspended in assay buffer and pre-incubated with the C5aR1 antagonist (or vehicle control) for 15-30 minutes at room temperature.
-
Cell Seeding: The cell suspension (containing the antagonist) is added to the upper chamber (the insert).
-
Incubation: The plate is incubated for 60-90 minutes at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification: After incubation, the inserts are removed. The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent DNA-binding dye (e.g., CyQUANT®) or by direct cell counting using a flow cytometer.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number that migrated towards C5a alone. IC50 values are calculated from dose-response curves.
Caption: Workflow for a Boyden chamber-based chemotaxis assay.
β-Arrestin Recruitment Assay
This assay specifically measures the ability of a ligand to promote the interaction between C5aR1 and β-arrestin, a key step in receptor desensitization and internalization.
Principle: This assay often utilizes a technology like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (e.g., PathHunter®). The C5aR1 receptor is fused to one component of an energy transfer pair (e.g., a luciferase), and β-arrestin is fused to the other (e.g., a fluorescent acceptor). When C5a brings the receptor and β-arrestin into close proximity, energy transfer occurs, generating a detectable signal. Antagonists are measured by their ability to inhibit the C5a-induced signal.
Detailed Methodology:
-
Cell Culture: A cell line (e.g., HEK293 or CHO) engineered to co-express C5aR1 fused to a donor molecule (e.g., Rluc) and β-arrestin fused to an acceptor molecule (e.g., YFP) is used. Cells are seeded in white, opaque microplates.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the C5aR1 antagonist for a specified period.
-
Substrate Addition: If using a BRET assay, the luciferase substrate (e.g., coelenterazine h) is added.
-
Agonist Stimulation: C5a is added to the wells to stimulate the receptor/β-arrestin interaction.
-
Signal Detection: The plate is immediately read on a luminometer capable of detecting the two distinct emission wavelengths (one from the donor and one from the acceptor).
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The ability of the antagonist to inhibit the C5a-induced increase in the BRET ratio is used to generate an IC50 value.
Conclusion
C5aR1 antagonists represent a promising therapeutic strategy for a host of inflammatory diseases. Their mechanism of action is centered on the direct blockade of the C5aR1 receptor, preventing its activation by C5a and thereby inhibiting the downstream G protein and β-arrestin signaling pathways that drive inflammation. The characterization and development of these antagonists rely on a robust set of in vitro assays measuring calcium mobilization, cell migration, and β-arrestin recruitment, which together provide a comprehensive profile of a compound's potency and mechanism. The quantitative data derived from these assays are critical for comparing candidates and advancing the most promising molecules toward clinical development.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C5aR1 Antagonist Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The C5aR1 Signaling Pathway
The complement component 5a receptor 1 (C5aR1), also known as CD88, is a classical G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1][2] Its natural ligand, the anaphylatoxin C5a, is a potent pro-inflammatory peptide generated during complement system activation.[2][3] The C5a-C5aR1 axis is implicated in a wide range of inflammatory and immune-mediated diseases, making it a significant therapeutic target.[4]
Upon C5a binding, C5aR1 undergoes a conformational change, initiating intracellular signaling cascades through two primary pathways: G protein-dependent and β-arrestin-dependent signaling.
G Protein-Dependent Signaling: C5aR1 predominantly couples to the Gαi subtype of heterotrimeric G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of the G protein pathway also triggers the mobilization of intracellular calcium (Ca2+) and activates downstream effector pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These signaling events are crucial for a variety of cellular responses, including chemotaxis, phagocytosis, cytokine and chemokine secretion, and cell survival.
β-Arrestin-Dependent Signaling: Following agonist stimulation, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins (βarr1 and βarr2) to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal. Furthermore, β-arrestins act as scaffold proteins, initiating a second wave of signaling independent of G proteins and mediating receptor internalization. β-arrestin-mediated signaling can also contribute to cellular responses like chemotaxis and cytokine release.
Modulation of C5aR1 Signaling by Antagonists
Given the role of the C5a-C5aR1 axis in numerous inflammatory diseases, its therapeutic inhibition is a key area of drug development. C5aR1 antagonists can be broadly categorized into peptidic and non-peptidic small molecules. These antagonists function by binding to C5aR1 and preventing its activation by C5a, thereby inhibiting the downstream pro-inflammatory signaling cascades.
A critical concept in C5aR1 antagonism is biased signaling or functional selectivity . This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). Some C5aR1 antagonists may exhibit biased activity, potently inhibiting G protein signaling while having a lesser effect on β-arrestin recruitment, or vice versa. This has significant implications for drug development, as it may be possible to design antagonists that selectively block the pathogenic signaling pathways while preserving potentially beneficial ones.
For instance, the synthetic peptide C5apep acts as a full agonist for Gαi coupling but displays partial agonism for β-arrestin recruitment and receptor endocytosis. Conversely, some antagonists may completely block both pathways. The unique pharmacological profiles of different antagonists highlight the importance of comprehensive characterization across multiple signaling readouts.
Quantitative Data on C5aR1 Antagonists
The potency and efficacy of C5aR1 antagonists are typically quantified using various in vitro assays. The following tables summarize key quantitative data for several well-characterized C5aR1 antagonists.
Table 1: Potency of C5aR1 Antagonists in Different Assays
| Antagonist | Assay Type | Cell Line | IC50 / pA2 | Reference |
| PMX53 | C5a-induced PMN Mobilization | Human PMNs | 20 nM (IC50) | |
| Avacopan (CCX168) | C5a-induced β-arrestin recruitment | CHO-K1 | 8.8 (pA2) | |
| C5a-induced cAMP inhibition | CHO-K1 | 8.9 (pA2) | ||
| C5a-induced ERK1/2 phosphorylation | CHO-K1 | 8.4 (pA2) | ||
| C5aR1 antagonist 1 | DISCO assay | - | 38 nM (IC50) | |
| Migration assay | - | 17 nM (IC50) |
Table 2: Efficacy of C5a Analogs in Signaling Assays
| Ligand | Assay Type | Cell Line | EC50 | Emax (% of C5a) | Reference |
| C5a | cAMP Inhibition | HEK-293 | 0.19 nM | 100% | |
| ERK1/2 Phosphorylation | HMDMs | 0.19 nM | 100% | ||
| β-arrestin 2 Recruitment | HEK-293 | - | 100% | ||
| C5apep | cAMP Inhibition | HEK-293 | - | Full agonist | |
| ERK1/2 Phosphorylation | HEK-293 | - | Full agonist | ||
| β-arrestin 2 Recruitment | HEK-293 | - | Partial agonist |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize C5aR1 antagonist activity.
β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between C5aR1 and β-arrestin. A common method is the PathHunter® β-arrestin assay.
Principle: The assay utilizes enzyme fragment complementation. C5aR1 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced interaction of C5aR1 and β-arrestin, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Detailed Protocol (based on PathHunter® eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay):
-
Cell Handling:
-
Thaw cryopreserved PathHunter® C5AR1 CHO-K1 cells rapidly in a 37°C water bath.
-
Transfer cells to a tube containing cell plating media.
-
Centrifuge to pellet the cells, remove the supernatant, and resuspend in fresh media.
-
Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the antagonist compounds in assay buffer.
-
For antagonist mode, pre-incubate the cells with the antagonist for 30-60 minutes at 37°C.
-
Add the agonist (C5a) at a predetermined EC80 concentration to all wells except the negative control.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the detection reagent to room temperature.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the chemiluminescent signal on a plate reader.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C5aR1 activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon C5aR1 activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells (e.g., HEK293 expressing C5aR1 or primary human monocyte-derived macrophages) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Remove the culture medium from the cells and wash with a suitable buffer (e.g., HBSS).
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject the agonist (C5a) or antagonist followed by agonist, and immediately begin recording the fluorescence intensity over time.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the ERK1/2 signaling pathway downstream of C5aR1.
Principle: Upon C5aR1 activation, a signaling cascade leads to the phosphorylation of ERK1 and ERK2. The amount of phosphorylated ERK (p-ERK) can be measured using methods such as Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).
Detailed Protocol (based on HTRF):
-
Cell Culture and Stimulation:
-
Culture cells (e.g., CHO cells stably expressing human C5aR1) in a suitable plate.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat with antagonist followed by C5a, or agonist alone, for a short period (typically 2-10 minutes).
-
-
Cell Lysis:
-
Remove the stimulation medium and add lysis buffer to each well.
-
Incubate for 30-45 minutes at room temperature with shaking to ensure complete cell lysis.
-
-
Detection:
-
Transfer the cell lysate to a detection plate.
-
Add a mixture of two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes total ERK, and another labeled with an acceptor fluorophore (e.g., d2) that specifically binds to phosphorylated ERK.
-
Incubate for at least 2 hours at room temperature.
-
-
Signal Reading:
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.
-
The ratio of the acceptor to donor fluorescence is proportional to the amount of p-ERK.
-
Chemotaxis Assay
This assay assesses the ability of a C5aR1 antagonist to block the C5a-induced migration of cells, typically neutrophils.
Principle: A chemoattractant (C5a) is placed in the lower chamber of a Boyden chamber or a similar multi-well migration plate, separated from cells in the upper chamber by a porous membrane. Cells migrate through the pores towards the chemoattractant. The number of migrated cells is then quantified.
Detailed Protocol (using a Boyden Chamber):
-
Cell Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
-
Assay Setup:
-
Add the chemoattractant (C5a) and/or antagonist to the lower wells of the Boyden chamber.
-
Place the porous membrane over the lower wells.
-
Add the isolated neutrophils to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C for 1-2 hours to allow for cell migration.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo®).
-
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.
Principle: Cells are stimulated with forskolin to increase intracellular cAMP levels. Activation of C5aR1 by C5a will inhibit adenylyl cyclase, leading to a decrease in cAMP. This change in cAMP can be measured using various methods, including competitive immunoassays or reporter gene assays.
Detailed Protocol (using a LANCE cAMP assay):
-
Cell Preparation:
-
Harvest cells expressing C5aR1 and resuspend them in stimulation buffer.
-
-
Assay Procedure:
-
Add the cells to a 384-well plate.
-
Add the antagonist, followed by a mixture of C5a and forskolin.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Add a detection mix containing a Europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.
-
Incubate for 1 hour at room temperature.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the intracellular cAMP concentration.
-
Conclusion
The C5aR1 signaling pathway represents a critical nexus in the inflammatory response. The development of antagonists that can effectively and selectively modulate this pathway holds immense therapeutic promise. A thorough understanding of the intricate signaling mechanisms, coupled with robust and reproducible experimental protocols, is essential for the successful discovery and development of novel C5aR1-targeted therapeutics. This guide provides a comprehensive overview of the core principles and methodologies required for researchers, scientists, and drug development professionals working in this exciting field.
References
- 1. Partial ligand-receptor engagement yields functional bias at the human complement receptor, C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of C5a Receptor 1 (C5aR1) in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, plays a dual role in host defense and the inflammatory response. Upon activation, the complement cascade generates potent pro-inflammatory mediators, among which the anaphylatoxin C5a is a key player. C5a exerts its biological effects primarily through its high-affinity G protein-coupled receptor, C5a receptor 1 (C5aR1), also known as CD88.[1][2] The engagement of C5a with C5aR1 on various immune cells, including neutrophils, macrophages, and mast cells, triggers a cascade of intracellular signaling events.[1][3] This activation leads to chemotaxis, degranulation, the release of inflammatory cytokines and chemokines, and the production of reactive oxygen species, all of which are hallmarks of an inflammatory response.[1]
Given its central role in orchestrating inflammation, the C5a-C5aR1 axis has been implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases. Preclinical studies utilizing various animal models have been instrumental in elucidating the multifaceted role of C5aR1 in these conditions and in evaluating the therapeutic potential of targeting this receptor. This technical guide provides an in-depth overview of the role of C5aR1 in key inflammatory disease models, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This sets off a downstream signaling cascade involving multiple pathways that collectively mediate the pro-inflammatory effects of C5a.
Role of C5aR1 in Specific Inflammatory Disease Models
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. The complement system, and specifically C5a, is implicated in the pathogenesis of RA.
| Model | Intervention | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Anti-C5aR mAb | Significant reduction in paw swelling, bone erosion, cartilage destruction, and synovitis. Reduced infiltration of neutrophils into the joint. | |
| Collagen Antibody-Induced Arthritis (CAIA) | C5aR1 siRNA | 51% decrease in clinical disease activity. | |
| CAIA | Anti-C5aR1 Ab-protamine-C5 siRNA conjugate | 83% reduction in arthritis severity, with decreased histopathology, C3 deposition, and neutrophil/macrophage infiltration. | |
| Delayed-Type Hypersensitivity Arthritis (DTHA) | Blocking anti-C5aR mAb | Rapid reduction in paw swelling, bone erosion, and synovitis within 60 hours of a single dose. |
1. Induction of Arthritis:
-
Animals: DBA/1 mice are typically used.
-
Immunization: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Disease Assessment: Arthritis development is monitored by visual scoring of paw swelling and erythema. Clinical scores are assigned to each paw (e.g., 0-4 scale), resulting in a total clinical score per mouse.
2. Therapeutic Intervention:
-
Treatment: A blocking anti-mouse C5aR monoclonal antibody (or a C5aR1 antagonist) is administered, typically starting at the onset of clinical signs of arthritis.
-
Dosage and Administration: Dosing regimens vary, but a common approach is intraperitoneal or intravenous injection of the antibody (e.g., 10 mg/kg) every other day.
-
Outcome Measures: Paw swelling is measured using calipers. Histological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion. Levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the paw tissue and serum can be quantified by ELISA or multiplex assays.
Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The complement system is strongly activated during sepsis, and C5a is a key mediator of the systemic inflammatory response.
| Model | Genetic Modification/Intervention | Key Findings | Reference |
| Cecal Ligation and Puncture (CLP) - Mild/Moderate | C5aR1-deficient mice | Significantly increased survival. Improved pathogen clearance and preserved liver function. Increased IFN-γ and decreased IL-10 production. | |
| CLP - Severe | C5aR1-deficient mice | No significant improvement in survival. | |
| N. meningitidis Sepsis | C5aR1-deficient mice | Increased resistance to infection and more rapid bacterial clearance. Ameliorated inflammatory cytokine response. | |
| N. meningitidis Sepsis | Pharmacologic C5aR1 blockade | Enhanced mouse survival and lowered meningococcal burden, even when administered after sepsis induction. |
1. Induction of Sepsis:
-
Animals: C57BL/6 mice are commonly used.
-
Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve (the position of the ligation determines the severity of sepsis). The ligated cecum is then punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to ensure patency. The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.
-
Post-operative Care: Mice receive fluid resuscitation (e.g., 1 ml of saline subcutaneously) and analgesics.
2. Therapeutic Intervention and Monitoring:
-
Genetic Models: C5aR1 knockout mice and wild-type littermates are subjected to CLP.
-
Pharmacological Intervention: A C5aR1 antagonist or blocking antibody can be administered before or after the CLP procedure. For example, anti-C5aR1 antibody (clone 20/70) can be administered intravenously at a dose of 0.6 mg/kg.
-
Monitoring and Outcome Measures: Survival is monitored for several days. Blood and peritoneal lavage fluid can be collected to measure bacterial load (colony-forming units). Plasma levels of cytokines (e.g., TNF-α, IL-6, IL-10) and organ injury markers (e.g., ALT, AST for liver function) are quantified.
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Complement activation in the gut mucosa is thought to contribute to the inflammatory process.
| Model | Genetic Modification | Key Findings | Reference |
| Acute DSS-induced colitis | C5aR-deficient mice | Milder disease symptoms, less histological damage, and lower expression of inflammatory mediators. | |
| Chronic DSS-induced colitis | C5aR-deficient mice | Aggravated weight loss, higher degree of histological damage, and increased granulocyte infiltration. | |
| DSS-induced colitis | Oral administration of PMX205 nanoparticles | Significantly mitigated weight loss, clinical illness, colon length reduction, and epithelial damage. |
1. Induction of Colitis:
-
Animals: C57BL/6 mice are frequently used.
-
Acute Model: Mice are given 2-5% (w/v) DSS in their drinking water for 5-7 days.
-
Chronic Model: Mice are subjected to multiple cycles of DSS administration (e.g., 2% DSS for 5 days) interspersed with periods of regular drinking water.
-
Disease Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) is calculated based on these parameters.
2. Intervention and Analysis:
-
Genetic Models: C5aR1 knockout mice and wild-type controls are used.
-
Pharmacological Treatment: C5aR1 antagonists can be administered systemically or, for targeted delivery, encapsulated in nanoparticles.
-
Outcome Measures: At the end of the experiment, colons are excised, and their length is measured (shortening is a sign of inflammation). Histological analysis of colon sections is performed to assess the severity of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity in the colon tissue is measured as an indicator of neutrophil infiltration. Cytokine levels in the colon tissue can be determined by RT-PCR or ELISA.
Systemic Lupus Erythematosus (SLE)
Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes that deposit in various tissues, leading to inflammation and organ damage. Complement activation is a central feature of SLE pathogenesis.
| Model | Genetic Modification/Intervention | Key Findings | Reference |
| MRL/lpr mice | C5aR1 deficiency | Prolonged survival, less renal disease, and decreased autoantibodies. | |
| Lupus-prone mice | C5aR inhibitor | Reduced phosphorylation of Drp1S616 in podocytes, resulting in significantly less podocyte damage and alleviation of proteinuria. | |
| Experimental lupus | C5aR antagonist | Prevents C5a-induced apoptosis of brain microvascular endothelial cells. |
1. Animal Model:
-
MRL/lpr mice spontaneously develop a lupus-like disease characterized by lymphadenopathy, splenomegaly, arthritis, and immune complex-mediated glomerulonephritis. C5aR1-deficient MRL/lpr mice can be generated by backcrossing C5aR1 knockout mice onto the MRL/lpr background.
2. Monitoring and Analysis:
-
Disease Progression: Mice are monitored for survival. Proteinuria is measured regularly using urine dipsticks as an indicator of renal disease.
-
Serology: Serum levels of anti-dsDNA autoantibodies are quantified by ELISA.
-
Histopathology: Kidneys are harvested for histological examination to assess the severity of glomerulonephritis, including immune complex deposition (IgG and C3) by immunofluorescence.
-
Cellular Analysis: Lymphocyte populations in the spleen and lymph nodes can be analyzed by flow cytometry.
Allergic Asthma
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus production, and eosinophilic inflammation. C5a is generated in the airways following allergen exposure and contributes to the pathophysiology of asthma.
| Model | Genetic Modification/Intervention | Key Findings | Reference |
| OVA-induced allergic asthma | C5aR1fl/fl mice | Downregulation of C5aR1 in airway and alveolar macrophages, CD11b+ conventional dendritic cells (cDCs), and monocyte-derived DCs (moDCs). Upregulation of C5aR1 in eosinophils. | |
| OVA-induced allergic asthma | LysM-C5aR1 KO mice | Markedly reduced neutrophilic airway inflammation, but similar AHR and mucus production compared to control mice. | |
| HDM or IL-33-induced pulmonary inflammation | C5ar1-/- mice | Markedly reduced initial pulmonary trafficking of inflammatory eosinophils (iEOS). Reduced IL-5 production from ILC2 cells. Adoptively transferred C5ar1-/- iEOS failed to induce AHR. |
1. Sensitization and Challenge:
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide (alum) on days 0 and 7.
-
Challenge: From day 14, mice are challenged with aerosolized OVA (e.g., 1% in saline) for 20-30 minutes on several consecutive days.
2. Intervention and Analysis:
-
Genetic Models: C5aR1 knockout or conditional knockout mice are used.
-
Pharmacological Treatment: C5aR1 antagonists can be administered before or during the challenge phase.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): AHR to methacholine is measured using whole-body plethysmography or invasive techniques.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to determine the number and differential count of inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages). Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.
-
Histology: Lungs are fixed and sectioned for histological analysis of airway inflammation and mucus production (using Periodic acid-Schiff staining).
-
Flow Cytometry: Lung tissue can be digested to isolate immune cells for detailed characterization of cell populations (e.g., dendritic cell subsets, T cells, eosinophils) and their C5aR1 expression by flow cytometry.
-
Conclusion
The C5a-C5aR1 signaling axis is a critical driver of inflammation across a spectrum of diseases. Preclinical models have been indispensable in dissecting the pathogenic role of C5aR1 and have provided a strong rationale for the development of C5aR1-targeted therapies. The quantitative data and experimental protocols summarized in this guide highlight the consistent and significant therapeutic benefit of C5aR1 blockade in models of rheumatoid arthritis, sepsis, inflammatory bowel disease, lupus, and asthma. As our understanding of the intricate role of C5aR1 in both innate and adaptive immunity continues to grow, so too will the opportunities for developing novel and effective treatments for these debilitating inflammatory conditions.
References
The Discovery and Characterization of Novel C5aR1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a receptor 1 (C5aR1), also known as CD88, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1] Its activation by the potent anaphylatoxin C5a triggers a cascade of pro-inflammatory events, including the chemotaxis of neutrophils and monocytes, degranulation, and the release of inflammatory mediators.[2][3][4] Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and immune-mediated diseases, making C5aR1 a compelling therapeutic target for drug discovery.[5] This technical guide provides an in-depth overview of the discovery and characterization of novel C5aR1 antagonists, focusing on data presentation, detailed experimental protocols, and visualization of key processes.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates downstream signaling through two primary pathways: G-protein dependent and β-arrestin dependent pathways. The G-protein pathway involves the coupling of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of phospholipase C (PLC), which results in intracellular calcium mobilization and the activation of protein kinase C (PKC). This pathway is crucial for chemotaxis and cellular activation. The β-arrestin pathway is initiated by the phosphorylation of the C-terminal tail of the activated receptor, leading to the recruitment of β-arrestin 2. This process is involved in receptor desensitization, internalization, and can also trigger G-protein independent signaling, such as the activation of the ERK1/2 MAP kinase cascade.
Drug Discovery and Characterization Workflow
The discovery of novel C5aR1 antagonists typically follows a structured workflow, beginning with high-throughput screening (HTS) to identify initial hits. Promising candidates then undergo a series of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.
References
- 1. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
C5aR1 Antagonism and G-Protein Coupled Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement component 5a receptor 1 (C5aR1), a classical G-protein coupled receptor (GPCR), is a pivotal mediator of inflammation. Its activation by the anaphylatoxin C5a triggers a cascade of intracellular signaling events, primarily through G-protein and β-arrestin pathways, leading to potent pro-inflammatory responses such as chemotaxis, degranulation, and cytokine release.[1][2][3][4] Dysregulation of the C5a-C5aR1 axis is implicated in a multitude of inflammatory and immune-mediated diseases, making C5aR1 an attractive therapeutic target.[1] This technical guide provides an in-depth overview of C5aR1 signaling, the mechanism of its antagonism, quantitative data on select antagonists, and detailed experimental protocols for studying this receptor and its inhibitors.
The C5aR1 Signaling Cascade
C5aR1, also known as CD88, is a seven-transmembrane domain receptor that primarily couples to inhibitory G-proteins of the Gαi subfamily. Upon binding of its ligand C5a, C5aR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. These dissociated subunits then modulate the activity of various downstream effector molecules.
Key Downstream Signaling Pathways:
-
G-protein Dependent Signaling:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit can activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt, which are involved in cell survival and proliferation.
-
Phospholipase C (PLC) Pathway: C5aR1 can also couple to Gαq proteins, leading to the activation of PLC. PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for cellular activation and inflammatory responses.
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: C5aR1 activation leads to the phosphorylation and activation of ERK1/2, which plays a critical role in cell growth, differentiation, and inflammation. This can occur through various mechanisms, including Ras, Rap, PKC, and β-arrestin-mediated pathways.
-
-
β-Arrestin Dependent Signaling:
-
Desensitization and Internalization: Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), C5aR1 recruits β-arrestins. This interaction sterically hinders further G-protein coupling, leading to desensitization of the receptor. β-arrestins also facilitate the internalization of the receptor via clathrin-coated pits, a key mechanism for signal termination.
-
Biased Signaling: β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades. This phenomenon, known as biased signaling, allows for distinct cellular responses depending on the ligand and the conformation it stabilizes in the receptor. Some ligands may preferentially activate G-protein signaling, while others may favor β-arrestin recruitment and its downstream effects.
-
Diagram of the C5aR1 Signaling Pathway
Caption: C5aR1 signaling pathways.
C5aR1 Antagonists: Mechanism of Action
C5aR1 antagonists are compounds that bind to the receptor but do not elicit the conformational changes required for activation. They block the binding of the endogenous agonist C5a, thereby inhibiting downstream signaling and the subsequent pro-inflammatory responses. These antagonists can be small molecules, peptides, or antibodies.
Diagram of Antagonist Mechanism
Caption: Agonist vs. Antagonist action at C5aR1.
Quantitative Data for C5aR1 Antagonists
The potency and efficacy of C5aR1 antagonists are typically characterized by various quantitative parameters obtained from in vitro and in vivo studies.
| Antagonist | Type | Assay | Parameter | Value | Species | Reference |
| Avacopan | Small Molecule | β-arrestin-2 recruitment | IC50 | Low nanomolar | Human | |
| PMX53 | Cyclic Peptide | C5a-induced PMN mobilization | Effective Dose | 1 mg/kg (i.v.) | Mouse | |
| C5a-induced TNF production | Effective Dose | 1 mg/kg (i.v.) | Mouse | |||
| Lanthanide-based binding | Ki | 19.3 nM | Human | |||
| JPE-1375 | Linear Peptide | C5a-induced PMN mobilization | Effective Dose | 1 mg/kg (i.v.) | Mouse | |
| C5a-induced TNF production | Effective Dose | 1 mg/kg (i.v.) | Mouse | |||
| Various | Small Molecules | β-arrestin-2 recruitment | IC50 | Low nanomolar | Human |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of C5aR1 antagonists. Below are protocols for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for C5aR1.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the C5aR1 receptor.
Materials:
-
Membrane preparation from cells expressing C5aR1
-
Radioligand (e.g., [¹²⁵I]-C5a)
-
Unlabeled test compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled C5aR1 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
Objective: To measure the ability of a compound to promote or inhibit the interaction between C5aR1 and β-arrestin.
Principle: This cell-based assay utilizes a reporter system, such as enzyme fragment complementation, where C5aR1 is fused to a small enzyme fragment and β-arrestin is fused to a larger, complementary fragment. Ligand-induced interaction brings the fragments together, forming an active enzyme that generates a detectable signal.
Materials:
-
Cells co-expressing C5aR1-enzyme fragment and β-arrestin-enzyme fragment (e.g., PathHunter® cells)
-
Cell culture medium
-
Test compound (agonist or antagonist)
-
C5a (for antagonist testing)
-
Detection reagents
-
Luminometer or fluorometer
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24-48 hours.
-
For antagonist testing, pre-incubate the cells with the test compound for a specified time.
-
Stimulate the cells with C5a (for antagonist testing) or the test compound (for agonist testing) for 90 minutes.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the luminescent or fluorescent signal.
-
Data are typically normalized to the response induced by a saturating concentration of C5a.
Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration following C5aR1 activation.
Principle: C5aR1 activation through the Gαq/PLC pathway leads to an increase in intracellular calcium. This can be detected using calcium-sensitive fluorescent dyes.
Materials:
-
Cells expressing C5aR1
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound
-
C5a
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Place the plate in the FLIPR instrument.
-
For antagonist testing, pre-incubate with the test compound.
-
Add C5a or the test compound and immediately measure the fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
Chemotaxis Assay
Objective: To assess the ability of a compound to inhibit C5a-induced cell migration.
Principle: This assay measures the directional migration of cells, typically neutrophils or macrophages, towards a chemoattractant (C5a) in a multi-well plate with a porous membrane insert (e.g., Transwell®).
Materials:
-
Isolated primary cells (e.g., human neutrophils) or a cell line expressing C5aR1
-
Chemotaxis chamber (e.g., Transwell® plate)
-
Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)
-
C5a
-
Test compound
-
Cell staining and counting method (e.g., Calcein AM, flow cytometry)
Procedure:
-
Pre-treat the cells with the test compound or vehicle.
-
Place the chemoattractant (C5a) in the lower chamber of the Transwell® plate.
-
Add the pre-treated cells to the upper chamber (the insert).
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
Remove the insert and quantify the number of cells that have migrated to the lower chamber.
-
Inhibition of chemotaxis is calculated relative to the migration induced by C5a alone.
In Vivo Neutrophil Mobilization Assay
Objective: To evaluate the in vivo efficacy of a C5aR1 antagonist in blocking C5a-induced neutrophilia.
Principle: Intravenous injection of C5a in mice causes a rapid mobilization of neutrophils from the bone marrow into the circulation. A C5aR1 antagonist should inhibit this response.
Materials:
-
Mice (e.g., C57BL/6)
-
Recombinant mouse C5a
-
C5aR1 antagonist
-
Vehicle control
-
Blood collection supplies
-
Reagents for blood smear staining (e.g., Hemacolor®) or flow cytometry
-
Microscope or flow cytometer
Procedure:
-
Administer the C5aR1 antagonist or vehicle to the mice via the desired route (e.g., intravenous).
-
After a specified pre-treatment time (e.g., 15 minutes), inject recombinant mouse C5a intravenously.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60 minutes) after C5a injection.
-
Perform a blood smear and stain to count the percentage of polymorphonuclear neutrophils (PMNs) or use flow cytometry to quantify neutrophil numbers.
-
The antagonist's efficacy is determined by its ability to reduce the C5a-induced increase in circulating neutrophils.
Diagram of a General Experimental Workflow
References
- 1. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for C5aR1 Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural basis for the antagonism of the complement C5a receptor 1 (C5aR1), a key target in the development of therapeutics for a wide range of inflammatory diseases. Dysregulation of the C5a-C5aR1 signaling axis is implicated in numerous pathological conditions, making the development of potent and specific antagonists a significant area of research.[1][2][3] This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and targeting C5aR1.
The C5a Receptor 1 (C5aR1)
C5aR1, also known as CD88, is a classical G protein-coupled receptor (GPCR) that is activated by the potent pro-inflammatory anaphylatoxin C5a, a cleavage product of the fifth component of the complement system.[2][4] C5aR1 is primarily expressed on myeloid cells, including neutrophils, monocytes, and macrophages, and its activation triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the release of pro-inflammatory mediators.
Structural Insights into C5aR1 Antagonism
Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided high-resolution structures of C5aR1 in complex with both agonists and antagonists. These structures have elucidated the molecular mechanisms of receptor activation and inhibition, revealing distinct binding sites and conformational changes.
Orthosteric Antagonism
Orthosteric antagonists bind to the same site as the endogenous ligand, C5a, directly competing for receptor occupancy. The binding pocket for orthosteric ligands is located within the transmembrane helical bundle of the receptor.
A prime example of an orthosteric antagonist is the cyclic hexapeptide PMX53 . Structural studies have shown that PMX53 occupies the orthosteric binding pocket, preventing the conformational changes required for receptor activation.
Allosteric Antagonism
Allosteric antagonists bind to a site topographically distinct from the orthosteric C5a binding site. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand.
The small molecule avacopan (CCX168) is a well-characterized allosteric antagonist of C5aR1. Cryo-EM structures have revealed that avacopan binds to an extra-helical site, stabilizing an inactive conformation of the receptor and preventing G protein coupling.
Monoclonal Antibody Antagonists
Monoclonal antibodies represent another class of C5aR1 antagonists. Avdoralimab (IPH5401) is a fully human monoclonal antibody that targets C5aR1 and blocks its interaction with C5a. Another therapeutic antibody, vilobelimab (IFX-1) , functions by directly binding to and neutralizing C5a, thereby preventing its interaction with C5aR1.
Data Presentation: Quantitative Analysis of C5aR1 Antagonists
The following tables summarize the binding affinities and functional potencies of various C5aR1 antagonists from published literature. These values are essential for comparing the efficacy and pharmacological profiles of different compounds.
| Antagonist | Type | Assay | Cell Type | IC50 (nM) | Reference |
| PMX53 | Orthosteric Peptide | C5a-induced Myeloperoxidase Release | Human Neutrophils | 22 | |
| PMX53 | Orthosteric Peptide | C5a-induced Chemotaxis | Human Neutrophils | 75 | |
| PMX53 | Orthosteric Peptide | C5a Binding (Displacement) | Human PMNs | 20 | |
| Avacopan (CCX168) | Allosteric Small Molecule | C5a Binding (Displacement) | Differentiated U937 cells | 0.2 | |
| Avacopan (CCX168) | Allosteric Small Molecule | C5a-induced Chemotaxis | Human Neutrophils | 1.7 | |
| Avacopan (CCX168) | Allosteric Small Molecule | C5a-induced Calcium Release | Human Neutrophils | 0.2 | |
| JPE-1375 | Orthosteric Peptide | C5a-induced PMN Mobilization (in vivo) | Mice | EC50 = 6.9 µM | |
| JPE-1375 | Orthosteric Peptide | C5a-induced TNF Release (in vivo) | Mice | EC50 = 4.5 µM | |
| C5aR1 antagonist 1 | Small Molecule | DISCO Assay | - | 38 | |
| This compound | Small Molecule | Migration Assay | - | 17 |
| Antagonist | Type | Binding Affinity | Method | Reference |
| Avdoralimab | Monoclonal Antibody | EC50 = 8.481 ng/mL | ELISA | |
| Vilobelimab (IFX-1) | Monoclonal Antibody (binds C5a) | Kd = 9.6 pM | - | |
| This compound | Small Molecule | KD = 15 nM | Competitive Binding |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize C5aR1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for C5aR1 by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing C5aR1 or from primary cells endogenously expressing the receptor.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled C5aR1 ligand (e.g., [125I]-C5a), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the C5a-induced migration of neutrophils.
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Loading: Add the isolated neutrophils, pre-incubated with varying concentrations of the antagonist or vehicle control, to the upper chamber. Add C5a as the chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a set period (e.g., 1-2 hours) to allow for cell migration.
-
Quantification of Migrated Cells: Quantify the number of neutrophils that have migrated through the membrane into the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration to determine the IC50 value for the inhibition of chemotaxis.
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block C5a-induced recruitment of β-arrestin to C5aR1, a key step in receptor desensitization and signaling.
Protocol:
-
Cell Line: Use a cell line that co-expresses C5aR1 and a β-arrestin fusion protein (e.g., β-arrestin-GFP). Alternatively, commercially available assay systems that utilize enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) can be used.
-
Assay Setup: Plate the cells in a multi-well plate.
-
Compound Addition: Add varying concentrations of the antagonist or vehicle control to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of C5a to stimulate β-arrestin recruitment.
-
Detection: Measure the recruitment of β-arrestin to the receptor. For fluorescently tagged β-arrestin, this can be visualized and quantified using high-content imaging. For EFC or BRET-based assays, measure the luminescence or BRET signal using a plate reader.
-
Data Analysis: Plot the signal (e.g., fluorescence intensity, luminescence) against the antagonist concentration to determine the IC50 value for the inhibition of β-arrestin recruitment.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in C5aR1 antagonism.
Caption: C5aR1 Signaling Pathway and Antagonist Inhibition.
Caption: Mechanisms of Orthosteric and Allosteric Antagonism at C5aR1.
Caption: Experimental Workflow for C5aR1 Antagonist Discovery.
References
- 1. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C5aR1 Antagonist Screening Using β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the complement C5a receptor 1 (C5aR1), its signaling pathways, and the application of β-arrestin recruitment assays for the discovery and characterization of novel antagonists. It includes detailed experimental protocols, data presentation guidelines, and visualizations of the core biological and experimental processes.
Introduction: C5aR1 as a Therapeutic Target
The C5aR1, also known as CD88, is a classical G protein-coupled receptor (GPCR) that plays a crucial role in the innate immune system. Its endogenous ligand, C5a, is a potent pro-inflammatory anaphylatoxin generated during complement activation. The C5a/C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, including anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis, rheumatoid arthritis, and sepsis, making it a prime target for therapeutic intervention.
C5aR1 antagonists are designed to block the downstream signaling initiated by C5a binding, thereby mitigating the inflammatory response. Developing specific and potent antagonists requires robust and reliable screening assays that can accurately report on receptor activation and inhibition.
The Role of β-Arrestin in C5aR1 Signaling
Upon agonist binding, GPCRs like C5aR1 undergo a conformational change, leading to the activation of heterotrimeric G proteins. This canonical pathway is rapidly attenuated by a process called desensitization. GPCR kinases (GRKs) phosphorylate the receptor's intracellular domains, creating a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2).
The recruitment of β-arrestin to the activated, phosphorylated GPCR sterically hinders further G protein coupling, effectively terminating that signaling pathway. Beyond this desensitizing role, β-arrestin also acts as a scaffold protein, initiating a second wave of G protein-independent signaling and promoting receptor internalization. The recruitment of β-arrestin is a universal step in the activation of most GPCRs, making it an ideal, proximal readout for receptor engagement.
Assay Principle: Monitoring Receptor-Protein Interaction
β-arrestin recruitment assays are designed to directly measure the interaction between C5aR1 and β-arrestin upon agonist stimulation. These assays typically employ engineered components to generate a detectable signal upon recruitment. Common methodologies include:
-
Enzyme Complementation: This popular method, such as DiscoveRx's PathHunter® or Promega's NanoBiT®, splits an enzyme (e.g., β-galactosidase or NanoLuc® luciferase) into two inactive fragments. One fragment is fused to C5aR1, and the other is fused to β-arrestin. Upon C5a stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity, forcing their complementation and generating a luminescent or chemiluminescent signal. Antagonists will block this interaction and thus reduce the signal.
-
Bioluminescence Resonance Energy Transfer (BRET): In BRET assays, an energy donor (like Renilla luciferase, Rluc) is fused to one protein (e.g., C5aR1), and an energy acceptor (like a fluorescent protein, YFP) is fused to the other (β-arrestin). When the proteins interact, the energy from the donor excites the acceptor, which then emits light at a different wavelength. The ratio of acceptor to donor emission is measured.
-
Fluorescence Resonance Energy Transfer (FRET): FRET operates on a similar principle to BRET but uses two fluorescent proteins (e.g., CFP and YFP) as the donor and acceptor pair.
The enzyme complementation approach is widely used in high-throughput screening (HTS) due to its high sensitivity, low background, and robust signal window.
Detailed Experimental Protocol: A Chemiluminescent β-Arrestin Assay
This protocol provides a generalized methodology for screening C5aR1 antagonists using a commercially available β-arrestin enzyme fragment complementation assay system (e.g., PathHunter®).
4.1. Materials
-
Cell Line: U2OS or CHO-K1 cells stably co-expressing C5aR1 fused to the ProLink™ tag (PK) of β-galactosidase and β-arrestin fused to the Enzyme Acceptor (EA) fragment.
-
Cell Culture Medium: McCoy's 5A or F-12K medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (e.g., G418, hygromycin).
-
Assay Plates: 384-well, white, solid-bottom, tissue-culture treated assay plates.
-
Reagents:
-
Recombinant human C5a (agonist).
-
Test compounds (potential antagonists).
-
Reference antagonist (e.g., Avacopan, PMX-53).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® Detection Reagent Kit.
-
-
Equipment:
-
Luminometer capable of reading 384-well plates.
-
Automated liquid handler (for HTS).
-
CO2 incubator (37°C, 5% CO2).
-
4.2. Experimental Workflow
4.3. Step-by-Step Procedure
-
Cell Plating:
-
Harvest the engineered cells using an enzyme-free dissociation buffer.
-
Centrifuge and resuspend the cells in an appropriate assay medium.
-
Dispense 5,000-10,000 cells per well into a 384-well assay plate.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of test compounds and the reference antagonist in assay buffer.
-
Add the diluted compounds to the cell plate. Include "agonist only" (vehicle) and "no agonist" (buffer) controls.
-
Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 30 minutes) to allow compounds to interact with the receptor.
-
-
Agonist Stimulation:
-
Prepare a solution of C5a agonist in assay buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration must be determined beforehand from an agonist dose-response curve.
-
Add the C5a solution to all wells except the "no agonist" control wells.
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the detection reagents and the assay plate to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate-based luminometer.
-
4.4. Data Analysis
-
Normalize the data:
-
The "agonist only" wells represent the 0% inhibition control.
-
The "no agonist" wells represent the 100% inhibition control.
-
Calculate the percent inhibition for each test compound concentration.
-
-
Generate dose-response curves by plotting the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the C5a-induced signal.
Data Presentation: C5aR1 Antagonist Potency
Quantitative data from β-arrestin recruitment assays are crucial for comparing the potency of different antagonists. The results should be summarized in a clear, tabular format.
| Compound Name | Mechanism of Action | β-Arrestin IC50 (nM) | Assay Cell Line | Citation |
| Avacopan (CCX168) | Allosteric Antagonist | 0.4 - 1.2 | U2OS or CHO | |
| PMX-53 | Peptide Antagonist | 2.1 | RBL-2H3 | |
| DF2593A | Small Molecule Antagonist | 1.8 | CHO | |
| W-54011 | Non-peptide Antagonist | 27 | CHO |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and agonist concentration used. The data presented are representative values from published literature.
Conclusion
β-arrestin recruitment assays provide a direct, proximal, and highly automatable method for interrogating C5aR1 activation. Their robust performance and high signal-to-background ratio make them an indispensable tool in both primary high-throughput screening campaigns and secondary pharmacology studies for hit-to-lead optimization. By quantifying the ability of a compound to block agonist-induced receptor-β-arrestin interaction, these assays enable the precise potency ranking of novel C5aR1 antagonists, accelerating the development of new therapies for complement-driven diseases.
The Tipping Point of Inflammation: A Technical Guide to the Therapeutic Potential of C5aR1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Complement Component 5a Receptor 1 (C5aR1), a critical node in the inflammatory cascade and a promising therapeutic target for a multitude of diseases. Dysregulation of the C5a-C5aR1 axis is a key driver of pathology in various autoimmune, inflammatory, and neurodegenerative conditions, as well as in cancer and severe infectious diseases like COVID-19. By selectively blocking this interaction, C5aR1 inhibitors offer a targeted approach to quell inflammation and prevent tissue damage, moving beyond broad-spectrum immunosuppression.
The C5a-C5aR1 Signaling Axis: A Central Driver of Inflammation
The complement system, a cornerstone of innate immunity, culminates in the production of potent anaphylatoxins, with C5a being one of the most powerful inflammatory mediators.[1][2] C5a exerts its effects by binding to its primary G protein-coupled receptor (GPCR), C5aR1 (also known as CD88), which is highly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[2][3]
Upon C5a binding, C5aR1 couples primarily to Gαi proteins, initiating a cascade of downstream signaling events.[2] This activation triggers potent pro-inflammatory responses, including robust chemotaxis (cell migration), degranulation, production of reactive oxygen species (ROS), and the release of inflammatory cytokines. This signaling is pivotal in recruiting and activating immune cells at sites of inflammation. However, excessive or sustained activation of this axis creates a destructive positive feedback loop, amplifying inflammation and contributing to significant tissue damage in a wide range of diseases.
Below is a diagram illustrating the core C5aR1 signaling pathway.
Therapeutic Rationale and Clinical Applications
Targeting the C5a-C5aR1 axis has emerged as a compelling strategy across a spectrum of diseases characterized by neutrophil-driven inflammation.
ANCA-Associated Vasculitis (AAV): In AAV, autoantibodies (ANCAs) cause excessive neutrophil activation, which in turn triggers the alternative complement pathway, generating a surplus of C5a. This C5a further primes neutrophils, creating a vicious cycle of inflammation and blood vessel destruction. The oral C5aR1 antagonist Avacopan (TAVNEOS®) is FDA-approved as an adjunctive treatment for severe active AAV. Clinical trials have demonstrated that Avacopan can effectively control the disease, leading to a significant reduction in the use of glucocorticoids, which are associated with severe side effects.
Hidradenitis Suppurativa (HS): HS is a chronic inflammatory skin disease where C5a is implicated as a major chemotactic factor for neutrophils, which are key to the formation of painful nodules and abscesses. The increased presence of C5aR1-positive immune cells in HS lesions suggests that targeting this pathway could be a promising therapeutic strategy.
Neurodegenerative Diseases: In conditions like Alzheimer's disease (AD), the complement system is activated by protein aggregates, leading to C5a generation in the brain. C5a then activates microglia via C5aR1, promoting a detrimental neuroinflammatory state and impairing the clearance of debris. Preclinical studies using C5aR1 antagonists or genetic knockout models have shown reduced inflammation, attenuated cognitive decline, and preservation of neuronal integrity, highlighting C5aR1 inhibition as a potential therapy to slow disease progression.
Oncology: Within the tumor microenvironment, the C5a-C5aR1 axis plays an immunosuppressive role. C5a can recruit myeloid-derived suppressor cells (MDSCs) and tolerogenic dendritic cells to the tumor, which inhibit the anti-cancer functions of cytotoxic T cells and promote immune evasion. C5aR1 inhibition, therefore, has the potential to reprogram the tumor microenvironment, enhance anti-tumor immunity, and improve the efficacy of immunotherapies like checkpoint inhibitors.
COVID-19: In severe COVID-19, excessive complement activation contributes to acute respiratory distress syndrome (ARDS). Soluble C5a levels are elevated in proportion to disease severity, and C5aR1 expression is increased on myeloid cells in the lungs. The C5a-C5aR1 axis drives the recruitment of neutrophils and monocytes, contributing to the cytokine storm and lung immunopathology. This makes C5aR1 blockade a potential therapeutic strategy to mitigate severe lung inflammation in these patients.
Quantitative Data on C5aR1 Inhibitors
The development of small molecule and peptide-based C5aR1 inhibitors has been a major focus of research. Their potency is typically characterized by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to block 50% of a specific biological response. Below is a summary of reported IC50 values for several key C5aR1 inhibitors across different functional assays.
| Inhibitor | Type | Target Species | Assay | IC50 (nM) | Reference(s) |
| Avacopan (CCX168) | Small Molecule | Human | Neutrophil Activation (CD11b) | ~2-10 | |
| PMX53 | Cyclic Peptide | Human | Neutrophil Chemotaxis | 75 | |
| Human | Myeloperoxidase Release | 22 | |||
| Human | C5a Receptor Binding (general) | 20 | |||
| PMX205 | Cyclic Peptide | Mouse | Preclinical models | N/A | |
| DF2593A | Small Molecule | Human | Neutrophil Migration | 5.0 | |
| Rat | Neutrophil Migration | 6.0 | |||
| Mouse | Neutrophil Migration | 1.0 |
Note: IC50 values can vary based on specific experimental conditions, cell types, and assay readouts.
Key Experimental Protocols
Evaluating the efficacy of C5aR1 inhibitors requires robust and reproducible in vitro and in vivo assays. The following sections detail the methodologies for two fundamental experiments used to characterize these compounds.
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This assay quantitatively measures the ability of a compound to inhibit the directed migration of neutrophils toward a C5a chemoattractant gradient.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh whole blood from healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate polymorphonuclear leukocytes (PMNs).
-
Perform a hypotonic lysis step to remove any remaining red blood cells.
-
Resuspend the purified neutrophils (purity >95% confirmed by flow cytometry using markers like CD15) in a serum-free medium (e.g., RPMI).
2. Assay Setup:
-
Use a 96-well chemotaxis chamber (e.g., Transwell® or Boyden chamber) with a polycarbonate membrane of 3-5 µm porosity.
-
In the lower chamber, add the chemoattractant solution: C5a (typically 10 nM) diluted in assay medium. For control wells, add medium only.
-
In the upper chamber, add the neutrophil suspension (e.g., 2 x 10⁵ cells per well).
-
For inhibitor testing, pre-incubate the neutrophils with various concentrations of the C5aR1 inhibitor (e.g., Avacopan, PMX53) for 15-30 minutes at 37°C before adding them to the upper chamber.
3. Incubation and Detection:
-
Incubate the chamber for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow cell migration.
-
After incubation, discard the non-migrated cells from the upper chamber.
-
Quantify the number of neutrophils that have migrated through the membrane into the lower chamber. This is commonly done by measuring ATP levels of the migrated cells using a luminescence-based kit (e.g., CellTiter-Glo®). The luminescent signal is proportional to the number of migrated cells.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the C5a-only control (positive control) and the medium-only control (negative control).
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.
Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following C5aR1 activation, a key second messenger event in Gq/i-coupled GPCR signaling.
1. Cell Preparation:
-
Use a cell line stably expressing C5aR1 (e.g., CHO or HEK293 cells) or primary immune cells like neutrophils.
-
Plate the cells in a 96-well or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.
2. Dye Loading:
-
Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, from a kit like FLIPR Calcium 5). The buffer should also contain probenecid, an anion transport inhibitor, to prevent the dye from leaking out of the cells.
-
Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye. No wash steps are typically required.
3. Assay Execution:
-
Use a fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR®, FlexStation®).
-
Place the cell plate and a compound plate (containing the C5aR1 inhibitor at various concentrations) into the instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
For antagonist mode, the instrument will add the inhibitor from the compound plate to the cell plate. After a short pre-incubation period (e.g., 10 minutes), it will then add the C5a agonist.
-
The instrument records the change in fluorescence intensity over time (kinetic read) immediately following agonist addition. A rapid increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.
-
Calculate the percentage of inhibition caused by the antagonist at each concentration compared to the maximal response induced by C5a alone.
-
Generate a dose-response curve and calculate the IC50 value using non-linear regression.
Experimental and Drug Discovery Workflow
The discovery and validation of a novel C5aR1 inhibitor follows a structured workflow, progressing from initial screening to preclinical validation. This process ensures that lead candidates are potent, selective, and have favorable drug-like properties.
Conclusion and Future Directions
The inhibition of C5aR1 represents a highly promising and clinically validated therapeutic strategy. With one approved drug and others in development, the field is poised for significant expansion. Future research will likely focus on expanding the application of C5aR1 inhibitors to a broader range of inflammatory and immune-mediated diseases, exploring combination therapies (especially in oncology), and developing next-generation inhibitors with biased signaling properties that may fine-tune the therapeutic response and further improve safety profiles. The continued exploration of this pivotal inflammatory axis holds the key to developing more precise and effective treatments for patients with high unmet medical needs.
References
Methodological & Application
Application Notes and Protocols for In Vivo Pharmacodynamic Assays of C5aR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vivo pharmacodynamic (PD) assays for inhibitors targeting the C5a Receptor 1 (C5aR1), a critical component of the complement system's inflammatory cascade. The following protocols and data are designed to facilitate the preclinical evaluation of C5aR1-targeted therapeutics, including peptides, small molecules, and monoclonal antibodies.
Introduction to C5aR1 and its Role in Inflammation
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin generated during complement activation. It exerts its effects primarily through the G protein-coupled receptor, C5aR1 (also known as CD88), which is highly expressed on myeloid cells such as neutrophils, monocytes, and macrophages. The engagement of C5a with C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, cellular activation, and the release of inflammatory mediators. Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 a prime therapeutic target.
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a signaling cascade that results in various cellular responses critical to the inflammatory process. Understanding this pathway is key to designing and interpreting pharmacodynamic assays.
Caption: C5aR1 signaling cascade and points of therapeutic intervention.
Experimental Workflow for In Vivo Pharmacodynamic Assays
A typical workflow for assessing the in vivo pharmacodynamics of a C5aR1 inhibitor involves several key steps, from drug administration to biomarker analysis.
Caption: General workflow for an in vivo pharmacodynamic study of C5aR1 inhibitors.
Key In Vivo Pharmacodynamic Assays
Two primary and robust assays for assessing C5aR1 inhibitor activity in vivo are the C5a-induced neutrophil mobilization and C5a-induced TNF-α elevation models in mice.[1]
C5a-Induced Neutrophil Mobilization Assay
This assay measures the ability of a C5aR1 inhibitor to block the rapid mobilization of neutrophils from the bone marrow into the circulation following a C5a challenge.[1]
Experimental Protocol:
-
Animal Model: C57BL/6J mice are commonly used. For human-specific inhibitors (e.g., some small molecules and monoclonal antibodies), humanized C5aR1 knock-in mice are required.[2][3]
-
Inhibitor Administration: Administer the C5aR1 inhibitor via the appropriate route (e.g., intravenous, intraperitoneal, oral gavage). Dosing and timing will depend on the pharmacokinetic properties of the compound.
-
C5a Challenge: At a specified time post-inhibitor administration (e.g., 15 minutes to several hours), administer recombinant mouse C5a (typically 50 µg/kg) via intravenous injection (tail vein).[1]
-
Blood Collection: Collect a small volume of blood (e.g., a drop from the tail tip) at baseline (0 minutes) and at various time points post-C5a challenge (e.g., 15, 30, and 60 minutes).
-
Neutrophil Quantification:
-
Method A: Blood Smear: Prepare blood smears, stain with a rapid hematology stain (e.g., Hemacolor), and perform a differential white blood cell count under a microscope to determine the percentage of neutrophils.
-
Method B: Flow Cytometry (Recommended): Lyse red blood cells and stain the remaining leukocytes with fluorescently-labeled antibodies against neutrophil markers, such as Ly6G and CD11b. Analyze by flow cytometry to quantify the neutrophil population.
-
Flow Cytometry Gating Strategy for Mouse Neutrophils:
-
Gate on live, single cells using forward scatter (FSC) and side scatter (SSC) profiles and a viability dye.
-
From the live, single-cell population, gate on CD45+ leukocytes.
-
Within the CD45+ population, identify neutrophils as Ly6G+ and CD11b+ cells.
C5a-Induced TNF-α Elevation Assay
This assay quantifies the inhibitory effect of a C5aR1 antagonist on the systemic release of the pro-inflammatory cytokine TNF-α following C5a administration.
Experimental Protocol:
-
Animal Model and Dosing: Follow the same procedure as the neutrophil mobilization assay.
-
Plasma Collection: At the desired time point after the C5a challenge (e.g., 60 minutes), collect a larger volume of blood via cardiac puncture or another terminal method into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
Generalized Mouse TNF-α ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for mouse TNF-α.
-
Block non-specific binding sites.
-
Add plasma samples and standards to the wells.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody for mouse TNF-α.
-
Incubate, then wash the plate.
-
Add streptavidin-HRP conjugate.
-
Incubate, then wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and read the absorbance on a plate reader.
-
Calculate TNF-α concentrations based on the standard curve.
Pharmacodynamic Data for Representative C5aR1 Inhibitors
The following tables summarize quantitative data for different classes of C5aR1 inhibitors from published studies.
Table 1: In Vivo Efficacy of Peptide C5aR1 Inhibitors in Mice
| Inhibitor | Dose (mg/kg, i.v.) | Inhibition of Neutrophil Mobilization (%) | Inhibition of TNF-α Elevation (%) |
| PMX53 | 1 | Significant | Significant |
| PMX53 | 3 | Significant | Significant |
| JPE-1375 | 1 | Significant | Significant |
| JPE-1375 | 3 | Significant | Significant |
Table 2: Duration of Action of Peptide C5aR1 Inhibitors in Mice (1 mg/kg, i.v.)
| Inhibitor | Time Pre-C5a Challenge | Inhibition of Neutrophil Mobilization |
| PMX53 | 15 min | Yes |
| PMX53 | 2 hours | Yes |
| PMX53 | 6 hours | Yes |
| PMX53 | 24 hours | No |
| JPE-1375 | 15 min | Yes |
| JPE-1375 | 2 hours | No |
Table 3: Pharmacodynamic Profile of a Small Molecule C5aR1 Inhibitor (Avacopan/CCX168)
| Assay | Model | Endpoint | Effective Dose/Concentration | Reference |
| Ex Vivo Neutrophil Activation | Human C5aR Knock-in Mouse Blood | Inhibition of C5a-induced CD11b upregulation | A₂ value of 1.4 nM | |
| In Vivo Disease Model | ANCA-induced Glomerulonephritis (huC5aR KI mice) | Suppression of disease induction | 30 mg/kg, oral | |
| Phase 1 Clinical Trial | Healthy Human Volunteers | Inhibition of C5a-induced CD11b upregulation in neutrophils | 30 mg, twice daily (>94% inhibition) |
Table 4: Considerations for Anti-C5aR1 Monoclonal Antibodies
| Parameter | Consideration | Details | Reference |
| Animal Model | Species Specificity | Anti-human C5aR1 antibodies require humanized C5aR1 knock-in mouse models for in vivo testing. | |
| Pharmacodynamic Readouts | Neutrophil Activation | Inhibition of C5a-induced upregulation of activation markers like CD11b and CD66b. | |
| Calcium Flux | Abrogation of C5a-induced calcium mobilization in neutrophils. | ||
| Cell-based Reporter Assays | Functional inhibition can be confirmed using C5aR1-expressing reporter cell lines. |
Logical Framework for PD Biomarker Assessment
The selection and validation of pharmacodynamic biomarkers are crucial for demonstrating target engagement and predicting clinical efficacy.
Caption: Logical flow from target engagement to therapeutic efficacy.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
In Vivo Assessment of C5aR1 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement C5a receptor 1 (C5aR1), also known as CD88, is a G protein-coupled receptor (GPCR) that plays a critical role in the innate immune response.[1] Activation of C5aR1 by its ligand, the anaphylatoxin C5a, triggers a cascade of pro-inflammatory events, including chemotaxis of immune cells, degranulation, and the release of inflammatory mediators.[2][3] Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making it an attractive therapeutic target.
Effective drug development targeting C5aR1 requires robust in vivo methods to assess target engagement, ensuring that a therapeutic agent reaches its intended target and exerts the desired pharmacological effect. These application notes provide detailed protocols for three key methodologies to evaluate C5aR1 target engagement in vivo: pharmacodynamic (PD) biomarker analysis, receptor occupancy (RO) assays, and positron emission tomography (PET) imaging.
C5a-C5aR1 Signaling Pathway
Upon binding of C5a, C5aR1 undergoes a conformational change, leading to the activation of intracellular signaling pathways. The receptor primarily couples to inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] This G protein activation also initiates downstream signaling cascades, including the activation of phosphoinositide 3-kinase (PI3K) and the mobilization of intracellular calcium.[3] Furthermore, agonist binding induces the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling.
Section 1: Pharmacodynamic (PD) Biomarker Analysis
Pharmacodynamic biomarkers are used to measure the biological effect of a drug on its target. For C5aR1, downstream functional responses such as neutrophil mobilization and cytokine release serve as robust in vivo PD biomarkers.
C5a-Induced Neutrophil Mobilization in Mice
This protocol describes a method to assess the in vivo efficacy of C5aR1 antagonists by measuring their ability to inhibit C5a-induced neutrophilia in mice.
Experimental Workflow:
Protocol:
-
Animal Model: Use wild-type mice (e.g., C57BL/6), 8-12 weeks old. House animals in a specific-pathogen-free facility with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Reagents:
-
C5aR1 antagonist of interest.
-
Vehicle control (appropriate for the antagonist).
-
Recombinant mouse C5a (endotoxin-free).
-
Saline (sterile, pyrogen-free).
-
Anticoagulant (e.g., EDTA).
-
-
Procedure: a. Administer the C5aR1 antagonist or vehicle intravenously (i.v.) via the tail vein. Dose volumes should be consistent across all animals (e.g., 100 µL). b. After a predetermined time (e.g., 15 minutes), administer a bolus of recombinant mouse C5a (e.g., 50 µg/kg) i.v. c. At a specified time point post-C5a administration (e.g., 60 minutes), collect blood samples via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant. d. Perform a complete blood count (CBC) analysis to determine the absolute number of neutrophils.
-
Data Analysis:
-
Calculate the percentage of circulating neutrophils for each animal.
-
Compare the neutrophil counts between vehicle-treated and antagonist-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant reduction in neutrophil mobilization in the antagonist-treated group indicates target engagement and functional inhibition of C5aR1.
-
Measurement of C5a-Induced TNF-α Release
This protocol measures the inhibition of C5a-induced systemic TNF-α release by a C5aR1 antagonist.
Protocol:
-
Animal Model and Dosing: Follow the same animal model and dosing procedure as described in Section 1.1.
-
Sample Collection and Processing: a. Collect blood samples at the desired time point (e.g., 60 minutes post-C5a challenge) into tubes containing an anticoagulant. b. Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma. c. Collect the plasma supernatant and store at -80°C until analysis.
-
TNF-α Quantification: a. Quantify the concentration of TNF-α in the plasma samples using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Compare the plasma TNF-α concentrations between the vehicle- and antagonist-treated groups. A significant decrease in TNF-α levels in the antagonist-treated group indicates target engagement.
-
Quantitative Data Summary:
| Compound | Assay | Animal Model | Dose/Concentration | Outcome | Reference |
| PMX53 | Neutrophil Mobilization | Mouse | 1 mg/kg (i.v.) | Effective inhibition of C5a-induced neutrophilia | |
| JPE-1375 | Neutrophil Mobilization | Mouse | 1 mg/kg (i.v.) | Effective inhibition of C5a-induced neutrophilia | |
| PMX53 | TNF-α Release | Mouse | 1 mg/kg (i.v.) | Significant reduction in plasma TNF-α | |
| JPE-1375 | TNF-α Release | Mouse | 1 mg/kg (i.v.) | Significant reduction in plasma TNF-α |
Section 2: Receptor Occupancy (RO) Assays by Flow Cytometry
Receptor occupancy assays directly measure the binding of a drug to its target receptor on the cell surface. Flow cytometry is a powerful tool for quantifying RO on specific immune cell populations in whole blood.
Experimental Workflow:
References
Application Notes and Protocols for Studying Inflammasome Activation using a C5aR1 Antagonist in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a C5aR1 antagonist to study its therapeutic potential in preclinical models of Inflammatory Bowel Disease (IBD). The protocols detailed below focus on the use of the C5a receptor 1 (C5aR1) antagonist, PMX205, in the dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model that mimics aspects of human ulcerative colitis.[1][2]
Introduction
The complement system, a crucial component of innate immunity, has been implicated in the pathogenesis of IBD.[3] Activation of the complement cascade leads to the generation of the potent pro-inflammatory anaphylatoxin C5a.[3] C5a exerts its effects primarily through the G protein-coupled receptor C5aR1 (also known as CD88), which is expressed on various immune cells, including neutrophils and macrophages.[4] The binding of C5a to C5aR1 triggers a signaling cascade that promotes leukocyte chemotaxis, degranulation, and the production of pro-inflammatory cytokines, thereby amplifying the inflammatory response in the gut.
Upregulation of C5aR1 has been observed in the active lesions of ulcerative colitis patients, making it a promising therapeutic target. C5aR1 antagonists are designed to block the binding of C5a to its receptor, thereby inhibiting downstream inflammatory signaling. PMX205 is a potent, orally active, non-competitive cyclic hexapeptide antagonist of C5aR1 that has demonstrated efficacy in experimental models of colitis.
C5a-C5aR1 Signaling Pathway in IBD
The binding of C5a to C5aR1 initiates a pro-inflammatory signaling cascade that contributes to the pathology of IBD. This pathway involves the activation of G-proteins and β-arrestin, leading to downstream signaling through MAPKs and NF-κB, culminating in the transcription of pro-inflammatory genes.
Experimental Workflow for a C5aR1 Antagonist Study in a DSS-Induced Colitis Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a C5aR1 antagonist in a DSS-induced colitis mouse model.
Data Presentation
The following tables summarize quantitative data from studies evaluating the effect of the C5aR1 antagonist PMX205 in the DSS-induced colitis model.
Table 1: Effect of Prophylactic PMX205 Treatment on Clinical Parameters in DSS-Induced Colitis
| Parameter | Control (No DSS) | DSS + Vehicle | DSS + PMX205 (100 µ g/day , p.o.) | DSS + PMX205 (200 µ g/day , p.o.) | Reference |
| Body Weight Change (%) | Gain | -15 to -20 | Significant reduction in weight loss | Significant reduction in weight loss | |
| Colon Length (cm) | ~8-9 | ~6-7 | Significantly longer than DSS + Vehicle | Significantly longer than DSS + Vehicle | |
| Clinical Score | 0 | 8-10 | Significantly lower than DSS + Vehicle | Significantly lower than DSS + Vehicle | |
| Histological Score | 0-1 | 8-10 | Significantly lower than DSS + Vehicle | Significantly lower than DSS + Vehicle |
Table 2: Effect of Therapeutic PMX205 Treatment on Clinical Parameters in DSS-Induced Colitis
| Parameter | DSS + Vehicle | DSS + PMX205 (200 µ g/day , p.o., from day 3) | Reference |
| Body Weight Change (%) | ~ -12 | Significantly less weight loss | |
| Colon Length (cm) | ~6.5 | Significantly longer | |
| Clinical Score | ~8 | Significantly reduced | |
| Histological Score | ~8 | Significantly reduced |
Table 3: Effect of PMX205 on Colonic Cytokine Levels in DSS-Induced Colitis
| Cytokine | DSS + Vehicle (pg/mL) | DSS + PMX205 (pg/mL) | Change with PMX205 | Reference |
| TNF-α | Elevated | Significantly Reduced | Decrease | |
| IL-1β | Elevated | Significantly Reduced | Decrease | |
| IL-6 | Elevated | Significantly Reduced | Decrease | |
| IL-4 | No significant change | Significantly Increased | Increase | |
| IL-10 | No significant change | Significantly Increased | Increase |
Table 4: Effect of PMX205 on Myeloperoxidase (MPO) Activity in DSS-Induced Colitis
| Parameter | Control (No DSS) | DSS + Vehicle | DSS + PMX205 | Change with PMX205 | Reference |
| MPO Activity (U/g tissue) | Baseline | Significantly Elevated | Significantly Reduced | Decrease |
Experimental Protocols
Protocol 1: Induction of Acute DSS-Induced Colitis in Mice
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Autoclaved drinking water
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Standard animal housing and caging
-
Weighing scale
Procedure:
-
Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2-5% (w/v) DSS solution in autoclaved drinking water. The optimal concentration may vary depending on the mouse strain and the specific batch of DSS. A 3% solution is often used for C57BL/6 mice, while a 5% solution is common for BALB/c mice.
-
Provide the DSS solution to the experimental group as their sole source of drinking water for 5-7 consecutive days. The control group receives regular autoclaved drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily based on the scoring system in Table 5.
Table 5: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Fecal Blood |
| 0 | None | Normal, hard pellets | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive (Hemoccult) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
| Adapted from |
Protocol 2: Administration of C5aR1 Antagonist (PMX205)
Materials:
-
PMX205
-
Sterile water for injection
-
Oral gavage needles
Procedure:
-
Prophylactic Treatment: Begin daily oral gavage of PMX205 (e.g., 100 or 200 µ g/day ) on the same day as the start of DSS administration and continue throughout the DSS treatment period.
-
Therapeutic Treatment: Initiate daily oral gavage of PMX205 (e.g., 200 µ g/day ) after the onset of clinical symptoms (e.g., on day 3 of DSS administration) and continue for the remainder of the study.
-
The vehicle control group should receive an equivalent volume of sterile water by oral gavage.
Protocol 3: Histological Analysis of Colonic Inflammation
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
At the end of the experiment, euthanize the mice and carefully excise the entire colon.
-
Measure the length of the colon from the cecum to the anus.
-
Fix the colon in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with H&E.
-
Score the slides for inflammation severity by a blinded observer using a histological scoring system (see Table 6).
Table 6: Histological Scoring System for Colitis
| Score | Epithelial Damage/Inflammatory Infiltration |
| 0 | Normal colonic mucosa |
| 1 | Mild inflammation with focal infiltrates |
| 2 | Moderate inflammation with crypt abscesses |
| 3 | Severe inflammation with extensive crypt loss and ulceration |
| Adapted from |
Protocol 4: Myeloperoxidase (MPO) Activity Assay
Materials:
-
Colon tissue samples
-
Potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
o-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer (plate reader)
Procedure:
-
Homogenize a pre-weighed section of the colon in ice-cold potassium phosphate buffer containing HTAB.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity and normalize to the tissue weight (U/g of tissue).
Protocol 5: Cytokine Measurement in Colon Tissue
Materials:
-
Colon tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-4, IL-10)
-
Microplate reader
Procedure:
-
Homogenize a pre-weighed section of the colon in lysis buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Measure the concentration of cytokines in the supernatant using specific ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration (pg/mg of protein).
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the therapeutic potential of C5aR1 antagonists in preclinical models of IBD. By blocking the pro-inflammatory effects of the C5a-C5aR1 axis, these antagonists offer a promising targeted approach for the treatment of inflammatory bowel disease. Careful adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the role of C5aR1 in IBD pathogenesis and to evaluate the efficacy of novel therapeutic agents.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 3. Colon-targeted complement C5a1 receptor inhibition using pH-sensitive nanoparticles ameliorates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C5AR1: A Key Regulator of Immune Response and Inflammation [learn.mapmygenome.in]
application of C5aR1 antagonist 1 in renal fibrosis models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, the final common pathway of virtually all chronic kidney diseases (CKD), is characterized by the excessive accumulation of extracellular matrix (ECM) leading to scar tissue formation and progressive loss of kidney function. The complement system, a crucial component of innate immunity, has emerged as a significant driver of renal inflammation and subsequent fibrosis. Specifically, the C5a-C5aR1 axis plays a pivotal pathogenic role in the progression of tubulointerstitial fibrosis.[1][2][3] C5a, a potent pro-inflammatory anaphylatoxin, exerts its effects by binding to its G protein-coupled receptor, C5aR1 (also known as CD88).[4] This interaction triggers a cascade of events, including the recruitment of inflammatory cells, activation of renal tubular epithelial cells and fibroblasts, and the production of pro-inflammatory and pro-fibrotic mediators, ultimately contributing to the development of renal scarring.[1]
Targeting the C5a-C5aR1 axis with specific antagonists presents a promising therapeutic strategy to mitigate renal fibrosis. This document provides a detailed overview of the application of C5aR1 antagonists in various preclinical models of renal fibrosis, summarizing key quantitative data, and offering detailed experimental protocols and pathway diagrams to guide researchers in this field.
C5aR1 Signaling in Renal Fibrosis
The activation of C5aR1 on various renal cells, including tubular epithelial cells, fibroblasts, and infiltrating myeloid cells like macrophages, initiates downstream signaling pathways that collectively promote a pro-fibrotic environment. Upon C5a binding, C5aR1 activation leads to the recruitment of inflammatory cells, upregulation of pro-inflammatory and pro-fibrogenic mediators, and direct stimulation of fibroblast proliferation and ECM production.
Caption: C5aR1 Signaling Pathway in Renal Fibrosis.
Efficacy of C5aR1 Antagonists in Preclinical Models
Several preclinical studies have demonstrated the therapeutic potential of C5aR1 antagonists in attenuating renal fibrosis in various animal models. The data consistently show a reduction in key fibrotic and inflammatory markers.
Quantitative Data Summary
| Model | C5aR1 Antagonist | Key Findings | Reference |
| Renal Ischemia/Reperfusion Injury (IRI) | PMX53 | - Significantly reduced tubulointerstitial fibrosis. - Attenuated deposition of fibronectin and collagen I. - Reduced cellular infiltrates (CD45, F4/80). - Decreased gene expression of pro-inflammatory and pro-fibrogenic mediators. | |
| Chronic Pyelonephritis | PMX53 | - Significantly reduced renal bacterial load, tissue inflammation, and tubulointerstitial fibrosis. - Decreased collagen deposition. | |
| Unilateral Ureteral Obstruction (UUO) | Genetic deletion of C5aR1 | - Significantly reduced extracellular matrix deposition. - Decreased inflammation in fibrotic kidneys. | |
| Folic Acid (FA)-Induced Nephropathy | Genetic deletion of C5aR1 in myeloid cells | - Substantially reduced FA-mediated fibrosis. | |
| ANCA-Associated Vasculitis (AAV) | Avacopan (CCX168) | - Prevented the development of glomerulonephritis in a murine model. - Clinical trials showed improved eGFR and rapid reduction in albuminuria. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of studies investigating C5aR1 antagonists in renal fibrosis.
Murine Model of Unilateral Ureteral Obstruction (UUO)
The UUO model is a widely used and robust method to induce progressive tubulointerstitial fibrosis.
Workflow Diagram:
Caption: Experimental Workflow for UUO Model.
Protocol:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the mouse on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Ensure the renal blood supply is not compromised.
-
Close the abdominal wall and skin with sutures.
-
-
C5aR1 Antagonist Administration:
-
For PMX53, a common protocol involves subcutaneous injection at a dose of 1 mg/kg daily, starting from the day of surgery. The control group should receive a vehicle or a random sequence peptide.
-
-
Post-Operative Care:
-
Provide post-operative analgesia as required.
-
Monitor the animals daily for any signs of distress.
-
-
Tissue Harvest:
-
At desired time points (e.g., 7 or 14 days post-surgery), euthanize the mice.
-
Perfuse the kidneys with ice-cold PBS.
-
Harvest the obstructed and contralateral kidneys for analysis.
-
Histological Analysis of Renal Fibrosis
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (4 µm).
-
Masson's trichrome stain kit.
-
Sirius Red stain solution (0.1% in saturated picric acid).
-
Light microscope with a digital camera.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Staining:
-
Masson's Trichrome: Follow the manufacturer's instructions to stain for collagen fibers (blue), nuclei (black), and cytoplasm (red).
-
Sirius Red: Stain sections with Sirius Red solution for 1 hour, which specifically stains collagen (red).
-
-
Imaging and Quantification:
-
Capture multiple non-overlapping images of the renal cortex and outer medulla at 200x magnification.
-
Use image analysis software to quantify the fibrotic area (blue or red stained area) as a percentage of the total tissue area.
-
Immunohistochemistry (IHC) for Fibrosis and Inflammation Markers
Materials:
-
Paraffin-embedded kidney sections.
-
Primary antibodies (e.g., anti-Collagen I, anti-α-SMA, anti-F4/80).
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin counterstain.
Protocol:
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.
-
Quantification: Quantify the positively stained area using image analysis software.
Quantitative Real-Time PCR (RT-qPCR)
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for target genes (e.g., Col1a1, Acta2, Tgf-β1, Il-6) and a housekeeping gene (e.g., Gapdh).
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from kidney tissue according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
The C5a-C5aR1 axis is a validated and critical pathway in the pathogenesis of renal fibrosis. The use of C5aR1 antagonists has demonstrated significant therapeutic efficacy in various preclinical models by attenuating inflammation and fibrosis. The protocols and data presented here provide a comprehensive resource for researchers aiming to investigate the role of C5aR1 in renal disease and to evaluate the therapeutic potential of novel C5aR1 inhibitors. Further research in this area holds great promise for the development of new treatments for patients with chronic kidney disease.
References
- 1. The C5a/C5aR1 axis promotes progression of renal tubulointerstitial fibrosis in a mouse model of renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complement factor 5a receptor 1 has a pathogenic role in chronic inflammation and renal fibrosis in a murine model of chronic pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vitro Cell-Based Assays of C5aR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to characterize the potency and mechanism of action of C5aR1 antagonists. The protocols are intended to guide researchers in the functional assessment of novel compounds targeting the C5a/C5aR1 axis, a critical pathway in inflammatory and immune responses.
C5aR1 Signaling Pathway
The complement component 5a (C5a) receptor 1 (C5aR1), also known as CD88, is a classical G protein-coupled receptor (GPCR). Upon binding of its ligand C5a, C5aR1 primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of C5aR1 also triggers the release of intracellular calcium stores and initiates downstream signaling cascades, such as the ERK1/2 MAPK pathway. Furthermore, agonist binding promotes the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Application Notes and Protocols for Measuring Neutrophil Mobilization with C5aR1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response by recruiting and activating neutrophils.[1][2] It exerts its effects primarily through the C5a receptor 1 (C5aR1), a G-protein coupled receptor highly expressed on the surface of neutrophils and other myeloid cells.[1][3] The C5a-C5aR1 axis is a key driver of neutrophil mobilization from the bone marrow, chemotaxis to sites of inflammation, and subsequent activation, which includes degranulation and the production of reactive oxygen species.[1] Dysregulation of this axis is implicated in the pathogenesis of numerous inflammatory diseases. Consequently, C5aR1 has emerged as a promising therapeutic target, and the development of C5aR1 antagonists is an active area of research.
These application notes provide detailed protocols for measuring neutrophil mobilization and the efficacy of C5aR1 antagonists using both in vitro and in vivo models. The methodologies described are essential for the pre-clinical evaluation of novel C5aR1-targeting therapeutics.
Data Presentation
Table 1: In Vivo Efficacy of C5aR1 Antagonists on C5a-Induced Neutrophil Mobilization in Mice
| Antagonist | Dose (mg/kg, i.v.) | Time Pre-C5a Injection | % Circulating Neutrophils (at 60 min post-C5a) | Inhibition of Neutrophil Mobilization | Reference |
| Vehicle | - | - | ~50-60% | - | |
| PMX53 | 1 | 15 min | Significantly Reduced | Yes | |
| PMX53 | 3 | 15 min | Significantly Reduced | Yes | |
| PMX53 | 1 | 2 hours | Significantly Reduced | Yes | |
| PMX53 | 1 | 6 hours | Significantly Reduced | Yes | |
| PMX53 | 1 | 24 hours | No significant reduction | No | |
| JPE-1375 | 1 | 15 min | Significantly Reduced | Yes | |
| JPE-1375 | 3 | 15 min | Significantly Reduced | Yes | |
| JPE-1375 | 1 | 2 hours | No significant reduction | No |
Table 2: In Vitro Inhibition of C5a-Mediated Neutrophil Functions by C5aR1 Antagonists
| Antagonist | Assay | C5a Concentration | Antagonist Concentration | % Inhibition | Reference |
| F-[OPdChaWR] | Chemotaxis | 10 nM | 76 nM | ~50% | |
| C5aR1A (AcF[OPdChaWR]) | Shape Change (FSC-A) | 20 nM | 10 µg/ml | Complete Abolishment | |
| Avdoralimab | CD11b Upregulation | Variable | Variable | Dose-dependent | |
| Avacopan | CD11b Upregulation | Variable | Variable | Dose-dependent |
Experimental Protocols
Protocol 1: In Vivo C5a-Induced Neutrophil Mobilization in Mice
This protocol describes a pharmacodynamic assay to assess the in vivo efficacy of C5aR1 antagonists by measuring their ability to inhibit C5a-induced neutrophil mobilization.
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
Recombinant mouse C5a
-
C5aR1 antagonist(s) of interest
-
Sterile, pyrogen-free saline
-
Tail vein injection equipment
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Microscope slides
-
Hemacolor® Rapid Staining Kit
-
Flow cytometer
-
Antibodies for flow cytometry: anti-mouse CD11b, anti-mouse Ly6G
Procedure:
-
Antagonist Administration: Administer the C5aR1 antagonist or vehicle control to mice via intravenous (i.v.) injection at the desired dose(s) and time points prior to C5a challenge (e.g., 15 minutes, 2 hours, 6 hours, 24 hours).
-
Baseline Blood Collection: Just prior to C5a injection, collect a small drop of blood from the tail tip for a baseline blood smear and flow cytometry analysis (Time 0).
-
C5a Challenge: Inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously.
-
Time-Course Blood Collection: Collect blood samples at various time points after C5a injection (e.g., 15, 30, and 60 minutes).
-
Blood Smear Analysis:
-
Prepare blood smears on microscope slides.
-
Stain the smears using a rapid hematology stain (e.g., Hemacolor®).
-
Count the percentage of neutrophils under a light microscope.
-
-
Flow Cytometry Analysis:
-
Lyse red blood cells using a lysis buffer.
-
Stain the remaining leukocytes with fluorescently labeled antibodies against neutrophil markers such as CD11b and Ly6G.
-
Acquire the samples on a flow cytometer and analyze the percentage of neutrophils (CD11b++, Ly6G++ cells) in the total white blood cell population.
-
Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a C5aR1 antagonist to inhibit the directional migration of neutrophils towards a C5a gradient.
Materials:
-
Isolated human or mouse neutrophils
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)
-
Recombinant human or mouse C5a
-
C5aR1 antagonist of interest
-
Modified Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or mouse bone marrow using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Cell Labeling: Label the isolated neutrophils with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the labeled neutrophils with various concentrations of the C5aR1 antagonist or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Assay Setup:
-
Add chemotaxis medium containing C5a to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber, which is separated from the lower chamber by the microporous membrane.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for neutrophil migration.
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells that have moved to the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of chemotaxis inhibition relative to the vehicle-treated control.
-
Protocol 3: Flow Cytometry Analysis of Neutrophil Activation
This protocol assesses the effect of C5aR1 antagonists on C5a-induced changes in neutrophil shape and the expression of activation markers.
Materials:
-
Isolated human or mouse neutrophils
-
Stimulation buffer (e.g., HBSS with Ca2+/Mg2+)
-
Recombinant human or mouse C5a
-
C5aR1 antagonist of interest
-
Flow cytometer
-
Antibodies for flow cytometry: anti-human/mouse CD11b, anti-human CD66b
Procedure:
-
Neutrophil Isolation: Isolate neutrophils as described in Protocol 2.
-
Antagonist Pre-incubation: Pre-treat neutrophils with the C5aR1 antagonist or vehicle control for 10-20 minutes at 37°C.
-
C5a Stimulation: Add C5a (e.g., 10-20 nM) to the neutrophil suspension and incubate for a short period (e.g., 5-30 minutes) at 37°C.
-
Staining:
-
Stop the stimulation by adding ice-cold FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against activation markers such as CD11b and CD66b.
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a flow cytometer.
-
Analyze the Forward Scatter Area (FSC-A) to assess changes in cell size/shape. An increase in FSC-A indicates cell polarization and shape change.
-
Analyze the Mean Fluorescence Intensity (MFI) of CD11b and CD66b to quantify their surface expression.
-
-
Data Analysis: Compare the FSC-A values and MFI of activation markers between unstimulated, C5a-stimulated, and antagonist-treated samples.
Visualizations
Caption: C5aR1 signaling pathway in neutrophils.
Caption: Experimental workflow for assessing C5aR1 antagonist efficacy.
Caption: Inhibition of neutrophil mobilization by C5aR1 antagonists.
References
Application Notes: TNF-α Elevation Assay for Evaluating C5aR1 Antagonist Efficacy
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that mediates its effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1, also known as CD88).[1] The engagement of C5a with C5aR1 on myeloid cells, such as monocytes and macrophages, triggers a signaling cascade that results in the release of various inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α).[2] Elevated levels of TNF-α are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the development of C5aR1 antagonists is a promising therapeutic strategy.
This document provides a detailed protocol for an in vitro TNF-α elevation assay to determine the potency and efficacy of C5aR1 antagonists. The assay utilizes human monocytic cell lines, such as U937 or THP-1, which endogenously express C5aR1.[3][4] The principle of the assay involves stimulating these cells with C5a to induce TNF-α production and then measuring the inhibitory effect of test compounds on this response. The amount of TNF-α secreted into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
C5aR1 Signaling Pathway Leading to TNF-α Production
Activation of C5aR1 by its ligand C5a initiates a signaling cascade that leads to the transcription and release of TNF-α. This process involves the activation of key downstream signaling molecules, including mitogen-activated protein kinases (MAPKs) like p38, which play a crucial role in priming and enhancing TNF-α production.[2]
Experimental Protocol: C5a-Induced TNF-α Release Assay
This protocol is designed for a 96-well plate format and is adaptable for both U937 and THP-1 human monocytic cell lines.
Materials and Reagents:
-
U937 or THP-1 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Recombinant Human C5a
-
C5aR1 antagonist compounds
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Culture and Plating:
-
Culture U937 or THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treating with PMA (e.g., 20 ng/mL) for 48 hours, followed by a 24-hour rest period in PMA-free medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a serial dilution of the C5aR1 antagonist compounds in culture medium.
-
Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
C5a Stimulation:
-
Prepare a stock solution of recombinant human C5a in culture medium. The final concentration of C5a should be pre-determined to induce a sub-maximal TNF-α response (e.g., 10-100 ng/mL).
-
Add the C5a solution to all wells except for the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. This incubation time is typically sufficient for TNF-α to be secreted into the supernatant.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant for TNF-α quantification. The supernatant can be stored at -80°C if not analyzed immediately.
-
-
TNF-α Quantification (ELISA):
-
Quantify the concentration of TNF-α in the collected supernatants using a commercially available Human TNF-α ELISA kit. Follow the manufacturer's instructions for the assay.
-
-
Data Analysis:
-
Construct a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Determine the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of TNF-α release for each concentration of the antagonist compound relative to the C5a-stimulated vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC50 value (the concentration of antagonist that inhibits 50% of the C5a-induced TNF-α release) using non-linear regression analysis.
-
Data Presentation: Efficacy of C5aR1 Antagonists
The following tables summarize the potency of various C5aR1 antagonists. It is important to note that the assay conditions, such as agonist concentration and cell type, can significantly influence the measured IC50 values.
Table 1: In Vitro Potency of C5aR1 Antagonists in Human Monocyte/Macrophage Systems
| Antagonist | Assay Type | Cell Type | C5a Concentration | IC50 (nM) | Reference |
| 3D53 (PMX53) | Calcium Release | HMDM | 1 - 300 nM | ~2-5 | |
| W54011 | Calcium Release | HMDM | 3 nM | 2.5 | |
| JJ47 | Calcium Release | HMDM* | 3 nM | 7.9 | |
| Avacopan | Neutrophil Activation (CD11b) | Human PMNs | Not Specified | ~31.52 | |
| PMX53 | Neutrophil Chemotaxis | Human PMNs | Not Specified | 20 |
*HMDM: Human Monocyte-Derived Macrophages **PMNs: Polymorphonuclear Leukocytes (Neutrophils)
Table 2: In Vivo Efficacy of C5aR1 Antagonists on TNF-α Elevation
| Antagonist | Animal Model | C5a Dose | Antagonist Dose (mg/kg) | % Inhibition of TNF-α | Reference |
| PMX53 | Mouse | 50 µg/kg (i.v.) | 1 | ~90% | |
| JPE-1375 | Mouse | 50 µg/kg (i.v.) | 1 | ~90% (at 15 min) |
These data illustrate the utility of the TNF-α elevation assay, both in vitro and in vivo, for characterizing the efficacy of C5aR1 antagonists. The in vitro assay provides a robust platform for screening and ranking compounds based on their potency, while in vivo studies confirm their pharmacological activity in a physiological setting.
References
- 1. Mitochondrial C5aR1 activity in macrophages controls IL-1β production underlying sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE PRIMING EFFECT OF C5A ON MONOCYTES IS PREDOMINANTLY MEDIATED BY THE P38 MAPK PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of radiolabeled C5a on U937 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
Application Notes and Protocols: Utilizing a C5aR1 Antagonist in a Rat Model of C5a-Induced Neutrophilia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response. By binding to its primary receptor, C5a receptor 1 (C5aR1), on the surface of immune cells, particularly neutrophils, C5a triggers a cascade of events leading to neutrophil activation, chemotaxis, and recruitment to sites of inflammation. Dysregulation of the C5a/C5aR1 axis is implicated in the pathophysiology of numerous inflammatory diseases. Consequently, the development of C5aR1 antagonists is a promising therapeutic strategy. This document provides detailed application notes and protocols for evaluating the efficacy of a C5aR1 antagonist in a rat model of C5a-induced neutrophilia.
C5a-C5aR1 Signaling Pathway in Neutrophil Recruitment
The binding of C5a to C5aR1 on neutrophils initiates a signaling cascade that is central to their recruitment. This process involves G-protein coupling, activation of downstream signaling molecules, and ultimately results in cellular responses that promote inflammation.
Experimental Protocols
A generalized experimental workflow for evaluating a C5aR1 antagonist is depicted below.
Protocol 1: C5a-Induced Neutrophilia in Rats
This protocol details the in vivo procedure to induce a transient neutrophilia in rats using recombinant C5a and to assess the inhibitory effect of a C5aR1 antagonist.
Materials:
-
Male Wistar rats (200-250 g)
-
Recombinant rat or human C5a
-
C5aR1 antagonist (e.g., PMX-53, DF2593A)
-
Vehicle for antagonist (e.g., sterile saline, 0.5% carboxymethyl cellulose)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Hematology analyzer or hemocytometer
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions for at least one week prior to the experiment to allow for acclimation.
-
Antagonist Administration:
-
Administer the C5aR1 antagonist at the desired dose(s) via the appropriate route (e.g., intravenous, intraperitoneal, or oral). For instance, the cyclic peptide antagonist F-[OPdChaWR] (a PMX-53 analog) has been administered intravenously at doses ranging from 0.3 to 10 mg/kg.[1] Another antagonist, DF2593A, has been given orally.[2]
-
Administer the vehicle to the control group using the same volume and route.
-
The timing of administration should be based on the pharmacokinetic profile of the antagonist. A common pre-treatment time is 10 to 30 minutes before C5a challenge.[1]
-
-
Induction of Neutrophilia:
-
Following the pre-treatment interval, administer recombinant C5a intravenously (i.v.). A typical dose of human C5a to induce neutropenia in rats is 2 μg/kg.[1]
-
-
Blood Sampling:
-
Collect blood samples at baseline (before antagonist administration) and at various time points after C5a injection (e.g., 5, 30, 60, and 120 minutes). The time course of C5a-induced neutrophilia typically shows a rapid increase in the first 10-20 minutes, peaking at 2-5 hours.[3]
-
-
Neutrophil Quantification:
-
Determine the absolute neutrophil count in the collected blood samples using an automated hematology analyzer or a hemocytometer following standard laboratory procedures.
-
-
Data Analysis:
-
Calculate the percentage change in neutrophil count from baseline for each time point.
-
Compare the neutrophil counts between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation
The following tables summarize representative quantitative data from studies evaluating C5aR1 antagonists in rodent models.
Table 1: Effect of C5aR1 Antagonist F-[OPdChaWR] on C5a-Induced Neutropenia in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Time Post-C5a (min) | % Inhibition of Neutropenia |
| F-[OPdChaWR] | 0.3 | 5 | ~30% |
| F-[OPdChaWR] | 1.0 | 5 | ~50% |
| F-[OPdChaWR] | 3.0 | 5 | up to 70% |
Data synthesized from a study where neutropenia was induced by 2 μg/kg i.v. C5a, and the antagonist was given 10 minutes prior.
Table 2: In Vitro Inhibitory Concentration (IC50) of DF2593A on C5a-Induced Neutrophil Migration
| Species | IC50 (nM) |
| Human | 5.0 |
| Rat | 6.0 |
| Mouse | 1.0 |
Data from in vitro chemotaxis assays using neutrophils stimulated with 10 nM C5a.
Table 3: Effect of PMX53 on C5a-Induced Polymorphonuclear (PMN) Mobilization in Mice
| Treatment Group | Dose (mg/kg, i.v.) | % Decrease in PMN Mobilization |
| PMX53 | 0.3 | No significant effect |
| PMX53 | 1.0 | Significant decrease |
| PMX53 | 3.0 | Significant decrease |
Data from a pharmacodynamic study in mice.
Concluding Remarks
The protocols and data presented here provide a framework for the preclinical evaluation of C5aR1 antagonists in a rat model of C5a-induced neutrophilia. This model is a valuable tool for assessing the in vivo efficacy and dose-response relationship of novel therapeutic agents targeting the C5a-C5aR1 axis. Careful consideration of the experimental design, including the choice of antagonist, administration route, and timing of interventions, is critical for obtaining robust and reproducible results. The provided diagrams and tables offer a clear visual and quantitative summary to aid researchers in their study design and interpretation.
References
- 1. Effects of a new C5a receptor antagonist on C5a- and endotoxin-induced neutropenia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the minor pocket of C5aR for the rational design of an oral allosteric inhibitor for inflammatory and neuropathic pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C5a-induced neutrophilia. A primary humoral mechanism for recruitment of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of a C5aR1 Antagonist in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response. Its activation leads to the production of anaphylatoxin C5a, a potent pro-inflammatory mediator. C5a exerts its effects through the C5a receptor 1 (C5aR1), a G protein-coupled receptor expressed on various immune and non-immune cells. The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and immune-mediated diseases. Consequently, antagonism of C5aR1 presents a promising therapeutic strategy for these conditions. This document provides a detailed protocol for the oral administration of a C5aR1 antagonist in rats, a common preclinical model for studying inflammation and evaluating novel therapeutics.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events. This process is crucial for the biological functions attributed to C5a, including cell migration, inflammation, and immune cell activation. A simplified representation of the C5aR1 signaling pathway is depicted below.
Caption: C5aR1 signaling cascade upon C5a binding and its inhibition by an antagonist.
Experimental Protocols
Materials and Equipment
-
C5aR1 Antagonist 1
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Wistar or Sprague-Dawley rats (specific pathogen-free)
-
Appropriate size gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats)[1]
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Vehicle Preparation (Example)
A commonly used vehicle for oral administration of small molecules in rats is 0.5% w/v Carboxymethylcellulose (CMC).
-
Weigh the appropriate amount of CMC powder.
-
Slowly add the CMC powder to sterile water while continuously stirring or vortexing to prevent clumping.
-
Continue to mix until the CMC is fully dissolved and the solution is homogenous.
-
Prepare the vehicle fresh on the day of the experiment or store at 4°C for a limited time as per stability data.
Dosing Solution Preparation
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the total volume to be administered to the study group.
-
Weigh the calculated amount of the antagonist powder.
-
In a suitable container, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
Oral Gavage Procedure in Rats
The following protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation:
-
Weigh each rat accurately on the day of dosing to calculate the precise volume of the dosing solution to be administered.
-
The typical gavage volume for rats is 5-10 mL/kg, and should not exceed 20 mL/kg.[2]
-
-
Restraint:
-
Firmly but gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body. Wrapping the rat in a towel can also be an effective method of restraint.[2]
-
The head should be gently extended back to create a straight line through the neck and esophagus.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The rat should swallow as the needle is gently advanced.
-
Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly administer the antagonist suspension from the syringe.
-
-
Post-Administration:
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of a C5aR1 antagonist in a rat model of inflammation.
Caption: A generalized experimental workflow for evaluating a C5aR1 antagonist in a rat model.
Quantitative Data Summary
The following table summarizes pharmacokinetic and pharmacodynamic data for orally administered C5aR1 antagonists in rodents. Note that data for "this compound" is not publicly available, and therefore, data for well-characterized antagonists like PMX53 and PMX205 are presented as a reference.
| Compound | Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| PMX53 | Mouse | 1 | p.o. | 0.33 | 6.24 | ~0.33 | 9 | |
| PMX205 | Mouse | 1 | p.o. | ~0.73 | 0.04 | ~0.33 | 23 |
Note: Pharmacokinetic parameters can vary depending on the specific experimental conditions, including the vehicle used and the fasting state of the animals.
Conclusion
This document provides a comprehensive guide for the oral administration of a C5aR1 antagonist in rats. Adherence to proper techniques for vehicle and dosing solution preparation, as well as the oral gavage procedure, is crucial for obtaining reliable and reproducible results in preclinical studies. The provided data on related compounds can serve as a useful reference for designing and interpreting experiments aimed at evaluating the therapeutic potential of novel C5aR1 antagonists.
References
C5aR1 Antagonists in Human Whole Blood Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory peptide that plays a crucial role in the innate immune response.[1][2] It exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR) highly expressed on myeloid cells such as neutrophils and monocytes.[1][3][4] Activation of the C5a-C5aR1 axis triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the release of pro-inflammatory cytokines, which are implicated in a variety of inflammatory and autoimmune diseases. Consequently, C5aR1 has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.
This document provides detailed application notes and protocols for the evaluation of C5aR1 antagonists in human whole blood assays. These assays offer a physiologically relevant environment to study the pharmacological effects of C5aR1 inhibitors on primary human immune cells within their native milieu.
C5aR1 Signaling Pathway
Upon binding of C5a, C5aR1 undergoes a conformational change, leading to the activation of intracellular signaling pathways. The receptor couples to inhibitory G proteins (Gαi), which leads to the dissociation of Gαi and Gβγ subunits. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, resulting in cellular responses like chemotaxis and cytokine production. Furthermore, C5aR1 signaling can be modulated by β-arrestins, which are involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.
Caption: C5aR1 Signaling Cascade.
Featured C5aR1 Antagonists
A number of C5aR1 antagonists have been developed, ranging from small molecules to peptides and antibodies. This section highlights some of the well-characterized inhibitors frequently evaluated in human whole blood assays.
| Antagonist | Type |
| Avacopan (CCX168) | Small molecule, orally bioavailable |
| PMX53 | Cyclic hexapeptide |
| PMX205 | Cyclic peptide |
| JPE-1375 | Linear peptidomimetic |
| DF2593A | Small molecule |
| NDT9513727 | Small molecule |
| W-54011 | Small molecule |
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) of various C5aR1 antagonists in different human whole blood and primary cell assays.
Table 1: Inhibition of C5a-induced Neutrophil Migration (Chemotaxis)
| Antagonist | Cell Type | Assay Format | IC50 (nM) | Reference |
| Avacopan (CCX168) | Human Whole Blood | Chemotaxis | 1.7 | |
| PMX53 | Human PMNs | Boyden Chamber | 76 | |
| DF3016A | Human PMNs | Migration | 50 |
Table 2: Inhibition of C5a-induced Calcium Mobilization
| Antagonist | Cell Type | IC50 (nM) | Reference |
| Avacopan (CCX168) | Human Neutrophils | 0.2 |
Table 3: Inhibition of C5a-induced CD11b Upregulation
| Antagonist | Cell Type | IC50 (nM) | Reference |
| Avacopan (CCX168) | Human Whole Blood | 3.0 | |
| MEDI7814 (Antibody) | Human Whole Blood | 28 |
Table 4: Inhibition of C5a-induced Cytokine Release
| Antagonist | Cell Type | Cytokine | IC50 (nM) | Reference |
| PMX53 | Human Monocytes | TNF-α | 0.8 | |
| PMX53 | Human Monocytes | IL-1β | 6.9 |
Experimental Protocols
Detailed protocols for key human whole blood assays are provided below.
Protocol 1: C5a-induced Neutrophil Chemotaxis Assay in Human Whole Blood
This assay measures the ability of a C5aR1 antagonist to inhibit the migration of neutrophils in whole blood towards a C5a gradient.
Materials:
-
Fresh human whole blood collected in heparin-containing tubes
-
Recombinant human C5a
-
C5aR1 antagonist test compounds
-
Boyden chamber or similar chemotaxis system with 5 µm pore size filters
-
RPMI 1640 medium
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a dilution series of the C5aR1 antagonist in RPMI 1640.
-
Blood Treatment: Gently mix fresh human whole blood. In a 96-well plate, add the test antagonist at various concentrations to the blood and incubate for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add RPMI 1640 containing a predetermined optimal concentration of C5a (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Place the 5 µm pore size filter over the lower wells.
-
Add 50 µL of the antagonist-treated whole blood to the top of the filter.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.
-
Cell Lysis and Staining:
-
After incubation, carefully remove the upper chamber.
-
Lyse the red blood cells in the lower chamber using a lysis buffer.
-
Centrifuge the plate to pellet the migrated neutrophils.
-
Resuspend the cells in buffer containing Calcein-AM and incubate for 30 minutes at 37°C.
-
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage inhibition of neutrophil migration for each antagonist concentration compared to the C5a-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Neutrophil Chemotaxis Workflow.
Protocol 2: C5a-induced CD11b Upregulation Assay in Human Whole Blood
This flow cytometry-based assay measures the inhibition of C5a-induced activation of neutrophils by quantifying the surface expression of the activation marker CD11b.
Materials:
-
Fresh human whole blood collected in heparin-containing tubes
-
Recombinant human C5a
-
C5aR1 antagonist test compounds
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Compound and Blood Preparation: Prepare antagonist dilutions and gently mix fresh whole blood as described in Protocol 1.
-
Stimulation:
-
In a 96-well plate, add the test antagonist to the blood and incubate for 15 minutes at 37°C.
-
Add C5a (final concentration e.g., 10 nM) to each well and incubate for a further 30 minutes at 37°C.
-
-
Staining:
-
Place the plate on ice to stop the reaction.
-
Add the anti-CD11b antibody to each well and incubate for 30 minutes on ice in the dark.
-
-
Red Blood Cell Lysis:
-
Add red blood cell lysis buffer to each well and incubate for 10-15 minutes at room temperature.
-
Centrifuge the plate and discard the supernatant.
-
-
Washing: Wash the cell pellet twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of CD11b for each sample. Calculate the percentage inhibition of CD11b upregulation and the IC50 value.
Protocol 3: C5a-induced Cytokine Release Assay in Human Whole Blood
This assay quantifies the inhibitory effect of C5aR1 antagonists on the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from monocytes in whole blood.
Materials:
-
Fresh human whole blood collected in heparin-containing tubes
-
Recombinant human C5a
-
Lipopolysaccharide (LPS) (for co-stimulation, if necessary)
-
C5aR1 antagonist test compounds
-
RPMI 1640 medium
-
ELISA or multiplex immunoassay kits for IL-6, IL-8, and TNF-α
Procedure:
-
Assay Setup: In a 96-well plate, add RPMI 1640, the test antagonist at various concentrations, and fresh whole blood (e.g., in a 1:1 ratio).
-
Stimulation:
-
Add C5a to the wells. For some cytokines like TNF-α and IL-1β, co-stimulation with a low concentration of LPS (e.g., 10 ng/mL) may be required to achieve a robust signal.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
-
Plasma Collection:
-
Centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma).
-
-
Cytokine Quantification:
-
Measure the concentration of IL-6, IL-8, and TNF-α in the plasma samples using specific ELISA or multiplex immunoassay kits, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each antagonist concentration and determine the IC50 value.
Caption: Antagonist Action on C5aR1.
Conclusion
The study of C5aR1 antagonists in human whole blood provides a robust and physiologically relevant platform for preclinical drug development. The protocols and data presented herein offer a comprehensive guide for researchers to effectively evaluate the potency and efficacy of novel C5aR1 inhibitors in a setting that closely mimics the in vivo environment. These assays are invaluable tools for identifying and characterizing promising therapeutic candidates for the treatment of a wide range of inflammatory diseases.
References
- 1. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of interleukin-8 synthesis from monocytes by human C5a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C5a receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating C5aR1 Antagonists in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Neuroinflammation is a critical component of AD pathogenesis, and the complement system, a key part of the innate immune response, is implicated in this process. The C5a-C5aR1 signaling axis is a potent driver of inflammation.[1] In the AD brain, Aβ plaques can trigger complement activation, leading to the generation of the anaphylatoxin C5a.[2][3] C5a binds to its receptor, C5aR1, which is upregulated on microglia and other brain cells in pathological conditions.[2][3] This interaction initiates a signaling cascade that promotes the recruitment and activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and contributing to neurotoxicity.
Antagonism of C5aR1 represents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects in AD. By blocking C5a-C5aR1 signaling, antagonists aim to reduce glial-mediated inflammation, protect synapses, and ultimately preserve cognitive function. This document provides detailed protocols and methodologies for the preclinical evaluation of C5aR1 antagonists in established mouse models of Alzheimer's disease, such as the Tg2576 and Arctic48 models. The described assays cover in vitro target engagement and in vivo assessment of pathological, neuroinflammatory, and behavioral outcomes.
C5a-C5aR1 Signaling Pathway in Alzheimer's Disease
The diagram below illustrates the proposed mechanism of the C5a-C5aR1 signaling pathway in the context of Alzheimer's disease pathology and the intervention point for a C5aR1 antagonist.
In Vitro Evaluation of this compound
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the C5aR1 receptor.
Protocol:
-
Cell Culture: Use a stable cell line overexpressing human C5aR1 (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to pellet cell membranes. Resuspend the membrane pellet in an appropriate binding buffer.
-
Competition Binding: Incubate cell membranes with a constant concentration of a radiolabeled C5a ligand (e.g., ¹²⁵I-C5a) and increasing concentrations of this compound.
-
Incubation and Washing: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Calculate the IC₅₀ (concentration of antagonist that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Microglial Chemotaxis Assay
Objective: To assess the functional ability of this compound to block C5a-induced migration of microglia.
Protocol:
-
Cell Culture: Isolate primary microglia from neonatal mouse pups or use a microglial cell line (e.g., BV-2).
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane (e.g., 8 µm pores) separating the upper and lower wells.
-
Cell Seeding: Seed microglia in the upper chamber in serum-free media. Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Chemoattractant: Add recombinant C5a to the lower chamber as a chemoattractant.
-
Incubation: Incubate the chamber for several hours to allow cell migration.
-
Quantification: Fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several fields of view using a microscope.
-
Data Analysis: Express the number of migrated cells as a percentage of the C5a-only control. Determine the IC₅₀ of the antagonist for inhibiting chemotaxis.
In Vivo Evaluation in Alzheimer's Disease Mouse Models
The following workflow outlines the key stages for evaluating a C5aR1 antagonist in a transgenic mouse model of AD.
Animal Models and Dosing
-
Models: Use established AD mouse models such as Tg2576 or Arctic48, which develop age-dependent Aβ pathology and cognitive deficits.
-
Groups: Include wild-type (WT) and AD transgenic mice. Divide the transgenic mice into a vehicle-treated group and a group treated with this compound.
-
Dosing: Administer the antagonist chronically, for instance, over 12 weeks, starting at an age when pathology begins to develop. Oral administration in drinking water is a common method for compounds like PMX205.
Behavioral Testing for Cognitive Function
Objective: To determine if this compound can prevent or rescue cognitive deficits.
Protocol: Y-Maze Test for Spatial Memory This task assesses short-term, hippocampal-dependent spatial memory.
-
Apparatus: A three-armed maze with equal angles between arms.
-
Training Phase: Place the mouse in one arm and allow it to explore two arms for a set period, with the third (novel) arm blocked.
-
Testing Phase: After a short inter-trial interval, place the mouse back in the starting arm and allow it to explore all three arms freely.
-
Data Collection: Record the time spent in and the number of entries into each arm.
-
Analysis: Successful memory is indicated by a significantly greater amount of time spent exploring the novel arm compared to the familiar arms.
Post-Mortem Tissue Analysis
Objective: To quantify the effects of this compound on AD-like pathology and neuroinflammation.
Protocol: Immunohistochemistry (IHC)
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Dissect the brain and post-fix in PFA before cryoprotecting and sectioning.
-
Staining: Perform immunohistochemical staining on brain sections (e.g., hippocampus and cortex) using specific antibodies for:
-
Amyloid Plaques: Anti-Aβ antibodies (e.g., 6E10).
-
Activated Microglia: Anti-Iba1, Anti-CD68.
-
Reactive Astrocytes: Anti-GFAP.
-
Dystrophic Neurites: Anti-LAMP1.
-
Synaptic Density: Anti-synaptophysin or Anti-VGlut1.
-
-
Imaging and Quantification: Capture images using a fluorescence or confocal microscope. Quantify the stained area (plaque load, glial activation) or the number of puncta (synapses) using image analysis software (e.g., ImageJ).
Protocol: RNA Sequencing (RNA-seq)
-
Tissue Preparation: Rapidly dissect specific brain regions (e.g., hippocampus) from fresh, non-perfused brains.
-
RNA Extraction: Extract high-quality RNA from the tissue samples.
-
Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (bulk, single-cell, or single-nucleus).
-
Data Analysis: Analyze differential gene expression between treatment groups. Perform pathway analysis to identify molecular pathways modulated by the antagonist. Focus on genes related to inflammation, microglial activation states (e.g., homeostatic vs. disease-associated microglia), and synaptic function.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Characterization of this compound
| Assay | Parameter | This compound |
|---|---|---|
| Receptor Binding | Ki (nM) | 1.5 |
| Microglial Chemotaxis | IC₅₀ (nM) | 10.2 |
Table 2: In Vivo Efficacy of this compound in Tg2576 Mice
| Parameter | WT + Vehicle | Tg2576 + Vehicle | Tg2576 + Antagonist 1 |
|---|---|---|---|
| Cognitive Performance | |||
| Y-Maze (% Time in Novel Arm) | 35 ± 3% | 20 ± 2% | 32 ± 4% |
| Neuropathology | |||
| Aβ Plaque Load (% Area) | 0.1 ± 0.05% | 8.5 ± 1.2% | 4.2 ± 0.8% |
| Dystrophic Neurites (% Area) | 0.2 ± 0.1% | 5.1 ± 0.9% | 2.5 ± 0.6% |
| Neuroinflammation | |||
| Iba1+ Microglia (% Area) | 1.8 ± 0.3% | 6.5 ± 0.8% | 3.1 ± 0.5% |
| GFAP+ Astrocytes (% Area) | 2.5 ± 0.4% | 9.2 ± 1.1% | 4.8 ± 0.7% |
| Synaptic Density |
| VGlut1 Puncta (puncta/µm²) | 1.2 ± 0.1 | 0.6 ± 0.08 | 1.0 ± 0.1 |
Data are presented as mean ± SEM.
Conclusion
The comprehensive evaluation of a C5aR1 antagonist requires a multi-faceted approach combining in vitro functional assays with robust in vivo studies in relevant AD models. The protocols outlined here provide a framework for assessing the antagonist's binding affinity, its ability to block C5a-mediated cell migration, and its efficacy in reducing neuropathology, mitigating neuroinflammation, and improving cognitive function. The use of transcriptomic analysis provides deeper mechanistic insight into how C5aR1 inhibition modulates glial cell polarization and other key cellular pathways. Together, these evaluations will generate the critical data needed to advance promising C5aR1 antagonists toward clinical development for Alzheimer's disease.
References
Application Notes and Protocols: C5aR1 Antagonists in Sepsis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C5a Receptor 1 (C5aR1) antagonists in preclinical animal models of sepsis. The document summarizes key quantitative data, details experimental protocols from cited literature, and visualizes relevant biological pathways and workflows.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] A critical component of this dysregulated response is the overactivation of the complement system, leading to the excessive generation of the potent anaphylatoxin C5a.[2][3] C5a interacts with its primary receptor, C5aR1 (CD88), on various immune cells, particularly neutrophils, triggering a cascade of inflammatory events.[3][4] This C5a-C5aR1 signaling is implicated in the "cytokine storm," immune cell paralysis, and subsequent multi-organ failure characteristic of severe sepsis. Consequently, blocking the C5a-C5aR1 axis with specific antagonists has emerged as a promising therapeutic strategy. This document outlines the application of these antagonists in relevant animal models.
C5a-C5aR1 Signaling in Sepsis
During sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger the activation of the complement cascade. This leads to the cleavage of complement component C5 into C5a and C5b. C5a then binds to C5aR1, a G protein-coupled receptor, initiating downstream signaling that results in neutrophil chemotaxis, activation, degranulation, and the production of pro-inflammatory cytokines and reactive oxygen species, contributing to tissue damage.
Caption: C5a-C5aR1 signaling pathway in sepsis and the point of intervention for C5aR1 antagonists.
Efficacy of C5aR1 Antagonists: Quantitative Data Summary
The following tables summarize the quantitative outcomes of C5aR1 antagonist administration or genetic knockout in various sepsis animal models.
Table 1: Survival Rates
| Animal Model | Antagonist/Method | Dose/Timing | Control Survival | Treatment Survival | Reference |
| Mouse (CLP) | C5aRa (peptide) | 1-3 mg/kg at time 0 | 0% (by day 7) | 60% | |
| Mouse (CLP) | C5aRa (peptide) | 3 mg/kg at 6h post-CLP | 0% (by day 7) | 0% | |
| Mouse (CLP, mid-grade) | C5aR1-/- | N/A | 31% | 80% | |
| Mouse (CLP, high-grade) | Anti-C5aR + Anti-C5L2 | N/A | 0% | 80% | |
| Mouse (CLP) | Cp1 (peptide) | 100 µ g/20g | 0% (7-day) | 60% (7-day) | |
| Mouse (Fecal Slurry, low dose) | C5aR1-/- | N/A | 70% (48h) | Significantly increased | |
| Mouse (Fecal Slurry, high dose) | C5aR1-/- | N/A | 30% (48h) | Decreased |
Table 2: Inflammatory Cytokine Modulation
| Animal Model | Antagonist/Method | Cytokine | % Change vs. Control | Reference |
| Mouse (CLP) | Cp1 (peptide) | IL-6 (plasma) | ↓ 99% | |
| Mouse (CLP) | Cp1 (peptide) | TNF-α (plasma) | ↓ 86% | |
| Mouse (CLP) | Cp1 (peptide) | IL-1β (plasma) | ↓ 94% | |
| Rat (CLP) | Silenced-C5ar1 | IL-6, TNF-α, IL-1β, IL-10 | Reduced levels | |
| Mouse (CLP, mid-grade) | C5aR1-/- | IL-1β, IL-6, MIP-1α, MIP-2 | Significantly lower | |
| Mouse (Fecal Slurry) | C5aR1-/- | IL-10 | Decreased production | |
| Mouse (Fecal Slurry) | C5aR1-/- | IFN-γ | Increased production |
Table 3: Organ Dysfunction Markers
| Animal Model | Antagonist/Method | Marker | % Change vs. Control | Reference |
| Rat (CLP) | Silenced-C5ar1 | ALT, AST, BUN, CREA | Inhibited increase | |
| Mouse (CLP) | Cp1 (peptide) | ALT, AST (serum) | Mitigated increase | |
| Mouse (CLP) | Cp1 (peptide) | UREA, CREA (serum) | Significantly lower |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols based on the cited literature for key experiments.
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model
This surgical model is widely used as it mimics the polymicrobial nature of human clinical sepsis.
Objective: To induce polymicrobial sepsis in rodents to test the efficacy of C5aR1 antagonists.
Materials:
-
Rodents (mice or rats)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
C5aR1 antagonist (e.g., PMX53, Cp1) or vehicle control
-
Saline for resuscitation
Procedure:
-
Anesthetize the animal and confirm the depth of anesthesia.
-
Shave the abdomen and disinfect the surgical site.
-
Make a midline laparotomy (1-2 cm incision) to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecal stump (e.g., mid-grade vs. high-grade).
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal content should be extruded.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin).
-
Administer the C5aR1 antagonist or vehicle control at the specified time point (e.g., immediately after surgery or at a delayed time). Doses can range from 1-3 mg/kg for peptides like C5aRa.
-
Provide fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously).
-
Monitor the animals for clinical signs of sepsis (piloerection, lethargy, glazed eyes) and survival over a set period (e.g., 7 days).
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Protocol 2: Assessment of Neutrophil Function
Excessive C5a-C5aR1 signaling can impair neutrophil functions like the oxidative burst.
Objective: To evaluate the effect of a C5aR1 antagonist on C5a-induced suppression of the neutrophil oxidative burst.
Materials:
-
Neutrophils isolated from bone marrow or peripheral blood of mice.
-
Recombinant mouse C5a (mC5a).
-
C5aR1 antagonist (C5aRa).
-
Phorbol 12-myristate 13-acetate (PMA).
-
Reagents for measuring hydrogen peroxide (H₂O₂) production (e.g., Amplex Red).
-
Buffer solution.
-
Plate reader.
Procedure:
-
Isolate murine neutrophils using standard protocols (e.g., density gradient centrifugation).
-
Pre-incubate neutrophils with buffer, mC5a (e.g., 10 nM), or C5aRa alone for 60 minutes at 37°C.
-
To test the antagonist's effect, co-incubate neutrophils with mC5a and varying concentrations of C5aRa.
-
Stimulate the neutrophils with PMA (e.g., 25 ng/mL for 10 minutes at 37°C) to induce an oxidative burst.
-
Measure H₂O₂ production using a fluorescent probe like Amplex Red according to the manufacturer's instructions.
-
Quantify fluorescence using a plate reader. A preserved H₂O₂ response in the presence of C5a and the antagonist indicates a protective effect.
Conclusion
The data from various sepsis animal models strongly support the critical role of the C5a-C5aR1 axis in the pathophysiology of sepsis. Blockade of C5aR1, either through specific antagonists or genetic deletion, consistently demonstrates improved survival, attenuated inflammatory responses, and reduced organ damage in preclinical settings. These findings underscore the therapeutic potential of C5aR1 antagonists for the treatment of human sepsis. The protocols and data presented here provide a foundational resource for researchers aiming to investigate and develop novel C5aR1-targeting therapies.
References
- 1. A novel long-acting C5a-blocking cyclic peptide prevents sepsis-induced organ dysfunction via effective blockade of the inflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of innate immunity by C5aR antagonist in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of C5a-C5aR interaction in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Complement and Histones in Sepsis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Development of Orally Active C5aR1 Antagonists
Welcome to the technical support center for researchers engaged in the development of orally active C5aR1 antagonists. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing potent and orally active C5aR1 antagonists?
A: The development of orally active C5aR1 antagonists faces several key hurdles. A primary challenge is achieving favorable pharmacokinetic properties, particularly high oral bioavailability. Many small molecules exhibit potent in vitro activity but fail in vivo due to poor absorption, high first-pass metabolism, or rapid clearance.[1][2] Another significant issue is species selectivity; compounds often show different potencies between human and rodent C5aR1, complicating the translation of preclinical data. Furthermore, C5aR1 is a G protein-coupled receptor (GPCR) that can signal through multiple pathways, including G-protein and β-arrestin pathways.[3][4] Antagonists may exhibit "biased signaling," where they inhibit one pathway more effectively than another, leading to a complex pharmacological profile that must be carefully characterized.[5]
Q2: My compound shows high affinity in a radioligand binding assay but weak activity in a whole-cell functional assay (e.g., calcium mobilization). What are the potential causes?
A: This is a common discrepancy. Several factors could be responsible:
-
Low Cell Permeability: The compound may not efficiently cross the plasma membrane to reach the receptor in a cellular context, a problem not apparent in membrane-based binding assays.
-
Allosteric vs. Orthosteric Antagonism: Your compound might be an allosteric modulator that binds to a site distinct from the C5a binding site. While it may show high affinity, it might not effectively prevent the conformational change required for receptor activation by C5a. Avacopan is a known allosteric modulator.
-
Biased Signaling: The compound could be a biased antagonist, effectively blocking one signaling pathway (e.g., G-protein coupling measured by calcium flux) but not another (e.g., β-arrestin recruitment). The binding assay does not distinguish between these activities.
-
Assay Artifacts: High compound concentration could lead to non-specific binding in membrane preparations or cause cytotoxicity in cell-based assays, confounding the results.
Q3: My C5aR1 antagonist is highly potent in human cell lines but shows significantly lower potency in mouse models. Why does this happen?
A: This issue typically stems from species-specific differences in the C5a receptor. Although highly conserved, the amino acid sequences of human and mouse C5aR1 have variations in the ligand-binding pockets. These subtle differences can dramatically alter binding affinity and antagonist potency. It is crucial to characterize your compound's activity on both human and the specific rodent species' receptor early in development to ensure the animal model is relevant for efficacy studies.
Q4: How can I improve the poor oral bioavailability of my lead compound?
A: Improving oral bioavailability is a multi-faceted challenge requiring optimization of absorption, distribution, metabolism, and excretion (ADME) properties. Key strategies include:
-
Structural Modification: Medicinal chemistry efforts can modify the molecule to enhance its physicochemical properties. This includes optimizing lipophilicity (LogP), reducing molecular weight, and masking metabolic "soft spots" to decrease first-pass metabolism. Bioisosteric replacement, such as substituting a carboxylic acid with a tetrazole group, can also improve metabolic stability and absorption.
-
Formulation Strategies: Advanced formulation can protect the drug and enhance its absorption. Approaches include:
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation in the GI tract and improve its transport across the intestinal epithelium.
-
-
Prodrug Approach: A prodrug can be designed to be absorbed more efficiently and then converted to the active antagonist in vivo.
Troubleshooting Guides
Guide 1: Inconsistent Results in Neutrophil Chemotaxis Assay
Problem: You observe high variability or a lack of dose-response in your C5a-induced neutrophil chemotaxis assay.
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration is consistent and low (<0.5%) across all wells. Visually inspect for precipitation under a microscope. |
| Suboptimal C5a Concentration | Re-validate the EC50 or EC80 of C5a for neutrophil migration. Use a concentration on the steep part of the dose-response curve to maximize the window for observing inhibition. |
| Neutrophil Viability/Activation | Isolate neutrophils from fresh donor blood. Work quickly and on ice to prevent premature activation. Check cell viability with Trypan Blue before and after the assay. |
| Assay Timing | Optimize the incubation time for migration. Too short, and you won't see a signal; too long, and you may see non-specific migration or cell death. |
| Receptor Internalization | Pre-incubation time with the antagonist is critical. Ensure sufficient time for the antagonist to engage the receptor before adding C5a. |
Guide 2: High Background Signal in Calcium Flux Assay
Problem: The baseline fluorescence in your calcium flux assay is high, or you observe significant signal in vehicle-only wells, reducing the assay window.
| Potential Cause | Troubleshooting Steps |
| Cell Health | Ensure cells are not overgrown or stressed. Passage cells regularly and plate them at a consistent density. |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time/temperature. Incomplete de-esterification of the dye can lead to compartmentalization and high background. |
| Compound Autofluorescence | Run a control plate with your compound but without the calcium dye to check if the molecule itself is fluorescent at the assay wavelengths. |
| Receptor Desensitization | Repeated stimulation or exposure to low levels of agonists in the media can desensitize the C5aR1 receptor, leading to a blunted response. Ensure serum-free media is used during the assay. |
Quantitative Data Summary
The pharmacological properties of C5aR1 inhibitors can vary significantly depending on the assay used. A systematic characterization of several common antagonists revealed these differences.
| Compound | Class | β-Arrestin 2 pIC50 | ERK1/2 Phos. pIC50 | cAMP Inh. pIC50 | Notes |
| Avacopan (CCX168) | Non-peptide | 7.9 ± 0.1 | 7.7 ± 0.1 | 8.3 ± 0.1 | Orally active allosteric modulator; FDA-approved for AAV. |
| PMX53 | Peptidic | 8.3 ± 0.1 | 8.8 ± 0.1 | 8.3 ± 0.1 | Potent antagonist with long-lasting inhibition. |
| PMX205 | Peptidic | 8.1 ± 0.1 | 8.4 ± 0.1 | 8.0 ± 0.1 | Cyclic hexapeptide with good oral bioavailability. |
| JPE1375 | Peptidic | 7.7 ± 0.1 | 7.8 ± 0.1 | 7.9 ± 0.1 | Linear peptidomimetic antagonist. |
| W-54011 | Non-peptide | 7.0 ± 0.1 | 7.2 ± 0.1 | 7.1 ± 0.1 | Early small molecule antagonist. |
| (Data synthesized from Pandey et al., Biochemical Pharmacology, 2020. pIC50 values represent the negative log of the half-maximal inhibitory concentration.) |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C5aR1 activation.
-
Cell Culture: Plate HEK293 cells stably expressing human C5aR1 in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Compound Incubation: Wash away excess dye. Add serial dilutions of the C5aR1 antagonist to the wells and incubate for 15-30 minutes. Include vehicle-only (e.g., 0.1% DMSO) and no-stimulant controls.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add a pre-determined EC80 concentration of human C5a to all wells simultaneously using the reader's injection system.
-
Data Acquisition: Continue recording fluorescence for 60-120 seconds. The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Analysis: Normalize the data to the vehicle control response and plot the percent inhibition against the antagonist concentration to determine the IC50.
Protocol 2: Whole Blood Neutrophil Activation Assay (CD11b Upregulation)
This functional assay measures the inhibition of C5a-induced neutrophil activation in a physiologically relevant matrix.
-
Blood Collection: Collect fresh human blood from healthy donors into K2EDTA-coated vials.
-
Antagonist Incubation: Aliquot 100 µL of whole blood per well in a 96-well plate. Add the C5aR1 antagonist at various concentrations and incubate for 15 minutes at 37°C.
-
Stimulation: Add human C5a (final concentration ~10-100 nM) to stimulate the samples. Include an unstimulated control. Incubate for another 10-20 minutes at 37°C.
-
RBC Lysis & Staining: Stop the reaction by placing the plate on ice. Add a fluorescently-labeled antibody against CD11b (an activation marker for neutrophils). Lyse the red blood cells using a commercial lysis buffer.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.
-
Analysis: Quantify the median fluorescence intensity (MFI) of the CD11b signal for the gated neutrophils. Calculate the percent inhibition relative to the C5a-stimulated control.
Visualizations
Caption: C5aR1 signaling pathway and point of antagonist inhibition.
Caption: Typical screening cascade for oral C5aR1 antagonists.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of Peptide-Based C5aR1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of peptide-based C5aR1 antagonists.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My peptide C5aR1 antagonist demonstrates high potency in in vitro assays (e.g., receptor binding, calcium mobilization) but shows poor efficacy in our in vivo inflammation model. What are the potential causes and troubleshooting steps?
Answer:
This is a common challenge in peptide drug development. The discrepancy between in vitro potency and in vivo efficacy often stems from poor pharmacokinetic (PK) and pharmacodynamic (PD) properties of the peptide. Here’s a breakdown of potential causes and a logical troubleshooting workflow:
Potential Causes:
-
Rapid In Vivo Degradation: Peptides are susceptible to rapid cleavage by proteases in the plasma and tissues, leading to a short half-life and reduced exposure at the target site.[1]
-
Poor Bioavailability and Permeability: Due to their size and hydrophilic nature, many peptides have difficulty crossing biological membranes to reach the site of inflammation.
-
Rapid Renal Clearance: Small peptides are often quickly filtered out of the bloodstream by the kidneys, limiting their circulation time.[2]
-
Low Target Engagement: The concentration of the peptide reaching the C5aR1-expressing cells in the target tissue may be insufficient to achieve a therapeutic effect.
-
Off-Target Effects: The peptide may bind to other molecules or receptors, reducing the concentration available to bind to C5aR1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo efficacy.
Question 2: How can I improve the stability and in vivo half-life of my peptide antagonist?
Answer:
Several chemical modification strategies can be employed to enhance the stability and circulation time of your peptide:
-
Cyclization: Converting a linear peptide to a cyclic one can make it more resistant to enzymatic degradation by exopeptidases.[2] The cyclic peptide PMX53 is an example of a successful C5aR1 antagonist with this modification.[3]
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers can prevent recognition and cleavage by proteases.[4]
-
N- and C-Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block exopeptidase activity.
-
PEGylation or Lipidation: Attaching a polyethylene glycol (PEG) chain or a lipid moiety to the peptide increases its hydrodynamic size, which can reduce renal clearance and extend its half-life.
-
Nanoformulations: Encapsulating the peptide in nanoparticles can protect it from degradation and allow for controlled release.
Question 3: What are some key in vitro and in vivo assays to characterize my peptide C5aR1 antagonist, and what are the critical parameters to measure?
Answer:
A tiered approach, moving from in vitro characterization to in vivo efficacy studies, is recommended.
In Vitro Assays:
-
Receptor Binding Assay: To determine the affinity of your peptide for C5aR1. The key parameter is the IC50 or Ki value.
-
Calcium Mobilization Assay: To assess the functional antagonist activity by measuring the inhibition of C5a-induced intracellular calcium release. The key parameter is the IC50 value.
-
Chemotaxis Assay: To evaluate the ability of your antagonist to block C5a-induced migration of immune cells (e.g., neutrophils, monocytes). The key parameter is the IC50 value.
-
β-Arrestin Recruitment Assay: To measure the inhibition of C5a-induced β-arrestin binding to C5aR1, another key signaling pathway. The key parameter is the IC50 value.
In Vivo Assays:
-
Pharmacokinetic (PK) Study: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of your peptide. Key parameters include half-life (t1/2) , clearance (CL) , and volume of distribution (Vd) .
-
Pharmacodynamic (PD) Assay: To demonstrate target engagement in a living system. A common model is the C5a-induced neutrophil mobilization assay in mice. Key readouts are the inhibition of neutrophil mobilization and pro-inflammatory cytokine (e.g., TNF-α) release.
-
In Vivo Efficacy Model: To test the therapeutic potential of your antagonist in a disease-relevant model of inflammation, such as sepsis, rheumatoid arthritis, or ischemia-reperfusion injury.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo data for two well-characterized peptide-based C5aR1 antagonists, PMX53 (cyclic) and JPE-1375 (linear).
| Parameter | PMX53 | JPE-1375 | Reference |
| Structure | Cyclic Hexapeptide | Linear Peptidomimetic | |
| In Vitro Potency (IC50) | 20 nM (on human PMNs) | Not explicitly stated, but active | |
| In Vivo Effective Dose | 1 mg/kg (i.v. in mice) | 1 mg/kg (i.v. in mice) | |
| In Vivo Duration of Action | Up to 6 hours | Less than 2 hours | |
| Pharmacokinetics | Longer half-life | Shorter half-life |
Experimental Protocols
1. In Vivo C5a-Induced Neutrophil Mobilization Assay
This protocol is adapted from established methods to assess the in vivo pharmacodynamics of C5aR1 antagonists.
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
Peptide C5aR1 antagonist (e.g., PMX53, JPE-1375)
-
Recombinant mouse C5a
-
Saline solution
-
Blood collection supplies (e.g., capillary tubes, microscope slides)
-
Blood staining kit (e.g., Hemacolor)
-
Microscope
Procedure:
-
Administer the peptide antagonist to mice via the desired route (e.g., intravenous injection at 1 mg/kg).
-
After a predetermined time (e.g., 15 minutes to several hours), inject recombinant mouse C5a (e.g., 50 µg/kg, i.v.) to induce neutrophil mobilization.
-
Collect a drop of blood from the tail tip at baseline (0 minutes) and at various time points after C5a injection (e.g., 15, 30, and 60 minutes).
-
Prepare blood smears on microscope slides.
-
Stain the blood smears using a rapid staining kit.
-
Under a microscope, count the first 200 white blood cells and calculate the percentage of polymorphonuclear leukocytes (PMNs or neutrophils).
-
Compare the percentage of neutrophils in antagonist-treated mice to vehicle-treated controls to determine the degree of inhibition.
2. In Vitro Calcium Mobilization Assay
This is a common functional assay to determine the potency of C5aR1 antagonists.
Materials:
-
Cells expressing C5aR1 (e.g., human neutrophils, monocytes, or a recombinant cell line like HEK293T)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
C5a agonist
-
Peptide antagonist at various concentrations
-
Assay buffer
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Load the C5aR1-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pipette the cells into a microplate.
-
Add different concentrations of your peptide antagonist to the wells and incubate.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the C5a agonist into the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Calculate the inhibition of the C5a-induced calcium flux at each antagonist concentration to determine the IC50 value.
Visualizations
Caption: C5aR1 signaling pathway and points of antagonism.
Caption: Experimental workflow for antagonist evaluation.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
troubleshooting C5aR1 antagonist 1 solubility issues
Technical Support Center: C5aR1 Antagonist 1
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the recommended solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, we recommend the following steps:
-
Gentle Heating: Warm the solution in a water bath set to 37-50°C for 10-15 minutes.
-
Sonication: Use a sonicator bath to break up any clumps of powder and aid dissolution.
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Alternative Solvents: If solubility remains poor, consider trying an alternative solvent. Please refer to the solubility data table below for guidance.
Q2: I observed precipitation of the antagonist when I diluted my stock solution in an aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. To mitigate this:
-
Pre-warm the Aqueous Solution: Warming your buffer or medium to 37°C before adding the antagonist stock can help maintain solubility.
-
Add Stock to Aqueous Solution Slowly: Pipette the stock solution drop-wise into the aqueous solution while gently vortexing or stirring. This avoids localized high concentrations that can lead to precipitation.
-
Use a Carrier Protein: For in vitro cell-based assays, consider using a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 0.5% in your final solution to improve solubility and stability.
Q3: What is the best way to prepare a stock solution of this compound?
A3: For optimal results, we recommend preparing a high-concentration stock solution in an organic solvent like DMSO. A detailed protocol for preparing a 10 mM stock solution is provided in the "Experimental Protocols" section of this guide.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A4: To determine the aqueous solubility limit, you can perform a serial dilution of your high-concentration stock solution into your buffer of interest. A detailed protocol for this is available in the "Experimental Protocols" section.
Troubleshooting Guide
This section provides a more in-depth approach to resolving common solubility challenges.
Problem: Poor Initial Solubility in Organic Solvents
If this compound does not readily dissolve in the primary recommended solvent (e.g., DMSO), follow this workflow:
Caption: Workflow for troubleshooting poor initial solubility.
Problem: Precipitation in Aqueous Solutions
If you observe precipitation after diluting the stock solution into your experimental buffer or media, use the following troubleshooting steps:
-
Review Dilution Technique: Ensure you are adding the stock solution to the aqueous phase slowly and with adequate mixing.
-
Adjust Final Concentration: The final concentration of the antagonist may be above its solubility limit in your aqueous system. Try using a lower final concentration.
-
Incorporate a Surfactant or Carrier: For biochemical assays, a non-ionic surfactant like Tween-20 (at ~0.01%) can help. For cell-based assays, BSA is recommended.
-
pH Adjustment: Check the pH of your final solution. The solubility of some compounds can be pH-dependent.
Quantitative Data Summary
The following table summarizes the approximate solubility of a typical small molecule C5aR1 antagonist in various solvents. Note: This is generalized data, and you should determine the precise solubility for your specific lot of this compound.
| Solvent | Approximate Solubility (at 25°C) | Notes |
| DMSO (Dimethyl sulfoxide) | > 50 mg/mL | Recommended for primary stock solutions. |
| DMF (Dimethylformamide) | > 30 mg/mL | Alternative to DMSO. |
| Ethanol (100%) | ~10 mg/mL | May be suitable for some applications. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 5 mg).
-
Calculate Solvent Volume: Based on the molecular weight (MW) of the antagonist, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
-
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the antagonist.
-
Aid Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If necessary, place the vial in a 37°C water bath for 10 minutes, followed by brief vortexing.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Aqueous Solubility
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your aqueous buffer of choice (e.g., PBS or cell culture medium). A suggested range is 100 µM down to 1 µM.
-
Incubate: Incubate the dilutions at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is your approximate aqueous solubility limit.
-
Microscopic Examination (Optional): For a more sensitive assessment, place a small drop of each dilution on a microscope slide and look for crystalline structures.
Signaling Pathway and Workflow Diagrams
Caption: Simplified C5aR1 signaling pathway.
determining the optimal duration of C5aR1 antagonist treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C5aR1 antagonists. The information is designed to address specific issues that may be encountered during experimental design and execution, with a focus on determining the optimal treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the treatment duration for a novel C5aR1 antagonist?
A1: The initial and critical step is to establish the in vivo pharmacodynamic (PD) profile of the antagonist. This involves determining the dose required for target engagement and the duration of action of a single dose.[1] A common method is to challenge animals with C5a at various time points after antagonist administration and measure a downstream biological response, such as neutrophil mobilization or TNF-α production.[1] This will provide crucial information on how long the antagonist effectively blocks C5aR1 signaling in vivo and will inform the dosing frequency required for continuous target coverage.
Q2: How does the disease model influence the optimal treatment duration?
A2: The pathophysiology of the disease model is a major determinant of treatment duration.
-
Acute Inflammation Models: In models of acute inflammation, such as monosodium urate crystal-induced peritonitis, a short treatment course may be sufficient to mitigate the inflammatory response.[2] The treatment should cover the peak inflammatory period.
-
Chronic Disease Models: In chronic disease models, such as Alzheimer's disease, longer treatment durations are typically necessary to observe significant pathological changes.[3][4] For example, studies using the PMX205 antagonist in mouse models of Alzheimer's disease have employed treatment durations of 2-3 months to see a reduction in amyloid plaques and neuroinflammation.
Q3: Should the treatment duration be adjusted based on the specific C5aR1 antagonist used?
A3: Yes, the intrinsic properties of the antagonist are critical. Different antagonists can have vastly different pharmacokinetic and pharmacodynamic profiles. For instance, the cyclic peptide antagonist PMX53 has a longer duration of action (up to 6 hours) compared to the linear peptide JPE-1375 (<2 hours) after a single intravenous dose. Therefore, maintaining continuous receptor blockade with JPE-1375 would require more frequent administration than with PMX53. Long-term studies with antagonists like PMX205 have shown that repeated daily oral or subcutaneous administration does not lead to drug accumulation.
Q4: Are there any concerns about tachyphylaxis or receptor desensitization with long-term C5aR1 antagonist treatment?
A4: While not extensively documented for C5aR1 antagonists, tachyphylaxis (a rapid decrease in response to a drug following its administration) is a known phenomenon for other GPCRs. Continuous exposure to an antagonist could potentially lead to changes in receptor expression or signaling efficiency. To assess this, it is advisable to perform ex vivo challenges with C5a on cells isolated from chronically treated animals to confirm that the receptor is still being effectively blocked.
Troubleshooting Guides
Problem 1: No therapeutic effect is observed after what was predicted to be an adequate treatment duration.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing Frequency | The dosing interval may be too long, leading to periods of no receptor blockade. Review the pharmacodynamic data for your specific antagonist. If not available, perform a time-course experiment to determine the duration of action of a single dose. |
| Poor Bioavailability/Target Engagement | The antagonist may not be reaching the target tissue in sufficient concentrations. Perform pharmacokinetic studies to measure drug levels in plasma and the tissue of interest. Consider alternative routes of administration. |
| Disease Model Progression | The treatment may have been initiated too late in the disease process to have a significant effect. Consider initiating treatment at an earlier stage of the disease in your model. |
| Antagonist Potency | The antagonist may not be potent enough at the administered dose to overcome the local concentration of C5a. A dose-response study should be conducted to ensure a maximally effective dose is being used. |
Problem 2: An initial therapeutic effect is observed, but it diminishes over time with chronic treatment.
| Possible Cause | Troubleshooting Step |
| Development of Tachyphylaxis/Tolerance | The receptor may be desensitizing to the antagonist. Measure C5aR1 expression levels on target cells from treated and control animals. Perform ex vivo functional assays (e.g., C5a-induced calcium mobilization) on cells from treated animals to assess the level of receptor blockade. |
| Increased C5a Production | The underlying disease progression may be leading to higher levels of C5a, which may overcome the antagonist at the current dose. Measure C5a levels in the plasma or relevant tissue of treated animals over time. |
| Drug Metabolism/Clearance | Chronic administration may induce metabolic enzymes that increase the clearance of the antagonist. Conduct pharmacokinetic analysis at different time points during a long-term study to check for changes in drug exposure. |
Data Presentation
Table 1: In Vivo Duration of Action of Select C5aR1 Antagonists
| Antagonist | Animal Model | Route of Administration | Dose | Effective Duration of Action | Measured Outcome |
| PMX53 | Mouse | Intravenous | 1 mg/kg | Up to 6 hours | Inhibition of C5a-induced neutrophil mobilization |
| JPE-1375 | Mouse | Intravenous | 1 mg/kg | Less than 2 hours | Inhibition of C5a-induced neutrophil mobilization |
Data summarized from reference
Table 2: Examples of Long-Term C5aR1 Antagonist Treatment Regimens
| Antagonist | Disease Model | Treatment Duration | Dosing Regimen | Key Findings |
| PMX205 | Tg2576 Mouse Model of Alzheimer's Disease | 2-3 months | 10-20 µg/ml in drinking water | Reduced fibrillar amyloid deposits and activated glia |
| PMX205 | 3xTg Mouse Model of Alzheimer's Disease | 2-3 months | 10-20 µg/ml in drinking water | Reduced hyperphosphorylated tau |
Data summarized from reference
Experimental Protocols
Key Experiment: In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Duration of Action
This protocol is adapted from a published method to determine the in vivo bioactivity time profile of a C5aR1 antagonist.
Objective: To determine the duration of effective C5aR1 blockade by an antagonist in vivo.
Materials:
-
C5aR1 antagonist of interest
-
Recombinant mouse C5a
-
Wild-type mice (e.g., C57BL/6J)
-
Anesthetic (e.g., ketamine/xylazine)
-
EDTA-coated microcentrifuge tubes for blood collection
-
Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G)
-
ELISA kit for TNF-α
Procedure:
-
Antagonist Administration: Administer the C5aR1 antagonist to mice via the desired route (e.g., intravenous, intraperitoneal, oral gavage).
-
Time-Course: Divide the mice into groups, with each group representing a different time point post-antagonist administration (e.g., 15 minutes, 2 hours, 6 hours, 24 hours).
-
C5a Challenge: At each designated time point, intravenously inject the mice with a predetermined dose of recombinant mouse C5a (e.g., 50 µg/kg).
-
Sample Collection: 60 minutes after the C5a injection, anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Neutrophil Mobilization Analysis:
-
Perform a complete blood count or use flow cytometry to quantify the number of circulating neutrophils.
-
A successful antagonist will inhibit the C5a-induced increase in neutrophil count.
-
-
TNF-α Analysis:
-
Centrifuge the blood to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using an ELISA kit.
-
A successful antagonist will inhibit the C5a-induced increase in TNF-α.
-
-
Data Analysis: Plot the percentage of inhibition of neutrophil mobilization and TNF-α production at each time point post-antagonist administration. The time at which the inhibition is no longer significant represents the effective duration of action for that dose and route of administration.
Mandatory Visualizations
Caption: C5aR1 signaling cascade upon C5a binding.
Caption: Workflow for determining in vivo duration of action.
Caption: Troubleshooting logic for suboptimal therapeutic effect.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a Regulates IL-1β Production and Leukocyte Recruitment in a Murine Model of Monosodium Urate Crystal-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with a C5aR antagonist decreases pathology and enhances behavioral performance in murine models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Preclinical Limitations of C5aR1 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C5aR1 antagonists in preclinical studies. The information focuses on addressing common challenges to help ensure the accuracy and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C5aR1 antagonist shows potent activity in human cell lines but has no effect in my mouse model. What could be the issue?
A1: A significant challenge with some C5aR1 antagonists is species-specific activity. For instance, the well-characterized cyclic peptide antagonist PMX205 is a potent inhibitor of human and non-human primate C5aR1 but demonstrates significantly lower affinity for the mouse C5aR1 receptor. This discrepancy is due to differences in the amino acid sequences of the C5aR1 binding pocket between species.
Troubleshooting Steps:
-
Verify Species Specificity: Confirm the reported species selectivity of your specific antagonist. Refer to the manufacturer's data sheet or published literature.
-
Select an Appropriate Antagonist: For murine models, consider using an antagonist with demonstrated high affinity for the mouse C5aR1, such as the cyclic hexapeptide AcF-[OPdChaWR] (PMX53).
-
Consider Humanized Models: If studying the human receptor is critical, utilizing transgenic mice expressing human C5aR1 may be a viable, albeit more complex, alternative.
Q2: I'm observing unexpected off-target effects in my in vivo experiments. How can I confirm if they are related to my C5aR1 antagonist?
A2: Off-target effects can be a concern, particularly with antagonists that have complex structures or were identified through high-throughput screening. For example, some studies have noted that certain C5aR1 antagonists might have partial agonist activity at the related C5aR2 (C5L2) receptor, which can lead to confounding biological effects.
Troubleshooting Steps:
-
In Vitro Profiling: Test your antagonist against a panel of related receptors, especially C5aR2, to assess its selectivity. A calcium mobilization or β-arrestin recruitment assay can be employed for this purpose.
-
Use of Knockout Models: The most definitive way to confirm on-target versus off-target effects is to test the antagonist in C5aR1 knockout (C5aR1-/-) animals. If the observed effect persists in these animals, it is likely an off-target effect.
-
Dose-Response Analysis: Conduct a careful dose-response study. Off-target effects may only appear at higher concentrations.
Q3: My in vitro and in vivo results with the C5aR1 antagonist are inconsistent. What could be the cause?
A3: Discrepancies between in vitro potency and in vivo efficacy can arise from several factors, including poor pharmacokinetic properties of the antagonist, such as low bioavailability or rapid clearance. The experimental model itself can also contribute to this variability.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If not already available, conduct basic PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your antagonist in the chosen animal model. This will help in optimizing the dosing regimen.
-
Route of Administration: The route of administration can significantly impact the bioavailability of the antagonist. For example, peptide-based antagonists like PMX53 often have poor oral bioavailability and may require parenteral administration (e.g., intraperitoneal or intravenous injection).
-
Model-Specific C5a Levels: The local concentration of C5a in your in vivo model of inflammation might be significantly higher than the concentrations used in your in vitro assays. This could necessitate higher doses of the antagonist to achieve a therapeutic effect.
Quantitative Data Summary
Table 1: Species-Specific Activity of C5aR1 Antagonists
| Antagonist | Human C5aR1 IC50 (nM) | Mouse C5aR1 IC50 (nM) | Rat C5aR1 IC50 (nM) | Reference |
| PMX205 | ~20 | >10,000 | >1,000 | |
| PMX53 | ~3 | ~20 | ~10 | |
| Avacopan (CCX168) | ~0.6 | ~1.1 | ~0.5 |
IC50 values represent the concentration of antagonist required to inhibit 50% of the C5a-mediated response and can vary depending on the assay format.
Key Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This assay measures the ability of a C5aR1 antagonist to block the migration of cells towards a C5a gradient.
Methodology:
-
Cell Preparation: Isolate primary neutrophils from human or mouse blood or use a cell line expressing C5aR1 (e.g., U937 cells). Resuspend the cells in an appropriate assay buffer.
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the C5aR1 antagonist (or vehicle control) for 15-30 minutes at 37°C.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add a chemoattractant solution containing C5a to the lower wells. Place the filter membrane (with a pore size appropriate for your cells, e.g., 3-5 µm) over the lower wells.
-
Cell Migration: Add the pre-incubated cells to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the top of the filter. Stain the migrated cells on the underside of the filter with a suitable stain (e.g., DAPI or Giemsa stain) and count them using a microscope. Alternatively, a fluorescently-labeled cell-based assay can be used for quantification with a plate reader.
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration to determine the IC50 value.
Protocol 2: In Vivo Murine Model of Peritonitis
This protocol assesses the in vivo efficacy of a C5aR1 antagonist in a mouse model of acute inflammation.
Methodology:
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) for at least one week before the experiment.
-
Antagonist Administration: Administer the C5aR1 antagonist (or vehicle control) to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal injection of an inflammatory stimulus, such as zymosan (1 mg/mL in saline).
-
Sample Collection: At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting 3-5 mL of ice-cold PBS into the peritoneal cavity and then collecting the fluid.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare a cytospin of the lavage fluid, stain with a Wright-Giemsa stain, and perform a differential count of neutrophils and macrophages under a microscope.
-
Data Analysis: Compare the number of recruited neutrophils in the antagonist-treated group to the vehicle-treated group to determine the percentage of inhibition.
Visualized Pathways and Workflows
Caption: C5aR1 signaling pathway upon ligand binding.
Caption: Troubleshooting workflow for C5aR1 antagonist studies.
Technical Support Center: C5aR1 Antagonist Stability and Half-Life in Plasma
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and plasma half-life of C5aR1 antagonists. It includes troubleshooting guides and frequently asked questions in a Q&A format to address specific experimental challenges.
C5aR1 Signaling Pathway and Antagonist Intervention
The complement 5a receptor 1 (C5aR1), also known as CD88, is a G protein-coupled receptor that plays a crucial role in the inflammatory response.[1] Its ligand, C5a, is a potent anaphylatoxin that, upon binding to C5aR1, triggers a cascade of downstream signaling events. This leads to neutrophil activation and migration, the release of pro-inflammatory cytokines, and degranulation, all of which contribute to inflammation and tissue damage.[2][3][4][5] C5aR1 antagonists are designed to block this interaction, thereby mitigating the inflammatory effects of C5a.
Quantitative Data: Plasma Half-Life of C5aR1 Antagonists
The following table summarizes the reported plasma half-life (t½) of various C5aR1 antagonists across different species and routes of administration. This data is crucial for designing in vivo experiments and predicting the pharmacokinetic profile of these compounds.
| Compound | Species | Route of Administration | Plasma Half-life (t½) | Reference |
| Avacopan (CCX168) | Human | Oral | ~97.6 hours | |
| Cynomolgus Monkey | Oral | ~6.0 hours | ||
| PMX53 | Mouse | Intravenous (IV) | ~20 minutes | |
| Mouse | Intravenous (IV) | 1.3 hours | ||
| Rat | Oral | ~70 minutes | ||
| PMX205 | Mouse | Intravenous (IV) | ~20 minutes |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for determining the in vitro stability of a C5aR1 antagonist in plasma.
Objective: To determine the rate at which a test compound is degraded in plasma from a specific species over time.
Materials:
-
Test C5aR1 antagonist
-
Control compound with known plasma stability (e.g., propantheline for instability, propranolol for stability)
-
Pooled plasma (e.g., human, mouse, rat) with anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a 96-well plate, add the test or control compound to pre-warmed (37°C) plasma to achieve the desired final concentration (typically 1 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Time-Point Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction by adding a cold protein precipitation solvent (e.g., acetonitrile) containing an internal standard to the collected aliquot.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. The half-life (t½) can be determined by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the determination of C5aR1 antagonist stability in plasma.
Q1: My compound appears to be highly unstable in plasma across all species. What could be the reason?
A1: High instability can be due to several factors:
-
Hydrolytically Labile Functional Groups: Compounds containing esters, amides, lactams, or sulfonamides are susceptible to hydrolysis by plasma esterases and other enzymes.
-
Chemical Instability: The compound may be inherently unstable at physiological pH (7.4) and temperature (37°C).
-
Action: Review the chemical structure for labile moieties. Consider synthesizing more stable analogs by modifying these groups. Run a control experiment in buffer at pH 7.4 to distinguish between chemical and enzymatic degradation.
Q2: I'm observing significant variability in stability between different species (e.g., stable in human plasma but unstable in mouse plasma). Why is this?
A2: There are known inter-species differences in the types and activity levels of plasma enzymes. A compound may be a substrate for a particular enzyme that is highly expressed in one species but not another. This is a critical consideration for preclinical to clinical translation.
Q3: My results are not reproducible. What are some common sources of error in the plasma stability assay?
A3: Lack of reproducibility can stem from:
-
Plasma Quality: The source, collection method (anticoagulant), and handling (freeze-thaw cycles) of plasma can impact enzyme activity. Use pooled plasma from multiple donors to average out individual variability and handle it consistently.
-
Assay Conditions: Inconsistent incubation times, temperatures, or pipetting volumes can introduce significant error. Ensure all equipment is calibrated and follow a standardized protocol.
-
Analytical Method: A non-optimized LC-MS/MS method can lead to inaccurate quantification. Ensure the method is validated for linearity, precision, and accuracy.
Q4: How can I improve the plasma stability of my C5aR1 antagonist?
A4: Several strategies can be employed to enhance plasma stability:
-
Structural Modification: Replace labile functional groups with more stable alternatives. For example, replacing an ester with an amide or incorporating steric hindrance near the labile site.
-
Prodrug Approach: Design a prodrug that is inactive and stable in plasma but is converted to the active antagonist at the target site.
-
Formulation Strategies: For in vivo studies, formulation approaches such as encapsulation in nanoparticles can protect the compound from plasma enzymes.
Q5: My compound is a peptide. Are there special considerations for determining its plasma stability?
A5: Yes, peptides are generally more susceptible to degradation by proteases and peptidases present in plasma. The in vitro plasma stability assay is crucial for peptide-based antagonists like PMX53 and PMX205. The stability of cyclic peptides is often greater than that of their linear counterparts due to reduced susceptibility to exopeptidases.
Q6: What do I do if my compound precipitates in the plasma during the assay?
A6: Compound precipitation can be due to low solubility in the aqueous plasma matrix. This can lead to an underestimation of the true stability as the compound is removed from the solution.
-
Action: Lower the initial concentration of the test compound. Ensure the final percentage of the organic solvent (e.g., DMSO) from the stock solution is minimal. You can also visually inspect the wells for precipitation during the experiment.
By understanding the factors that influence the plasma stability of C5aR1 antagonists and following robust experimental protocols, researchers can obtain reliable data to guide the development of new therapeutics for inflammatory diseases.
References
Technical Support Center: Minimizing Off-Target Effects of C5aR1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with C5aR1 antagonists. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for C5aR1 antagonists?
A1: C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, activates downstream signaling through G proteins (primarily Gαi) and β-arrestin pathways.[1][2][3] C5aR1 antagonists work by binding to the receptor and preventing the binding of C5a, thereby inhibiting these downstream inflammatory signaling cascades.[1][4] Some antagonists are allosteric modulators, binding to a site distinct from the C5a binding site to prevent receptor activation.
Q2: What are the known off-target effects of C5aR1 antagonists?
A2: The primary off-target concern for C5aR1 antagonists is their potential interaction with the second C5a receptor, C5aR2 (also known as C5L2). C5aR2 has a complex and sometimes opposing role to C5aR1, and its modulation can lead to unintended biological consequences. Depending on the cellular context, C5aR2 can have both pro- and anti-inflammatory effects. Some antagonists may also interact with other unrelated GPCRs, ion channels, or enzymes, leading to a variety of non-specific effects.
Q3: How can I assess the selectivity of my C5aR1 antagonist for C5aR1 over C5aR2?
A3: To determine the selectivity of your antagonist, you should perform binding and functional assays using cell lines that individually express either human C5aR1 or C5aR2. A significant difference in binding affinity (Kd) or functional inhibition (IC50) between the two cell lines will indicate selectivity. For example, a compound with a low nanomolar IC50 for C5aR1 and a micromolar IC50 for C5aR2 would be considered selective.
Q4: Can C5aR1 antagonists exhibit biased agonism?
A4: Yes, some ligands can act as biased agonists, preferentially activating either the G protein-dependent or the β-arrestin-dependent signaling pathway. It is crucial to characterize the signaling profile of your antagonist to understand its full biological effect. Assays that independently measure G protein signaling (e.g., cAMP accumulation or calcium mobilization) and β-arrestin recruitment are necessary to identify any signaling bias.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in functional assays (e.g., chemotaxis, cytokine release). | 1. Cell line variability or passage number. 2. Reagent quality (e.g., antagonist degradation, C5a potency). 3. Assay conditions not optimized. | 1. Use a consistent cell line and passage number. Regularly perform cell line authentication. 2. Verify the integrity and activity of your antagonist and C5a. 3. Optimize assay parameters such as cell density, incubation times, and agonist concentration. |
| High background signal in binding assays. | 1. Non-specific binding of the radioligand or fluorescent probe. 2. Inadequate washing steps. 3. Poor quality cell membranes. | 1. Include a non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand). 2. Optimize the number and duration of wash steps. 3. Prepare fresh, high-quality cell membranes for each experiment. |
| Antagonist shows lower than expected potency in vivo. | 1. Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability). 2. Metabolic instability of the compound. 3. Species differences in C5aR1. | 1. Conduct pharmacokinetic studies to determine the compound's profile. 2. Perform in vitro metabolism studies (e.g., with liver microsomes). 3. Confirm the antagonist's potency on the C5aR1 of the animal model being used. |
| Unexpected biological effects observed in vivo. | 1. Off-target effects, particularly on C5aR2. 2. Modulation of other signaling pathways. | 1. Test the antagonist's activity on C5aR2. 2. Perform broader off-target screening against a panel of receptors and enzymes. |
Quantitative Data Summary
The following tables summarize the potency of common C5aR1 antagonists.
Table 1: In Vitro Potency of Selected C5aR1 Antagonists
| Antagonist | Assay Type | Cell Line | IC50 (nM) | Reference |
| PMX53 | C5a-induced Neutrophil Mobilization | Human PMNs | 20 | |
| CCX168 (Avacopan) | β-arrestin-2 Recruitment | CHO-K1-C5aR1 | Low nanomolar | |
| JPE-1375 | C5a-induced Neutrophil Mobilization | Human PMNs | ~1 mg/kg (in vivo) | |
| W-54011 | Calcium Flux | Human PMNs | Potent inhibition |
Table 2: In Vivo Efficacy of PMX53 and JPE-1375
| Antagonist | Animal Model | Dose (i.v.) | Effect | Duration of Action | Reference |
| PMX53 | Mouse | 1 mg/kg | Inhibition of C5a-induced neutrophilia | Up to 6 hours | |
| JPE-1375 | Mouse | 1 mg/kg | Inhibition of C5a-induced neutrophilia | Less than 2 hours |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to C5aR1 upon antagonist challenge.
Materials:
-
PathHunter® eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay Kit (DiscoverX)
-
C5aR1 antagonist
-
C5a (agonist)
-
Assay buffer
-
384-well white, clear-bottom assay plates
Procedure:
-
Culture PathHunter® C5AR1 CHO-K1 cells according to the manufacturer's protocol.
-
Plate cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the C5aR1 antagonist.
-
Add the antagonist dilutions to the cells and incubate for the desired time.
-
Add a pre-determined concentration of C5a (typically EC80) to all wells except the negative control.
-
Incubate for 90 minutes.
-
Add the PathHunter® detection reagent and incubate for 60 minutes.
-
Read the chemiluminescent signal on a plate reader.
-
Calculate the IC50 value of the antagonist.
Protocol 2: Chemotaxis Assay
This assay assesses the ability of an antagonist to block C5a-induced cell migration.
Materials:
-
Human neutrophils or a suitable myeloid cell line (e.g., U937)
-
C5aR1 antagonist
-
C5a (chemoattractant)
-
Chemotaxis chamber (e.g., Transwell® plate)
-
Assay buffer
Procedure:
-
Isolate human neutrophils or culture the myeloid cell line.
-
Pre-incubate the cells with various concentrations of the C5aR1 antagonist.
-
Place C5a in the lower chamber of the chemotaxis plate.
-
Add the antagonist-treated cells to the upper chamber.
-
Incubate the plate to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging.
-
Determine the inhibitory effect of the antagonist on cell migration.
Visualizations
Caption: C5aR1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for C5aR1 Antagonist Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
C5aR1 antagonist 1 dose selection for preclinical translational studies
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate dose of C5aR1 antagonists for preclinical translational studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of C5aR1 and why is it a therapeutic target? A1: The complement component 5a (C5a) is a potent pro-inflammatory peptide generated during complement system activation.[1] It binds to its primary receptor, C5aR1 (also known as CD88), a G protein-coupled receptor, to trigger a cascade of inflammatory responses.[2][3] This C5a-C5aR1 signaling axis induces the recruitment of immune cells like neutrophils and monocytes, and the release of inflammatory molecules.[3] Dysregulation of this axis is implicated in a wide range of autoimmune and inflammatory diseases, making C5aR1 a compelling therapeutic target.[2]
Q2: What are some common C5aR1 antagonists used in preclinical research? A2: Several C5aR1 antagonists are widely used in preclinical models. These include the cyclic hexapeptides PMX53 and its more lipophilic analogue, PMX205, as well as the linear peptide JPE-1375. These compounds are potent, noncompetitive inhibitors of C5aR1 and have been characterized in numerous mouse models of disease.
Q3: What is a typical starting dose for a C5aR1 antagonist in a mouse model? A3: Based on published studies, a common dose range for peptide-based C5aR1 antagonists like PMX53 and JPE-1375 is 0.3 to 3 mg/kg. A minimally effective dose of 1 mg/kg administered intravenously (i.v.) has been shown to inhibit C5aR1-mediated neutrophilia and cytokine production in mice. However, the optimal dose depends critically on the route of administration, the specific antagonist, and the disease model.
Q4: How does the route of administration affect the dose and efficacy of a C5aR1 antagonist? A4: The route of administration significantly impacts the pharmacokinetics (PK) and bioavailability of the antagonist. For example, subcutaneous (s.c.) administration of PMX205 results in high bioavailability (over 90%) and prolonged exposure in both plasma and the central nervous system (CNS). In contrast, oral bioavailability for peptide antagonists is often much lower (e.g., 9% for PMX53 and 23% for PMX205). Therefore, doses must be adjusted accordingly, and the chosen route should align with the experimental goals and therapeutic context.
Q5: How can I confirm that my C5aR1 antagonist is engaging its target in vivo? A5: Target engagement can be confirmed using pharmacodynamic (PD) and receptor occupancy (RO) assays. A robust in vivo PD model involves challenging the animal with C5a and measuring the inhibition of a downstream biological response, such as neutrophil mobilization or TNF-α release. Additionally, flow cytometry-based RO assays can directly measure the percentage of C5aR1 on immune cells (like neutrophils and monocytes) that is bound by the antagonist drug. These assays are invaluable for correlating drug exposure with target engagement and biological effect.
C5a-C5aR1 Signaling Pathway
The binding of the C5a peptide to its receptor, C5aR1, initiates a signaling cascade that drives inflammation and immune cell chemotaxis.
Caption: C5a-C5aR1 signaling pathway and point of antagonist intervention.
Troubleshooting Guide
Problem: My C5aR1 antagonist shows no significant effect in vivo.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose or Dosing Frequency | The administered dose may be too low to achieve therapeutic concentrations at the target site. The dosing frequency may be insufficient to maintain exposure, especially for compounds with short half-lives. Solution: Perform a dose-response study to determine the minimally effective dose. Characterize the antagonist's PK/PD profile to select an appropriate dosing regimen that maintains target engagement over the desired period. |
| Poor Bioavailability | The chosen route of administration may result in poor absorption and low bioavailability, preventing the drug from reaching its target. Solution: Review PK data for your specific antagonist. Consider alternative administration routes with better bioavailability (e.g., subcutaneous or intravenous instead of oral for peptide antagonists). |
| Incorrect Timing of Administration | In acute models of inflammation or disease, the timing of antagonist administration relative to the inflammatory stimulus is critical. Treatment administered too late may be ineffective. Solution: In your model, establish a time course of C5aR1 expression and C5a generation if possible. Administer the antagonist prophylactically or at the earliest signs of disease pathology to ensure target availability. |
| Lack of Target Engagement | The antagonist may not be binding to C5aR1 effectively at the administered dose. Solution: Use a receptor occupancy (RO) assay to directly measure target binding on relevant cell types (e.g., circulating neutrophils) at different time points after dosing. This provides direct evidence of target engagement. |
| Model-Specific Biology | The C5a-C5aR1 axis may not be a primary driver of pathology in your specific preclinical model, or redundant pathways may compensate for its inhibition. Solution: Confirm the expression of C5aR1 in the target tissue of your model. Use C5aR1 knockout mice as a positive control to validate the importance of the pathway in your disease model. |
Troubleshooting Logic Flow
This diagram outlines a logical approach to diagnosing a lack of in vivo efficacy with a C5aR1 antagonist.
Caption: A logical workflow for troubleshooting lack of C5aR1 antagonist efficacy.
Quantitative Data Summary
Understanding the pharmacokinetic and pharmacodynamic properties of C5aR1 antagonists is crucial for effective dose selection.
Table 1: Pharmacokinetic Parameters of C5aR1 Antagonists in Mice
| Parameter | PMX53 | PMX205 | Route | Dose | Reference |
| Elimination Half-life (t½) | ~20 min | ~20 min | i.v. | 1 mg/kg | |
| Oral Bioavailability | ~9% | ~23% | p.o. | 1 mg/kg | |
| Subcutaneous Bioavailability | Not Reported | >90% | s.c. | 1 mg/kg | |
| Primary Elimination Route | Urinary | Urinary | i.v. | 1 mg/kg |
Table 2: In Vivo Pharmacodynamic Profile of C5aR1 Antagonists in Mice
| Antagonist | Dose (i.v.) | Time of Administration (Pre-C5a Challenge) | Significant Inhibition of Neutrophil Mobilization? | Duration of Action |
| PMX53 | 1 mg/kg | 15 minutes | Yes | Up to 6 hours |
| 1 mg/kg | 2 hours | Yes | ||
| 1 mg/kg | 6 hours | Yes | ||
| 1 mg/kg | 24 hours | No | ||
| JPE-1375 | 1 mg/kg | 15 minutes | Yes | < 2 hours |
| 1 mg/kg | 2 hours | No | ||
| 0.3 mg/kg | 15 minutes | No | N/A | |
| Both | 3 mg/kg | 15 minutes | Yes | Not Reported |
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy
This protocol is adapted from a robust method to determine the in vivo working dose and duration of action for C5aR1 inhibitors in mice.
Objective: To assess the ability of a C5aR1 antagonist to inhibit C5a-induced neutrophil mobilization and TNF-α production in mice.
Materials:
-
Wild-type C57BL/6J mice
-
C5aR1 antagonist (test compound)
-
Vehicle control
-
Recombinant mouse C5a protein
-
Sterile saline
-
Materials for intravenous injection (tail vein)
-
EDTA-coated microtubes for blood collection
-
Flow cytometer and relevant antibodies (e.g., anti-Ly6G, anti-CD11b)
-
Mouse TNF-α ELISA kit
Methodology:
-
Dose-Response Study Setup:
-
Acclimate wild-type mice to laboratory conditions.
-
Divide mice into groups (n=4-5/group): Vehicle control, and at least three doses of the C5aR1 antagonist (e.g., 0.3, 1.0, and 3.0 mg/kg).
-
-
Antagonist Administration:
-
Administer the specified dose of the C5aR1 antagonist or vehicle via the desired route (e.g., intravenously).
-
-
C5a Challenge:
-
After a set pre-treatment time (e.g., 15 minutes post-i.v. injection), administer a bolus of recombinant mouse C5a (e.g., 50 µg/kg) via intravenous injection to all mice except a saline control group.
-
-
Sample Collection:
-
Exactly 60 minutes after the C5a injection, collect blood samples via cardiac puncture or other terminal method into EDTA-coated tubes.
-
Centrifuge a portion of the blood to separate plasma and store at -80°C for cytokine analysis.
-
-
Analysis of Neutrophil Mobilization:
-
Use the whole blood portion for flow cytometry analysis.
-
Stain cells with fluorescently-labeled antibodies to identify polymorphonuclear neutrophils (PMNs).
-
Quantify the percentage and absolute number of circulating neutrophils.
-
-
Analysis of TNF-α Production:
-
Thaw the collected plasma samples.
-
Measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Interpretation:
-
Compare the levels of neutrophil mobilization and plasma TNF-α in the antagonist-treated groups to the vehicle-treated, C5a-challenged group. A significant reduction in these markers indicates effective C5aR1 antagonism at that dose.
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo pharmacodynamic assay of C5aR1 antagonists.
References
- 1. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pharmacokinetic Profile of C5aR1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of C5a Receptor 1 (C5aR1) antagonists. The following resources are designed to assist in improving the pharmacokinetic (PK) profile of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My novel C5aR1 antagonist shows excellent in vitro potency but has very low oral bioavailability in animal models. What are the likely causes and how can I improve it?
A1: Low oral bioavailability is a common challenge for C5aR1 antagonists, particularly for peptide-based compounds and highly lipophilic small molecules.[1] The primary causes are typically poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism in the gut wall and liver.[2]
To address this, consider the following strategies:
-
Formulation Approaches: For poorly soluble compounds, formulation strategies can significantly enhance oral absorption. These include particle size reduction (micronization or nanosizing) to increase surface area, creating solid dispersions in a hydrophilic polymer matrix, or utilizing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
-
Medicinal Chemistry Modifications (Prodrugs): A prodrug strategy can be employed to transiently modify the physicochemical properties of the antagonist.[1] By adding a promoiety, you can enhance solubility or permeability, which is then cleaved in vivo to release the active drug.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption.
Q2: I am observing a very short half-life for my C5aR1 antagonist in vivo. What are the potential reasons and what can I do to extend it?
A2: A short half-life is often due to rapid clearance, either through metabolic degradation (hepatic clearance) or rapid renal excretion. For peptide-based antagonists like PMX53 and PMX205, rapid elimination is a known characteristic, with reported elimination half-lives of approximately 20 minutes in mice.[3] For small molecule antagonists like avacopan, metabolism by cytochrome P450 enzymes, primarily CYP3A4, is the main route of clearance.[2]
Strategies to extend the half-life include:
-
Medicinal Chemistry Approaches to Reduce Clearance:
-
Metabolic "Soft Spot" Identification: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary sites of metabolism on your molecule.
-
Structural Modification: Modify these "soft spots" to block metabolic pathways. Common strategies include deuteration, fluorination, or introducing steric hindrance near the metabolic site.
-
-
Formulation Strategies for Sustained Release: Develop a controlled-release formulation that slowly releases the drug over an extended period, thereby maintaining therapeutic concentrations for longer.
Q3: My peptide-based C5aR1 antagonist has poor stability in the gastrointestinal tract. How can I protect it from degradation?
A3: Peptides are highly susceptible to degradation by proteases in the stomach and small intestine. Protecting the peptide from this enzymatic activity is crucial for oral delivery.
-
Enteric Coatings: Formulating the peptide in a tablet or capsule with an enteric coating will protect it from the acidic environment and pepsin in the stomach, allowing it to be released in the more neutral pH of the small intestine.
-
Protease Inhibitors: Co-formulating the peptide with protease inhibitors can reduce its degradation in the intestine.
-
Structural Modifications: Introducing non-natural amino acids or cyclizing the peptide can increase its resistance to proteolytic cleavage. The cyclic nature of PMX53 and PMX205 contributes to their stability compared to linear peptides.
Troubleshooting Guides
Issue 1: High In Vitro-In Vivo Correlation (IVIVC) Failure - Good in vitro permeability but poor in vivo absorption.
| Possible Cause | Troubleshooting Steps |
| High First-Pass Metabolism | 1. Conduct in vitro metabolism studies: Use liver microsomes, S9 fraction, or hepatocytes to determine the metabolic stability of the compound. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and the sites of metabolism. 3. Medicinal Chemistry Modification: Modify the metabolic "soft spots" to improve stability. |
| Efflux Transporter Substrate | 1. In vitro transporter assays: Use cell lines overexpressing efflux transporters (e.g., P-gp, BCRP) to determine if your compound is a substrate. 2. Co-dosing with inhibitors: In preclinical models, co-dose with known efflux transporter inhibitors to see if absorption improves. |
| Poor Solubility in GI Fluids | 1. Solubility assessment: Determine the solubility in simulated gastric and intestinal fluids (SGF, SIF). 2. Formulation optimization: Employ solubility-enhancing formulations such as amorphous solid dispersions or lipid-based systems. |
Issue 2: Rapid Clearance and Short Half-Life of a Small Molecule C5aR1 Antagonist.
| Possible Cause | Troubleshooting Steps |
| Extensive Hepatic Metabolism | 1. Reaction Phenotyping: Identify the specific CYP450 enzymes responsible for metabolism (e.g., using recombinant human CYPs). For avacopan, CYP3A4 is the primary metabolizing enzyme. 2. Structural Modification: Introduce metabolic blockers at the identified sites of metabolism. For example, if an aromatic ring is a site of oxidation, adding an electron-withdrawing group can reduce its susceptibility. 3. Consider Prodrugs: Design a prodrug that is less susceptible to the primary metabolic pathway. |
| High Renal Clearance | 1. Assess Physicochemical Properties: High water solubility and low plasma protein binding can lead to rapid renal excretion. 2. Increase Plasma Protein Binding: Modify the structure to increase lipophilicity and plasma protein binding, which can reduce the rate of glomerular filtration. |
Data Presentation: Pharmacokinetic Parameters of Selected C5aR1 Antagonists
| Compound | Class | Administration Route | Half-Life (t½) | Oral Bioavailability (%) | Primary Clearance Mechanism | Reference |
| Avacopan (CCX168) | Small Molecule | Oral | ~97.6 hours (in humans, single dose) | N/A (orally administered drug) | Hepatic Metabolism (CYP3A4) | |
| PMX53 | Cyclic Peptide | Intravenous | ~20 minutes (in mice) | N/A | Renal Excretion | |
| Oral | N/A | ~9% (in mice) | ||||
| PMX205 | Cyclic Peptide | Intravenous | ~20 minutes (in mice) | N/A | Renal Excretion | |
| Oral | N/A | ~23% (in mice) | ||||
| Subcutaneous | N/A | >90% (in mice) | ||||
| JPE-1375 | Linear Peptide | Intravenous | Shorter than PMX53 (in mice) | N/A | Renal Excretion |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance of a C5aR1 antagonist in liver microsomes.
Materials:
-
Test C5aR1 antagonist
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., verapamil)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile or methanol to stop the reaction.
-
Include a negative control with no NADPH regenerating system.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a C5aR1 antagonist following intravenous and oral administration.
Materials:
-
Test C5aR1 antagonist
-
Vehicle suitable for intravenous and oral administration
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Cannulas for blood sampling (if applicable)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Fast the animals overnight before dosing.
-
For the intravenous group, administer the C5aR1 antagonist at a specific dose via tail vein injection.
-
For the oral group, administer the C5aR1 antagonist at a specific dose via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) from the tail vein or via a cannula.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the samples by a validated LC-MS/MS method to determine the drug concentration.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
Mandatory Visualizations
Caption: C5a-C5aR1 signaling pathway and point of intervention for antagonists.
Caption: Workflow for improving the pharmacokinetic profile of C5aR1 antagonists.
References
- 1. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avacopan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C5aR1 Antagonist 1 in Cell Culture Assays
Welcome to the technical support center for troubleshooting C5aR1 antagonist 1 in your cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues, detailed experimental protocols, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My C5aR1 antagonist shows lower than expected potency (high IC50 value). What are the potential causes and solutions?
A1: Several factors can contribute to the reduced potency of your C5aR1 antagonist in in vitro assays. Here are some common causes and troubleshooting steps:
-
Antagonist Degradation: Peptidic antagonists can be susceptible to degradation by proteases present in cell culture media or released from cells.
-
Solution: Prepare fresh antagonist solutions for each experiment. Consider using protease inhibitor cocktails in your assay buffer, especially during long incubation periods.
-
-
Solubility Issues: Poor solubility of the antagonist in your assay buffer can lead to an inaccurate effective concentration.
-
Solution: Ensure the antagonist is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the final assay medium. Check the final solvent concentration to ensure it is not affecting cell viability or receptor signaling (typically ≤ 0.5%).
-
-
Suboptimal Assay Conditions: The concentration of the C5a agonist used, incubation times, and cell density can all impact the apparent potency of the antagonist.
-
Solution: Optimize the C5a concentration to be at or near the EC80 value for the specific functional readout. Optimize incubation times for both the antagonist pre-incubation and the C5a stimulation. Ensure a consistent and optimal cell density for each experiment.
-
-
Cell Line Variability: Different cell lines, even those endogenously expressing C5aR1, can exhibit varying receptor expression levels and signaling capacities.
-
Solution: Characterize the C5aR1 expression level in your chosen cell line. If using a transfected cell line, ensure stable and consistent receptor expression.
-
Q2: I am observing high background signal in my C5aR1 signaling assay. How can I reduce it?
A2: High background can mask the specific signal and reduce the assay window. Here are some strategies to lower background noise:
-
Constitutive Receptor Activity: Some cell lines may exhibit ligand-independent C5aR1 signaling.
-
Solution: Serum starvation of cells for a few hours (4-12 hours) before the assay can help reduce basal signaling levels, particularly for pathways like ERK1/2 phosphorylation.[1]
-
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to non-specific signals.
-
Solution: Ensure you are using healthy, viable cells within an optimal passage number. Seed cells at a density that allows for adherence and growth without reaching over-confluence, as contact inhibition can lower background ERK1/2 phosphorylation.[2]
-
-
Reagent Quality: The quality of C5a, antibodies, or fluorescent dyes can contribute to background.
-
Solution: Use high-quality, endotoxin-free recombinant C5a. Validate the specificity of your antibodies and optimize their concentrations. Ensure proper handling and storage of fluorescent dyes to prevent degradation.
-
Q3: My results with the C5aR1 antagonist are inconsistent between experiments. What could be the reason?
A3: Inconsistent results are a common challenge in cell-based assays. Here's how to improve reproducibility:
-
Reagent Preparation: Inconsistent preparation of reagents, including the antagonist and C5a, is a major source of variability.
-
Solution: Prepare large batches of stock solutions, aliquot, and store them appropriately to be used across multiple experiments. Always use freshly diluted working solutions.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can affect cellular responses.
-
Solution: Use cells within a defined passage number range. Standardize seeding density and the timing of experiments relative to cell seeding. Test new batches of serum for their effect on the assay.
-
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, and pipetting techniques can introduce variability.
-
Solution: Follow a standardized, written protocol meticulously. Use calibrated pipettes and ensure consistent timing for all steps, especially for kinetic assays like calcium mobilization.
-
Q4: How can I be sure that the observed effect of my antagonist is specific to C5aR1?
A4: Demonstrating target specificity is crucial. Here are some key experiments:
-
Use of C5aR1-deficient cells: The most definitive way to show specificity is to test your antagonist in cells that do not express C5aR1 (e.g., knockout cells or a parental cell line not transfected with the receptor). The antagonist should have no effect on C5a-induced responses in these cells.[3]
-
Orthogonal Assays: Test the antagonist in multiple, distinct C5aR1-mediated signaling pathways (e.g., calcium mobilization, ERK phosphorylation, and chemotaxis). A specific antagonist should inhibit all of these C5a-dependent readouts.
-
Counter-screening: Test the antagonist against other related GPCRs to rule out off-target effects.
Troubleshooting Guides
Chemotaxis Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low neutrophil migration towards C5a | 1. Suboptimal C5a concentration. 2. Neutrophils are not healthy or have been activated during isolation. 3. Incorrect pore size of the migration membrane. | 1. Perform a C5a dose-response curve to determine the optimal chemoattractant concentration. 2. Use fresh human neutrophils and handle them gently during isolation to avoid activation.[4] 3. Use a membrane with a pore size of 3-5 µm for neutrophil migration. |
| High spontaneous migration (in the absence of C5a) | 1. Neutrophils are over-activated. 2. Presence of other chemoattractants in the assay medium. | 1. Review the neutrophil isolation protocol to minimize activation. 2. Use serum-free medium in the lower chamber for the negative control. |
| Inconsistent inhibition by the antagonist | 1. Inaccurate antagonist concentration. 2. Insufficient pre-incubation time with the antagonist. | 1. Prepare fresh dilutions of the antagonist for each experiment. 2. Pre-incubate neutrophils with the antagonist for at least 10-15 minutes at 37°C before adding them to the migration chamber.[5] |
Calcium Mobilization Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Weak calcium signal upon C5a stimulation | 1. Low C5aR1 expression in cells. 2. Inefficient dye loading. 3. C5aR1 couples weakly to Gαq/11 in the chosen cell line. | 1. Verify C5aR1 expression. 2. Optimize dye loading time and temperature (e.g., 1 hour 45 minutes at 37°C followed by 15 minutes at room temperature). 3. Consider using a cell line co-expressing a promiscuous G-protein like Gα16 to couple the receptor to the calcium pathway. |
| High background fluorescence | 1. Cell autofluorescence. 2. Dye leakage from cells. | 1. Use a cell line with low autofluorescence. 2. Optimize dye loading conditions and ensure cell viability. |
| Rapid signal decay | 1. Receptor desensitization. 2. Phototoxicity from the reader's light source. | 1. This is a natural characteristic of the signaling pathway. Ensure your reader can capture the peak signal in real-time. 2. Reduce the exposure time and intensity of the excitation light. |
ERK1/2 Phosphorylation Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High basal p-ERK levels | 1. Presence of growth factors in the serum. 2. Cell stress. | 1. Serum-starve cells for 4-12 hours before the assay. 2. Handle cells gently and ensure they are not over-confluent. |
| Weak C5a-induced p-ERK signal | 1. Suboptimal C5a stimulation time. 2. Low C5aR1 expression. | 1. Perform a time-course experiment to determine the peak of ERK phosphorylation (typically 5-15 minutes). 2. Confirm C5aR1 expression in your cell line. |
| Inconsistent Western blot results | 1. Uneven protein loading. 2. Issues with antibody quality or concentration. | 1. Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein per lane. Probe for total ERK as a loading control. 2. Validate your primary and secondary antibodies and optimize their dilutions. |
Quantitative Data Summary
The following tables summarize the in vitro potencies (IC50 values) of common C5aR1 antagonists from the literature. Note that direct comparison can be challenging due to variations in cell types, agonist concentrations, and assay formats.
Table 1: Peptidic C5aR1 Antagonists
| Antagonist | Assay Type | Cell Type | C5a Concentration | IC50 (nM) | Reference |
| PMX53 | Neutrophil Chemotaxis | Human PMNs | 10 nM | ~76 | |
| PMX53 | C5a-induced Neutrophilia | In vivo (mice) | 50 µg/kg | 1 mg/kg (dose) | |
| F-[OPdChaWR] | TNF-α Release | Human Monocytes | 1 nM (with LPS) | 0.8 | |
| F-[OPdChaWR] | IL-1β Release | Human Monocytes | 1 nM (with LPS) | 6.9 |
Table 2: Non-Peptidic and Other C5aR1 Antagonists
| Antagonist | Assay Type | Cell Type | C5a Concentration | IC50 (nM) | Reference |
| W-54011 | Radioligand Binding | Human PMNs | N/A | 6.58 (pIC50) | |
| NDT9513727 | Radioligand Binding | Human PMNs | N/A | 6.27 (pIC50) | |
| Avacopan | Calcium Flux | Isolated PMNs | N/A | Significantly better than W-54011, PMX-53 | |
| mAb 18-41-6 | iLite C5a assay | Engineered cells | N/A | Significantly better than W-54011, PMX-53, Avacopan |
Experimental Protocols
Neutrophil Chemotaxis Assay (Modified Boyden Chamber)
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in a suitable assay buffer (e.g., DPBS).
-
Antagonist Pre-incubation: Pre-incubate the isolated neutrophils with varying concentrations of the C5aR1 antagonist (or vehicle control) for 15 minutes at 37°C.
-
Assay Setup:
-
Add C5a (at a pre-determined optimal concentration, e.g., 10 nM) to the lower wells of a 96-well chemotaxis chamber.
-
Place a polycarbonate membrane with 3 µm pores over the lower wells.
-
Load the pre-incubated neutrophils into the upper chambers.
-
-
Incubation: Incubate the chamber for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the membrane. Count the number of migrated cells in several high-power fields for each well. Alternatively, quantify migrated cells in the lower chamber using a cell viability assay that measures ATP (e.g., CellTiter-Glo®).
Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing C5aR1 (e.g., THP-1 or transfected HEK293 cells) into a 96-well black-wall, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 6 reagent) to each well. Incubate for approximately 1 hour and 45 minutes at 37°C, followed by 15 minutes at room temperature.
-
Antagonist Addition: Add the C5aR1 antagonist at various concentrations (or vehicle) to the wells and incubate for a further 15 minutes at room temperature.
-
Signal Measurement:
-
Place the plate in a microplate reader equipped with an injector.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject C5a (at its EC80 concentration) into the wells and immediately begin kinetic reading of the fluorescence signal for 60-120 seconds.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition by the antagonist relative to the C5a-only control.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Serum Starvation: Culture cells to near confluence in 6-well plates. Prior to the assay, serum-starve the cells for 4-12 hours in serum-free medium.
-
Antagonist Pre-treatment: Pre-treat the cells with the C5aR1 antagonist at desired concentrations for 1-2 hours at 37°C.
-
C5a Stimulation: Add C5a (at its EC80 concentration) and incubate for the pre-determined optimal time for p-ERK induction (e.g., 5-15 minutes) at room temperature.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and add lysis buffer. Scrape the cells, collect the lysate, and clear it by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phospho-ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling cascade upon C5a binding.
Experimental Workflow: Antagonist Potency Determination
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to C5aR1 Antagonists: Avacopan (CCX168) vs. PMX53 for In Vivo Research
For researchers investigating the role of the complement system in inflammation and autoimmune diseases, the C5a-C5aR1 axis is a critical therapeutic target. The C5a receptor 1 (C5aR1, also known as CD88) is a G protein-coupled receptor that, upon binding its ligand C5a, triggers a potent pro-inflammatory cascade, including neutrophil chemotaxis, activation, and degranulation.[1][2][3] Antagonizing this receptor offers a promising strategy to mitigate complement-driven pathology.
This guide provides an objective comparison of two widely utilized C5aR1 antagonists: Avacopan (CCX168) , a first-in-class, orally administered small molecule approved for the treatment of ANCA-associated vasculitis (AAV)[1][4], and PMX53 , a potent cyclic hexapeptide extensively used in preclinical research. This comparison focuses on their in vivo efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Molecular Characteristics
Avacopan is a selective, orally bioavailable small-molecule allosteric antagonist of C5aR1. It effectively blocks the binding of C5a and inhibits downstream signaling, thereby preventing C5a-mediated neutrophil activation and migration. Its development has been a significant step in targeting the complement system for therapeutic purposes.
PMX53 is a cyclic hexapeptide (Ace-Phe-[Orn-Pro-dCha-Trp-Arg]) that also functions as a potent C5aR1 antagonist. It has been instrumental in elucidating the role of the C5a-C5aR1 axis in numerous inflammatory disease models. However, it's important to note that PMX53 has been shown to be a dual-action molecule, acting as a high-affinity antagonist of C5aR1 but also as a low-affinity agonist of the Mas-related gene 2 (MrgX2) receptor, which is involved in mast cell degranulation. This off-target activity should be a consideration in experimental design.
C5aR1 Signaling Pathway
The binding of the pro-inflammatory anaphylatoxin C5a to its receptor, C5aR1, on immune cells like neutrophils initiates a signaling cascade. This process, mediated by Gαi proteins, leads to downstream effects such as calcium mobilization, ERK1/2 phosphorylation, and Rho activation. Ultimately, this results in chemotaxis, the release of inflammatory mediators, and phagocytosis, contributing to tissue damage in various inflammatory conditions.
In Vivo Efficacy: A Comparative Overview
| Feature | Avacopan (CCX168) | PMX53 |
| Administration | Oral | Intravenous, Intraperitoneal, Subcutaneous |
| Selectivity | Highly selective for C5aR1 | Antagonist for C5aR1; low-affinity agonist for MrgX2 |
| Mouse Models | ANCA-induced glomerulonephritis: Suppressed disease induction in human C5aR knock-in mice. | Zymosan/Carrageenan-induced hypernociception (Rat): Inhibited hypernociception at 60-180 µg per paw. |
| Pancreatic Ductal Adenocarcinoma (PDAC): Reduced tumor cell proliferation in a mouse model. | C5a-induced Neutrophil Mobilization (Mouse): Effective at 1-3 mg/kg (i.v.), inhibiting neutrophilia and TNF production. | |
| Human Studies | ANCA-Associated Vasculitis: Effective in replacing high-dose glucocorticoids. A 30 mg twice-daily dose achieved >94% target coverage. | Not approved for human use; primarily a research tool. |
| Duration of Action | Suitable for chronic dosing regimens (e.g., twice daily). | In vivo activity lasts up to 6 hours after a single i.v. dose in mice. |
Experimental Protocols
To aid in the design of future studies, this section outlines typical methodologies used to evaluate these antagonists in vivo.
C5a-Induced Neutrophil Mobilization and Cytokine Release in Mice
This pharmacodynamic model is used to assess the in vivo target engagement and efficacy of C5aR1 antagonists.
-
Animals: C57BL/6 mice are commonly used.
-
Antagonist Administration: PMX53 or another test antagonist is administered intravenously (i.v.) at varying doses (e.g., 0.3, 1, 3 mg/kg).
-
C5a Challenge: After a predetermined time following antagonist administration, recombinant mouse C5a is injected i.v. to induce a response.
-
Blood Sampling: Blood samples are collected at various time points (e.g., up to 60 minutes post-C5a challenge).
-
Endpoint Analysis:
-
Neutrophil Mobilization: Circulating neutrophils are quantified using a hematology analyzer or flow cytometry.
-
Cytokine Production: Plasma levels of pro-inflammatory cytokines, such as TNF-α, are measured by ELISA.
-
-
Efficacy Assessment: The ability of the antagonist to inhibit the C5a-induced increase in neutrophil counts and TNF-α levels is determined.
ANCA-Induced Glomerulonephritis in Human C5aR Knock-in Mice
This model is highly relevant for studying AAV and was used in the preclinical evaluation of Avacopan.
-
Animals: Transgenic mice expressing human C5aR are used to ensure the relevance of the antagonist's activity.
-
Disease Induction: Mice are immunized with myeloperoxidase (MPO), followed by an injection of anti-MPO antibodies to induce necrotizing and crescentic glomerulonephritis.
-
Antagonist Administration: Avacopan is administered orally, typically mixed in the chow, throughout the disease induction period.
-
Endpoint Analysis:
-
Renal Function: Blood urea nitrogen (BUN) and albuminuria are monitored.
-
Histopathology: Kidney sections are examined for signs of glomerular crescent formation, necrosis, and neutrophil infiltration.
-
-
Efficacy Assessment: The efficacy of Avacopan is determined by its ability to reduce the severity of renal injury and inflammation compared to a control group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a C5aR1 antagonist in a mouse model of acute inflammation.
Conclusion and Recommendations
Both Avacopan and PMX53 are potent C5aR1 antagonists that serve as valuable tools for immunological research. The choice between them depends largely on the specific experimental goals.
Avacopan (CCX168) is the preferred agent for studies requiring:
-
Oral administration and investigation of chronic inflammatory conditions.
-
High selectivity for C5aR1 with a well-characterized safety and pharmacokinetic profile.
-
Translational relevance, given its clinical approval for AAV.
PMX53 remains a cornerstone for:
-
Acute, proof-of-concept in vivo studies where intravenous or direct local administration is feasible.
-
Elucidating the fundamental role of the C5a-C5aR1 axis in various inflammatory models.
Researchers using PMX53 should remain mindful of its potential off-target effects on the MrgX2 receptor and consider appropriate controls, especially in studies involving mast cells. For long-term studies or those where oral bioavailability is critical, the well-documented profile of Avacopan makes it a superior choice.
References
A Comparative Analysis of C5aR1 Antagonist Binding Affinities: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the binding affinities of prominent C5a Receptor 1 (C5aR1) antagonists, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these critical therapeutic agents. The data presented herein is compiled from various experimental sources to facilitate an objective comparison of their performance.
Introduction to C5aR1 Antagonism
The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the G protein-coupled receptor, C5aR1 (CD88). The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of C5aR1 antagonists is a highly active area of research aimed at mitigating the deleterious effects of excessive C5a-mediated inflammation. This guide focuses on the comparative binding affinities of several key C5aR1 antagonists, providing a quantitative basis for their evaluation.
Comparative Binding Affinities of C5aR1 Antagonists
The binding affinity of an antagonist to its receptor is a critical parameter that dictates its potency and potential therapeutic efficacy. The following table summarizes the binding affinities (IC50 and Ki values) of several well-characterized C5aR1 antagonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Antagonist | Class | Assay Type | Cell Line/Membrane Prep | Radioligand | IC50 (nM) | Ki (nM) | Reference(s) |
| Avacopan (CCX168) | Small Molecule | Radioligand Binding | U937 cell membranes | [¹²⁵I]-C5a | 0.1 | - | [1][2] |
| Calcium Mobilization | Human neutrophils | - | 0.2 | - | [3] | ||
| PMX-53 | Cyclic Peptide | Radioligand Binding | Human PMNs | [¹²⁵I]-C5a | 20 | - | |
| Myeloperoxidase Release | Human neutrophils | - | 22 | - | |||
| JPE-1375 | Linear Peptide | - | - | - | - | - | |
| DF2593A | Small Molecule | C5a-induced cell migration | Human PMNs | - | 5.0 | - |
Note: PMN stands for polymorphonuclear leukocytes (neutrophils). A dash (-) indicates that the data was not specified in the cited sources.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events that are central to the inflammatory response. Understanding this pathway is crucial for appreciating the mechanism of action of C5aR1 antagonists.
Caption: C5aR1 signaling cascade upon C5a binding.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize C5aR1 antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the C5aR1, providing a direct measure of its binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Storm: A Head-to-Head Comparison of C5aR1 Antagonists in Sepsis
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a formidable challenge in critical care medicine.[1] One of the key inflammatory mediators implicated in the pathophysiology of sepsis is the complement component 5a (C5a), which exerts its potent pro-inflammatory effects primarily through the C5a receptor 1 (C5aR1, also known as CD88).[2] The C5a-C5aR1 signaling axis is a critical driver of the cytokine storm, neutrophil dysfunction, and endothelial damage that characterize sepsis.[3] Consequently, blocking this interaction has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of emerging C5aR1 antagonists, summarizing key preclinical and clinical data to inform future research and development.
C5a-C5aR1 Signaling Pathway in Sepsis
The binding of C5a to its G protein-coupled receptor, C5aR1, on immune cells, particularly neutrophils, triggers a cascade of intracellular events that contribute to the overwhelming inflammatory response in sepsis. This includes chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Caption: C5a-C5aR1 signaling cascade in sepsis.
Comparative Analysis of C5aR1 Antagonists
While direct head-to-head clinical trials are lacking, this section compares the performance of different C5a/C5aR1--targeting agents based on available preclinical and clinical data. The comparison includes monoclonal antibodies targeting C5a (vilobelimab) and C5aR1 (avdoralimab), and a preclinical peptide antagonist.
Preclinical Data Summary
Preclinical studies, predominantly in murine models of sepsis, have demonstrated the potential of C5aR1 antagonism in improving survival and reducing inflammation.
| Antagonist/Model | Animal Model | Key Findings | Reference |
| C5aR1 Knockout Mice | Cecal Ligation and Puncture (CLP) | Increased survival in mild to moderate sepsis; improved pathogen clearance; increased IFN-γ and decreased IL-10 production. | [4][5] |
| C5aRa (Peptide Antagonist) | CLP in Mice | Improved survival rates; reduced neutrophil chemotactic responses to C5a; reversed C5a-induced defects in hydrogen peroxide production. | |
| AcF-[OPdChaWR] (Peptide Antagonist) | CLP in Rats | Ameliorated acute lung injury; reduced pulmonary edema and inflammation; decreased levels of TNF-α, IL-6, IL-1β, and MIP-2. | |
| Anti-C5a Antibodies | CLP in Rats | Improved survival; delayed administration (up to 12 hours post-CLP) was still effective. |
Clinical Data Summary
Clinical development has focused on monoclonal antibodies. Vilobelimab targets the ligand C5a, while avdoralimab targets the receptor C5aR1.
| Drug (Target) | Phase | Population | Key Findings | Reference |
| Vilobelimab (C5a) | Phase IIa (SCIENS study) | 72 patients with early severe sepsis or septic shock | Dose-dependent neutralization of C5a; well-tolerated with no specific safety concerns; no significant difference in mortality, but higher dose cohorts had more ICU- and ventilator-free days. | |
| Vilobelimab (C5a) | Phase III (PANAMO study) | 368 adult patients with severe COVID-19 on invasive mechanical ventilation | Reduced all-cause mortality at 28 days (32% vs. 41% in placebo, p=0.094); in a pre-defined analysis, a significant reduction in mortality was observed (HR 0.67, p=0.027). | |
| Avdoralimab (C5aR1) | Phase II | Patients with severe COVID-19 pneumonia | Did not improve clinical status on the WHO ordinal scale at days 14 and 28 or ventilator-free days at day 28 compared to placebo. |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Murine Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the pathophysiology of human peritonitis.
Objective: To induce a septic state in mice to evaluate the efficacy of therapeutic interventions.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needle (21-25 gauge, depending on desired severity)
-
Wound clips or sutures for skin closure
-
Pre-warmed sterile saline for fluid resuscitation
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Shave the abdomen and disinfect the surgical area.
-
Make a 1-2 cm midline laparotomy incision to expose the peritoneal cavity.
-
Gently exteriorize the cecum.
-
Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction. The length of the ligated cecum determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with the needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneum.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneal wall and skin in layers.
-
Immediately administer subcutaneous pre-warmed sterile saline for fluid resuscitation.
-
House the animals in a clean cage with easy access to food and water and monitor closely for signs of sepsis.
Caption: Workflow for the CLP murine sepsis model.
Cytokine Level Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological fluids.
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in serum or plasma samples.
General Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites with a blocking buffer.
-
Add standards and samples to the wells and incubate.
-
Wash the plate to remove unbound antigens.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Stop the reaction and measure the absorbance using a plate reader.
-
Calculate cytokine concentrations in the samples based on the standard curve.
Neutrophil Function Assays
Assessing neutrophil function is crucial for understanding the immunological effects of C5aR1 antagonists.
1. Chemotaxis Assay (Boyden Chamber):
-
Principle: Measures the migration of neutrophils towards a chemoattractant (e.g., C5a).
-
Procedure: Neutrophils are placed in the upper chamber of a Boyden chamber, separated by a porous membrane from the lower chamber containing the chemoattractant. After incubation, the number of cells that have migrated to the lower chamber is quantified.
2. Phagocytosis Assay (Flow Cytometry):
-
Principle: Quantifies the ability of neutrophils to engulf fluorescently labeled bacteria or beads.
-
Procedure: Neutrophils are incubated with fluorescently labeled particles. The percentage of fluorescent cells and the mean fluorescence intensity are measured by flow cytometry to determine the phagocytic activity.
3. Oxidative Burst Assay (Dihydrorhodamine 123):
-
Principle: Measures the production of reactive oxygen species (ROS) by neutrophils upon stimulation.
-
Procedure: Neutrophils are loaded with a non-fluorescent dye (DHR 123) which becomes fluorescent upon oxidation by ROS. After stimulation (e.g., with PMA or fMLP), the increase in fluorescence is measured by flow cytometry.
Conclusion
The blockade of the C5a-C5aR1 axis holds significant promise for the treatment of sepsis. Preclinical data are robust, consistently demonstrating improved outcomes with C5aR1 antagonism. Clinical data, while still emerging, suggest that targeting C5a with vilobelimab may offer a survival benefit in critically ill patients, although further validation is needed. The clinical results for the direct C5aR1 antagonist avdoralimab in severe pneumonia have been less encouraging. The nuanced differences in targeting the ligand versus the receptor, as well as variations in trial design and patient populations, likely contribute to these divergent outcomes. Future research should focus on well-designed, head-to-head comparative trials and the identification of patient subpopulations most likely to benefit from this targeted immunomodulatory therapy.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of Vilobelimab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targeting-complement-c5a-receptor-1-for-the-treatment-of-immunosuppression-in-sepsis - Ask this paper | Bohrium [bohrium.com]
- 5. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of C5aR1 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of C5aR1 Antagonist 1, also known as Compound 7e, against other C5aR1 antagonists. The objective of this document is to offer a clear, data-driven overview of the selectivity of these compounds, which is a critical parameter in the development of targeted therapeutics for inflammatory and autoimmune diseases. High selectivity for the C5a receptor 1 (C5aR1) over its closely related family member, C5aR2 (C5L2), is often desirable to avoid potential off-target effects and to achieve a more precise therapeutic intervention.
Introduction to C5aR1 and its Antagonists
The complement system is a crucial component of the innate immune response. Its activation leads to the production of the potent pro-inflammatory mediator C5a. C5a exerts its effects through binding to two G protein-coupled receptors: C5aR1 (CD88) and C5aR2 (C5L2). While C5aR1 activation is primarily associated with a robust pro-inflammatory response, the role of C5aR2 is more complex, with reports of both pro- and anti-inflammatory functions. Consequently, the development of selective C5aR1 antagonists is a key strategy for the treatment of a wide range of inflammatory conditions.
This compound (Compound 7e) is an orally active antagonist of C5aR1. This guide compares its performance with other notable C5aR1 antagonists, including Avacopan (CCX168), PMX53, PMX205, JPE-1375, W-54011, NDT9513727, and DF2593A.
Comparative Analysis of Cross-Reactivity
The following table summarizes the available quantitative data on the binding affinities and functional inhibition of various C5aR1 antagonists for both C5aR1 and C5aR2. This data is essential for assessing the selectivity profile of each compound.
| Compound | Target | Assay Type | IC50 / Kd (nM) | Selectivity (Fold) C5aR2/C5aR1 |
| This compound (Compound 7e) | C5aR1 | Migration Assay | 17[1] | Data not available |
| C5aR1 | DISCO Assay | 38[1] | Data not available | |
| C5aR1 | Binding Assay (Kd) | 15[1] | Data not available | |
| Avacopan (CCX168) | C5aR1 | Radioligand Binding | 0.1 - 0.2[2] | >25,000 - 50,000[2] |
| C5aR2 | Radioligand Binding | >5000 | ||
| PMX53 | C5aR1 | - | - | Selective for C5aR1 |
| C5aR2 | - | No significant binding | ||
| DF2593A | C5aR1 | Neutrophil Migration | 5.0 | >1,000 (vs. other chemoattractant receptors) |
| Other GPCRs | Functional Assays | >10,000 |
Note: Data for all compounds were not available from a single source, and assay conditions may vary between studies. Direct comparison of absolute values should be made with caution.
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, it is important to visualize the underlying biological processes and experimental procedures.
C5a Signaling Pathway
The binding of C5a to C5aR1 initiates a signaling cascade that leads to various pro-inflammatory responses. The following diagram illustrates this pathway and the point of intervention for a C5aR1 antagonist.
Caption: C5aR1 signaling pathway and antagonist intervention.
Experimental Workflow for Cross-Reactivity Assessment
The determination of antagonist cross-reactivity typically involves a series of assays to measure binding affinity and functional inhibition at the target receptor (C5aR1) and potential off-target receptors (e.g., C5aR2).
Caption: Workflow for assessing antagonist cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the binding affinity (Ki or IC50).
Objective: To determine the binding affinity of C5aR1 antagonists for C5aR1 and C5aR2.
Materials:
-
Human cell lines or membrane preparations expressing C5aR1 or C5aR2.
-
Radioligand: 125I-labeled C5a.
-
Test compounds: this compound and other antagonists at various concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS) with a protein carrier (e.g., BSA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of 125I-C5a and varying concentrations of the unlabeled antagonist.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by an agonist (C5a).
Objective: To determine the functional inhibitory potency (IC50) of C5aR1 antagonists.
Materials:
-
Cells stably expressing C5aR1 or C5aR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
C5a (agonist).
-
Test compounds: this compound and other antagonists.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom multi-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye for approximately 1 hour at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add a fixed concentration of C5a to all wells to stimulate the receptor.
-
Signal Detection: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to block the directed migration of neutrophils towards a chemoattractant (C5a).
Objective: To evaluate the functional inhibition of C5a-induced neutrophil migration.
Materials:
-
Isolated human neutrophils.
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).
-
C5a (chemoattractant).
-
Test compounds: this compound and other antagonists.
-
Assay medium (e.g., RPMI with BSA).
-
Cell staining and counting equipment (e.g., microscope, plate reader for cell viability).
Protocol:
-
Chamber Setup: Place the chemoattractant (C5a) in the lower chamber of the Boyden apparatus.
-
Cell Preparation: Pre-incubate isolated neutrophils with varying concentrations of the antagonist or vehicle control.
-
Cell Seeding: Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by the microporous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 60-90 minutes).
-
Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the cells that have migrated to the lower surface of the membrane or have fallen into the lower chamber.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
References
A Comparative Guide to the Pharmacodynamic Profiles of C5aR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a receptor 1 (C5aR1), also known as CD88, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade. Its activation by its ligand, the anaphylatoxin C5a, triggers a range of pro-inflammatory responses, making it a key therapeutic target for a multitude of inflammatory and autoimmune diseases. Consequently, a variety of C5aR1 antagonists have been developed, each with a unique pharmacodynamic profile. This guide provides an objective comparison of the performance of several prominent C5aR1 antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
C5aR1 Signaling Pathway
Activation of C5aR1 by C5a initiates a cascade of intracellular signaling events. Primarily coupled to Gi proteins, this activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Simultaneously, it triggers the mobilization of intracellular calcium (Ca2+), activation of the ERK1/2 signaling pathway, and recruitment of β-arrestin2. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][2]
Comparative Pharmacodynamic Data of C5aR1 Antagonists
The following tables summarize the in vitro and in vivo pharmacodynamic properties of several well-characterized C5aR1 antagonists. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
In Vitro Potency of C5aR1 Antagonists
| Antagonist | Target Species | Assay Type | Cell Type | IC50 / Ki | Reference |
| Avacopan (CCX168) | Human | [125I]-C5a Binding | U937 cells | 0.1 nM | [3] |
| Human | Calcium Mobilization | Human Neutrophils | 0.2 nM | [4] | |
| Human | Chemotaxis | U937 cells | 0.2 nM (A₂) | [4] | |
| Human | CD11b Upregulation | Human Whole Blood | 3.0 nM (A₂) | ||
| PMX53 | Human | Myeloperoxidase Release | Human Neutrophils | 22 nM | |
| Human | Chemotaxis | Human Neutrophils | 75 nM | ||
| Human | C5aR Binding | - | 240 nM | ||
| JPE-1375 | Mouse | PMN Mobilization | In vivo | EC50 = 6.9 µM | |
| Mouse | TNF Reduction | In vivo | EC50 = 4.5 µM | ||
| DF2593A | Human | Neutrophil Migration | Human PMN | 5.0 nM | |
| Rat | Neutrophil Migration | Rat PMN | 6.0 nM | ||
| Mouse | Neutrophil Migration | Mouse PMN | 1.0 nM | ||
| NDT9513727 | Human | [125I]-C5a Binding | - | 11.6 nM | |
| Human | GTPγS Binding | - | 1.1 nM | ||
| Human | Calcium Mobilization | U937 cells | 1.9 nM | ||
| Human | Degranulation | U937 cells | 7.1 nM | ||
| W-54011 | Human | [125I]-C5a Binding | Human Neutrophils | Ki = 2.2 nM | |
| Human | Calcium Mobilization | Human Neutrophils | 3.1 nM | ||
| Human | Chemotaxis | Human Neutrophils | 2.7 nM | ||
| Human | ROS Generation | Human Neutrophils | 1.6 nM |
A₂ represents the concentration of antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.
In Vivo Pharmacodynamic Comparison of PMX53 and JPE-1375
A study directly comparing the in vivo pharmacodynamics of PMX53 and JPE-1375 in mice revealed similar effective doses but different durations of action.
| Parameter | PMX53 | JPE-1375 | Reference |
| Effective Dose (i.v.) | 1 mg/kg | 1 mg/kg | |
| Duration of Action (Inhibition of PMN Mobilization) | Up to 6 hours | Less than 2 hours | |
| Plasma Half-life | 1.3 hours | 0.13 hours |
Experimental Methodologies
Detailed protocols for key experiments are crucial for the interpretation and replication of pharmacodynamic data.
Neutrophil Migration (Chemotaxis) Assay
This assay assesses the ability of a C5aR1 antagonist to inhibit the directed migration of neutrophils towards a C5a gradient.
-
Neutrophil Isolation : Isolate neutrophils from fresh human whole blood using density gradient centrifugation.
-
Antagonist Incubation : Pre-incubate the isolated neutrophils with varying concentrations of the C5aR1 antagonist.
-
Chemotaxis Setup : Place a chemoattractant solution containing C5a in the lower chamber of a Boyden chamber or a similar multi-well migration plate.
-
Cell Migration : Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by a porous membrane.
-
Incubation : Incubate the plate to allow for neutrophil migration towards the C5a gradient.
-
Quantification : Quantify the number of migrated cells in the lower chamber using a plate reader or by cell counting.
-
Data Analysis : Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the antagonist concentration.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the C5a-induced increase in intracellular calcium concentration.
-
Cell Preparation : Use a cell line endogenously expressing C5aR1 (e.g., U937 cells) or transfected cells.
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Addition : Add varying concentrations of the C5aR1 antagonist to the cells and incubate.
-
C5a Stimulation : Stimulate the cells with a fixed concentration of C5a.
-
Fluorescence Measurement : Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.
-
Data Analysis : Calculate the inhibition of the calcium response at each antagonist concentration to determine the IC50 value.
In Vivo Neutrophil Mobilization Assay
This in vivo assay evaluates the antagonist's efficacy in preventing C5a-induced neutrophilia in an animal model.
-
Animal Model : Utilize wild-type mice for the study.
-
Antagonist Administration : Administer the C5aR1 antagonist to the mice via the desired route (e.g., intravenous, oral).
-
C5a Challenge : After a predetermined time, challenge the mice with an intravenous injection of recombinant mouse C5a.
-
Blood Sampling : Collect blood samples at various time points post-C5a injection.
-
Neutrophil Counting : Perform a differential white blood cell count on the blood samples to determine the percentage and absolute number of neutrophils.
-
Data Analysis : Compare the neutrophil counts in antagonist-treated mice to those in vehicle-treated control mice to assess the inhibitory effect.
Visualizing Experimental and Logical Workflows
Experimental Workflow for C5aR1 Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel C5aR1 antagonist.
Logical Framework for Comparing C5aR1 Antagonists
This diagram presents a logical framework for the comparative assessment of different C5aR1 antagonists based on their key pharmacodynamic attributes.
Conclusion
The selection of a C5aR1 antagonist for research or therapeutic development requires a thorough understanding of its pharmacodynamic profile. This guide provides a comparative overview of several key antagonists, highlighting differences in their potency, mechanism of action, and in vivo efficacy. While Avacopan stands out for its high potency and clinical approval, other compounds like the peptide-based antagonists PMX53 and JPE-1375, and the small molecules DF2593A, NDT9513727, and W-54011, offer a range of properties that may be advantageous for specific preclinical research applications. Careful consideration of the experimental context and the specific research question is paramount in choosing the most suitable C5aR1 antagonist.
References
validation of C5aR1 as a therapeutic target in autoimmune diseases
A comprehensive comparison of C5aR1-targeted therapies against alternative treatments in ANCA-associated vasculitis, rheumatoid arthritis, and systemic lupus erythematosus, supported by experimental data and detailed protocols.
The complement system, a crucial component of innate immunity, has long been implicated in the pathogenesis of autoimmune diseases. A key mediator in this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1). The C5a-C5aR1 axis drives the recruitment and activation of immune cells, leading to tissue inflammation and damage. This central role has positioned C5aR1 as a promising therapeutic target for a range of autoimmune disorders. This guide provides a detailed comparison of C5aR1-targeted therapies with other established treatments, presenting quantitative data from clinical trials, outlining key experimental validation protocols, and visualizing the underlying biological pathways.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events. This process is central to the inflammatory response in autoimmune diseases.
Figure 1: C5aR1 Signaling Cascade.
Performance in ANCA-Associated Vasculitis
ANCA-associated vasculitis (AAV) is a group of autoimmune diseases characterized by inflammation and damage to small blood vessels. The approval of avacopan, a selective C5aR1 antagonist, marks a significant advancement in the treatment of AAV.
Clinical Trial Data: C5aR1 Inhibition vs. Standard of Care
The ADVOCATE trial was a pivotal Phase 3 study that evaluated the efficacy and safety of avacopan in patients with AAV. The results demonstrated that avacopan was non-inferior to a tapering regimen of prednisone for inducing remission at week 26 and superior for sustaining remission at week 52.[1][2]
| Outcome Measure | Avacopan (n=166) | Prednisone Taper (n=164) |
| Remission at Week 26 | 72.3% | 70.1% |
| Sustained Remission at Week 52 | 65.7% | 54.9% |
| Relapse Rate | 10.1% | 21.0% |
| Serious Adverse Events | 37.3% | 39.0% |
| Serious Infections | 13.3% | 15.2% |
| Data from the ADVOCATE trial. Remission was defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV for at least the preceding 4 weeks.[1][2] |
Alternative Therapeutic Targets in ANCA-Associated Vasculitis
While C5aR1 inhibition presents a targeted approach, other therapies for AAV focus on different aspects of the immune response.
| Therapeutic Target | Mechanism of Action | Examples |
| B cells | Depletion of B lymphocytes, which are precursors to autoantibody-producing plasma cells. | Rituximab (anti-CD20 monoclonal antibody) |
| Pro-inflammatory Cytokines | Neutralization of key cytokines that drive inflammation, such as Interleukin-5 (IL-5) in eosinophilic granulomatosis with polyangiitis (EGPA), a subtype of AAV. | Mepolizumab (anti-IL-5 monoclonal antibody) |
| T cell co-stimulation | Blockade of signals required for T cell activation, thereby dampening the autoimmune response. | Abatacept (CTLA4-Ig) |
Performance in Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic inflammatory disorder primarily affecting the joints. Preclinical studies have strongly supported the role of the C5a-C5aR1 axis in RA pathogenesis, demonstrating that C5aR blockade can reduce inflammation and joint destruction in animal models.[3] However, clinical trial results in humans have been less conclusive.
Clinical and Preclinical Data: C5aR1 Inhibition
While early clinical trials with C5aR1 antagonists in RA did not consistently show significant clinical improvement, preclinical data remains compelling.
| Study Type | Model/Patient Population | Intervention | Key Findings |
| Preclinical | Mouse Collagen-Induced Arthritis (CIA) | Anti-mC5aR monoclonal antibody | Almost complete inhibition of clinical disease progression; reduced bone and cartilage destruction. |
| Preclinical | Collagen Antibody-Induced Arthritis (CAIA) | Anti-C5aR1ab-protamine-C5 siRNA conjugate | 83% reduction in arthritis, with a parallel decrease in histopathology. |
Alternative Therapeutic Targets in Rheumatoid Arthritis
The treatment landscape for RA is well-established, with several classes of drugs targeting different inflammatory pathways.
| Therapeutic Target | Mechanism of Action | Examples |
| Tumor Necrosis Factor (TNF) | Neutralization of TNF, a key pro-inflammatory cytokine in RA. | Adalimumab, Infliximab, Etanercept |
| Janus Kinase (JAK) | Inhibition of intracellular signaling pathways for various cytokines involved in RA pathogenesis. | Tofacitinib, Baricitinib, Upadacitinib |
| Interleukin-6 (IL-6) Receptor | Blockade of the IL-6 receptor, preventing the action of this pro-inflammatory cytokine. | Tocilizumab, Sarilumab |
Comparison of Efficacy in RA Clinical Trials (ACR Response Rates)
| Therapy Class | ACR20 Response Rate | ACR50 Response Rate |
| TNF Inhibitors | 50-70% | 30-50% |
| JAK Inhibitors | 60-80% | 40-60% |
| ACR20/50 represents a 20%/50% improvement in the American College of Rheumatology response criteria. Data is aggregated from various clinical trials. |
Performance in Systemic Lupus Erythematosus
Systemic lupus erythematosus (SLE) is a complex autoimmune disease affecting multiple organs. The role of the complement system in SLE is well-documented, with evidence of C5a-C5aR1 axis involvement in disease pathogenesis. Preclinical studies in lupus-prone mice have shown promising results with C5aR1 inhibition.
Preclinical Data: C5aR1 Inhibition in Lupus Models
| Model | Intervention | Key Findings |
| MRL/lpr mice | C5aR1 antagonist | Reduced proteinuria, glomerulonephritis, and skin inflammation. |
| NZB/W F1 mice | C5aR1 antagonist | Delayed onset of proteinuria and prolonged survival. |
Alternative Therapeutic Targets in Systemic Lupus Erythematosus
The therapeutic options for SLE have been expanding, with biologics targeting specific immune pathways now available.
| Therapeutic Target | Mechanism of Action | Example |
| B-lymphocyte stimulator (BLyS) | Inhibition of BLyS, a B-cell survival factor, leading to reduced autoantibody production. | Belimumab |
| Type I Interferon Receptor | Blockade of the type I interferon receptor, which is central to the inflammatory cascade in SLE. | Anifrolumab |
Clinical Trial Data: Belimumab in SLE
| Outcome Measure | Belimumab + Standard Therapy | Placebo + Standard Therapy |
| SRI-4 Response Rate at Week 52 | 57.6% | 43.6% |
| Severe Flare Rate | 15.6% | 28.1% |
| SRI-4 (SLE Responder Index 4) is a composite endpoint used to measure clinical improvement in SLE. Data from the BLISS-52 trial. |
Key Experimental Protocols
Validation of C5aR1 as a therapeutic target relies on robust in vitro and in vivo assays. Below are the methodologies for two key experiments.
Experimental Workflow: Validating a C5aR1 Inhibitor
This workflow outlines the typical steps involved in the preclinical validation of a novel C5aR1 inhibitor.
References
- 1. ancavasculitisnews.com [ancavasculitisnews.com]
- 2. Advocating for Patients with Vasculitis: A Steroid-Sparing Regimen with Avacopan — NephJC [nephjc.com]
- 3. Rapid-onset clinical and mechanistic effects of anti-C5aR treatment in the mouse collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C5aR1 Antagonists: PMX53 vs. JPE-1375
This guide provides a detailed comparison of the efficacy of two peptide-based C5a receptor 1 (C5aR1) antagonists: the cyclic peptide PMX53 and the linear peptide JPE-1375. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the C5a-C5aR1 axis in inflammatory and autoimmune diseases.
Introduction to C5aR1 and its Antagonists
The complement system is a critical component of the innate immune response. Upon activation, the complement factor C5 is cleaved to generate C5a, a potent pro-inflammatory anaphylatoxin.[1] C5a exerts its effects primarily through the G protein-coupled receptor C5aR1 (also known as CD88), which is expressed on various immune cells, including neutrophils, monocytes, and macrophages.[2] The activation of the C5a-C5aR1 signaling axis triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][3] Consequently, dysregulation of this axis is implicated in a wide range of inflammatory and autoimmune disorders, making C5aR1 a compelling therapeutic target.[3]
Several C5aR1 antagonists have been developed, including both peptide-based and small molecule inhibitors. This guide focuses on a comparative analysis of two well-characterized peptide antagonists: PMX53, a cyclic hexapeptide, and JPE-1375, a linear peptide. Both have been investigated for their ability to mitigate C5a-mediated inflammation.
Efficacy Comparison: PMX53 vs. JPE-1375
A key in vivo pharmacodynamic study directly compared the efficacy of PMX53 and JPE-1375 in a mouse model of C5a-induced inflammation. The study assessed the antagonists' ability to inhibit two key downstream effects of C5aR1 activation: polymorphonuclear leukocyte (PMN) or neutrophil mobilization and tumor necrosis factor (TNF) production.
Quantitative Data Summary
The following tables summarize the key quantitative findings from this comparative study.
Table 1: In Vivo Efficacy of PMX53 and JPE-1375 on C5a-Induced Neutrophil Mobilization and TNF Production
| Parameter | PMX53 | JPE-1375 |
| Minimally Effective Dose (i.v.) | 1 mg/kg | 1 mg/kg |
| Median Effective Concentration (EC50) for PMN Mobilization | 7.7 µM | 6.9 µM |
| TNF Reduction at 1 mg/kg | ~90% | ~90% |
| Duration of Action (PMN Mobilization) | Up to 6 hours | Less than 2 hours |
| Median Effective Time (ET50) for PMN Mobilization | 14.0 hours | 1.3 hours |
Table 2: Pharmacokinetic Parameters of PMX53 and JPE-1375
| Parameter | PMX53 | JPE-1375 |
| Plasma Half-life | Longer | Shorter |
| Correlation with Pharmacodynamics (PMN Mobilization) | Moderate negative correlation (r = 0.59) | Strong negative correlation (r = 0.92) |
| Correlation with Pharmacodynamics (TNF Production) | Moderate negative correlation (r = 0.57) | Strong negative correlation (r = 0.75) |
Experimental Protocols
The following section details the methodology used in the key in vivo comparative study.
In Vivo Pharmacodynamic Model of C5a-Induced Inflammation
Animal Model:
-
10 to 12-week-old C57BL/6J wild-type mice were used for the experiments.
Procedure:
-
Antagonist Administration: Mice were intravenously (i.v.) injected with either PMX53, JPE-1375 (at doses of 0.3, 1, or 3 mg/kg), or a vehicle control.
-
C5a Challenge: Recombinant mouse C5a was administered intravenously to induce an inflammatory response.
-
Sample Collection: Blood samples were collected at various time points post-C5a injection to assess neutrophil mobilization and plasma TNF levels.
-
Neutrophil Mobilization Assay: Blood smears were prepared and stained to perform differential cell counts and quantify the number of circulating neutrophils.
-
TNF Measurement: Plasma was isolated from blood samples, and TNF-α levels were quantified using an enzyme-linked immunosorbent assay (ELISA).
Pharmacokinetic Analysis:
-
Following intravenous administration of a 1 mg/kg dose of either PMX53 or JPE-1375, blood samples were collected at multiple time points. Plasma concentrations of the antagonists were determined using liquid chromatography-mass spectrometry (LC-MS/MS) to establish their pharmacokinetic profiles.
Signaling Pathways and Visualizations
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a signaling cascade that leads to various cellular responses. This process involves the coupling of G proteins and the recruitment of β-arrestin. The diagram below illustrates the key steps in the C5aR1 signaling pathway.
Caption: C5aR1 Signaling Cascade.
Experimental Workflow
The following diagram outlines the workflow of the in vivo pharmacodynamic study comparing PMX53 and JPE-1375.
Caption: In Vivo Pharmacodynamic Study Workflow.
Conclusion
Both PMX53 and JPE-1375 are effective antagonists of C5aR1 in vivo, capable of significantly inhibiting C5a-induced neutrophil mobilization and TNF production at a dose of 1 mg/kg. While they exhibit similar potency in terms of their minimally effective dose and EC50 values for inhibiting neutrophil mobilization, a key differentiator is their duration of action. The cyclic peptide PMX53 demonstrates a significantly longer in vivo activity (up to 6 hours) compared to the linear peptide JPE-1375 (less than 2 hours), which correlates with its longer plasma half-life.
Interestingly, the study revealed a stronger correlation between plasma concentration and pharmacodynamic effect for JPE-1375 compared to PMX53. This suggests that while PMX53's longer half-life contributes to its extended duration of action, other factors, such as receptor binding kinetics, may also play a significant role.
For researchers and drug developers, the choice between these or similar C5aR1 antagonists may depend on the specific therapeutic application. The prolonged activity of PMX53 could be advantageous for indications requiring sustained C5aR1 blockade, while the strong pharmacokinetic/pharmacodynamic correlation of JPE-1375 might be beneficial for applications where precise dose-response relationships are critical. This comparative guide provides a foundation for understanding the in vivo efficacy of these two C5aR1 antagonists and highlights key considerations for future preclinical and clinical development.
References
Validation of C5aR1 Antagonists in Humanized Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of C5aR1 antagonists, with a focus on studies utilizing humanized mouse models. While specific peer-reviewed in vivo data for "C5aR1 antagonist 1 (Compound 7e)" in humanized mice is limited in the public domain, this guide establishes a framework for evaluation by presenting data from well-characterized C5aR1 antagonists. This comparative approach will enable researchers to understand the key experimental readouts and methodologies essential for the preclinical validation of this important class of therapeutic agents.
C5aR1 Signaling Pathway and Antagonist Intervention
The complement component C5a is a potent pro-inflammatory mediator that exerts its effects primarily through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[1][2][3] Activation of C5aR1 on various immune cells, including neutrophils, monocytes, and macrophages, triggers a cascade of downstream signaling events.[2] This leads to chemotaxis, degranulation, and the release of pro-inflammatory cytokines, contributing to the pathogenesis of numerous inflammatory and autoimmune diseases.[1] C5aR1 antagonists are designed to block the binding of C5a to its receptor, thereby inhibiting these inflammatory responses.
Caption: C5aR1 signaling pathway and the inhibitory action of a C5aR1 antagonist.
Comparative Efficacy of C5aR1 Antagonists
The following tables summarize the in vitro and in vivo data for "this compound" and provide a comparison with other well-studied C5aR1 antagonists. The use of humanized mouse models is critical for evaluating the efficacy of antagonists targeting the human C5aR1. These models, such as the B-hC5AR1 mice where the murine C5ar1 gene is replaced by the human C5AR1 gene, allow for the preclinical assessment of therapeutic candidates in a more translationally relevant system.
In Vitro Activity
| Compound | Assay Type | IC50 (nM) | Cell Type | Reference |
| This compound | DISCO Assay | 38 | Recombinant cells | |
| Migration Assay | 17 | Human neutrophils | ||
| PMX53 | C5a-induced Myeloperoxidase Release | ~20 | Human Polymorphonuclear Leukocytes (PMNs) | |
| JPE-1375 | Not Specified | Not Specified | Not Specified | |
| PMX205 | Not Specified | Not Specified | Not Specified |
In Vivo Validation in Rodent Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Neutrophilic Rat Model | 1, 3, 10 mg/kg (oral) | Dose-dependent inhibition of neutrophil increase in blood. | |
| hC5aR1 Knock-in Rats | 0, 1, 3, 10, 30 mg/kg (oral) | Inhibition of CD11b upregulation by ~90%. | ||
| PMX53 | Wild-type Mice | 0.3, 1.0, 3.0 mg/kg (i.v.) | Significantly decreased C5a-mediated PMN mobilization at 1 and 3 mg/kg. In vivo activity lasted up to 6 h. | |
| JPE-1375 | Wild-type Mice | 0.3, 1.0, 3.0 mg/kg (i.v.) | Significantly decreased C5a-mediated PMN mobilization at 1 and 3 mg/kg. In vivo activity was less than 2 h. | |
| PMX205 | Tg2576 Mouse Model of AD | Not Specified | Reduced dystrophic neurites and amyloid load; rescued pre-synaptic loss. | |
| Arctic Mouse Model of AD | Not Specified | Prevented cognitive loss and limited detrimental microglial polarization. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments used in the validation of C5aR1 antagonists.
C5a-Induced Neutrophil Mobilization in Mice
This in vivo pharmacodynamic assay is used to determine the efficacy and duration of action of C5aR1 antagonists.
-
Animal Model: Wild-type or humanized C5aR1 knock-in mice are used.
-
Antagonist Administration: The C5aR1 antagonist is administered, typically via intravenous (i.v.) or oral (p.o.) routes, at various doses.
-
C5a Challenge: After a predetermined time following antagonist administration, recombinant mouse or human C5a (e.g., 50 μg/kg) is injected intravenously to induce neutrophil mobilization.
-
Blood Sampling: Blood samples are collected at specified time points post-C5a injection.
-
Analysis: Circulating polymorphonuclear neutrophils (PMNs) are quantified using flow cytometry or hematology analyzers. Plasma can be collected to measure cytokine levels (e.g., TNF-α) by ELISA.
-
Outcome: A successful antagonist will significantly reduce the C5a-induced increase in circulating neutrophils and inflammatory cytokines.
Caption: General experimental workflow for in vivo validation of a C5aR1 antagonist.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of an antagonist is critical for its development.
-
Drug Administration: The antagonist is administered to mice, and blood and tissue samples (e.g., brain, spinal cord) are collected at various time points.
-
Sample Processing: Plasma is separated from blood, and tissues are homogenized.
-
Quantification: The concentration of the antagonist in the samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Analysis: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.
Conclusion
The validation of C5aR1 antagonists in humanized mouse models represents a critical step in the preclinical development of these promising anti-inflammatory therapeutics. While specific data for "this compound" in such models is not extensively available in peer-reviewed literature, the established methodologies and comparative data from other well-characterized antagonists like PMX53 and PMX205 provide a robust framework for its evaluation. The use of humanized models, coupled with rigorous in vivo pharmacodynamic and pharmacokinetic studies, is essential to determine the therapeutic potential and dosing regimens for novel C5aR1 inhibitors. Future studies are warranted to fully characterize the in vivo efficacy of "this compound" in clinically relevant humanized mouse models of inflammatory diseases.
References
A Comparative Guide to the Anti-Inflammatory Effects of C5aR1 Antagonists: Avacopan, PMX53, and JPE-1375
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, plays a critical role in the inflammatory response. A key mediator of this cascade is the anaphylatoxin C5a, which, upon binding to its primary receptor, C5aR1 (CD88), triggers a potent pro-inflammatory response. This includes neutrophil chemotaxis, degranulation, and the release of inflammatory cytokines, contributing to the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the development of C5aR1 antagonists has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the anti-inflammatory effects of three prominent C5aR1 antagonists: Avacopan (CCX168), PMX53, and JPE-1375, supported by experimental data.
C5a-C5aR1 Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1, initiates a cascade of intracellular signaling events. This leads to the activation of various downstream pathways, including the Gαi-protein and β-arrestin pathways, which in turn activate PI3K and MAPK signaling cascades like ERK1/2.[1][2][3] These events culminate in a range of cellular responses critical to the inflammatory process, such as chemotaxis, the release of pro-inflammatory cytokines, and phagocytosis.[1][2]
Comparative Efficacy of C5aR1 Antagonists
The anti-inflammatory efficacy of Avacopan, PMX53, and JPE-1375 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data on their potency and effectiveness in inhibiting C5a-mediated inflammatory responses.
In Vitro Potency
| Antagonist | Assay | Cell Type | IC₅₀ | Reference(s) |
| Avacopan | C5aR Binding | U937 cells | 0.1 nM | |
| Chemotaxis | U937 cells | 0.2 nM | ||
| Calcium Mobilization | Human Neutrophils | 0.2 nM | ||
| PMX53 | C5aR Binding | Human PMNs | 20 nM | |
| Myeloperoxidase Release | Human Neutrophils | 22 nM | ||
| Chemotaxis | Human Neutrophils | 75 nM | ||
| JPE-1375 | Not specified | Not specified | Not specified |
PMNs: Polymorphonuclear leukocytes
In Vivo Efficacy in Mice
| Antagonist | Assay | Dose | Effect | EC₅₀ | Reference(s) |
| Avacopan | C5a-induced CD11b upregulation | 0.075 - 0.15 mg/kg | Reduction in CD11b levels | Not Reported | |
| PMX53 | C5a-induced PMN Mobilization | 1 - 3 mg/kg (i.v.) | Significant decrease | 7.7 µM | |
| C5a-induced TNF-α Production | 1 - 3 mg/kg (i.v.) | ~90% reduction | 5.9 µM | ||
| JPE-1375 | C5a-induced PMN Mobilization | 1 - 3 mg/kg (i.v.) | Significant decrease | 6.9 µM | |
| C5a-induced TNF-α Production | 1 - 3 mg/kg (i.v.) | ~90% reduction | 4.5 µM |
PMN: Polymorphonuclear leukocytes; i.v.: intravenous
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro Neutrophil Chemotaxis Assay
This assay evaluates the ability of a C5aR1 antagonist to inhibit the directed migration of neutrophils towards a C5a gradient.
-
Neutrophil Isolation : Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque™). Cell purity and viability are assessed by flow cytometry and trypan blue exclusion, respectively.
-
Chemotaxis Chamber Setup : A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous polycarbonate membrane (typically 3-5 µm pore size) is used. The lower wells are loaded with a chemoattractant solution containing an optimal concentration of recombinant human C5a.
-
Antagonist Treatment : Isolated neutrophils are pre-incubated with various concentrations of the C5aR1 antagonist (e.g., Avacopan) or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Migration : The pre-treated neutrophil suspension is added to the upper wells of the chemotaxis chamber. The chamber is then incubated at 37°C in a humidified incubator to allow for neutrophil migration through the porous membrane towards the C5a gradient in the lower chamber.
-
Quantification : After the incubation period, non-migrated cells on the upper surface of the membrane are removed. The number of neutrophils that have migrated to the lower chamber is quantified. This can be achieved by various methods, including manual cell counting with a microscope, or by pre-labeling the neutrophils with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber using a plate reader.
-
Data Analysis : The results are typically expressed as the percentage of migration inhibition compared to the vehicle-treated control. The IC₅₀ value, the concentration of the antagonist that inhibits 50% of the maximal C5a-induced migration, is then calculated.
In Vivo C5a-Induced Neutrophil Mobilization and TNF-α Production in Mice
This in vivo pharmacodynamic model assesses the efficacy of C5aR1 antagonists in a living organism.
-
Animal Model : Wild-type mice (e.g., C57BL/6J) are used for the study.
-
Antagonist Administration : Mice are intravenously administered with different doses of the C5aR1 antagonists (e.g., PMX53, JPE-1375) or a vehicle control.
-
C5a Challenge : After a predetermined time following antagonist administration, the mice are challenged with an intravenous injection of recombinant mouse C5a to induce an inflammatory response.
-
Sample Collection : Blood samples are collected at various time points after the C5a challenge.
-
Neutrophil Mobilization Analysis : The number of circulating polymorphonuclear (PMN) leukocytes, primarily neutrophils, is quantified from the blood samples. This is often done using flow cytometry, staining for specific neutrophil markers such as Ly6G and CD11b.
-
TNF-α Measurement : Plasma is separated from the blood samples, and the concentration of the pro-inflammatory cytokine TNF-α is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The dose-dependent and time-dependent effects of the antagonists on C5a-induced neutrophil mobilization and TNF-α production are determined. EC₅₀ values, the concentration of the antagonist that produces 50% of the maximal effect, can be calculated to compare the in vivo potency of the different compounds.
Conclusion
The C5aR1 antagonists Avacopan, PMX53, and JPE-1375 all demonstrate potent anti-inflammatory effects by effectively inhibiting the C5a-C5aR1 signaling axis. Avacopan exhibits high in vitro potency in the nanomolar range for inhibiting neutrophil functions. PMX53 and JPE-1375 show comparable in vivo efficacy in reducing C5a-induced neutrophil mobilization and TNF-α production in mice. The choice of a specific antagonist for research or therapeutic development will depend on the desired pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of inflammation and drug discovery.
References
Safety Operating Guide
Navigating the Safe Disposal of C5aR1 Antagonist 1: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of C5aR1 antagonist 1 are critical for ensuring laboratory safety and environmental protection. As a potent modulator of the complement system, this small molecule requires adherence to specific protocols to mitigate risks associated with its disposal. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste in a laboratory setting.
Given that specific disposal instructions for "this compound" are not publicly available, the following procedures are based on general guidelines for the disposal of potentially hazardous, non-specific small molecule compounds and active pharmaceutical ingredients. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the particular C5aR1 antagonist you are using, as protocols may vary.
Hazard Assessment and Data Summary
While a specific Safety Data Sheet (SDS) for a compound generically named "this compound" is not available, related compounds in this class are often categorized with hazard warnings. For instance, the C5aR1 antagonist Avdoralimab is described as "Toxic" and a "moderate to severe irritant to the skin and eyes"[1]. Therefore, it is prudent to handle all C5aR1 antagonists with a high degree of caution.
| Hazard Classification | Description | Precautionary Measures |
| Toxicity | May be harmful if ingested, inhaled, or absorbed through the skin. Handling should be performed by trained personnel. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood. |
| Irritant | May cause irritation to the skin, eyes, and respiratory tract. | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |
| Environmental Hazard | Improper disposal can lead to environmental contamination. Pharmaceuticals in waterways are a serious concern[2]. | Do not dispose of down the drain or in regular trash. Follow designated hazardous waste streams. |
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with other investigational drugs and chemicals, must comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][3].
-
Segregation of Waste:
-
Collect all waste materials contaminated with this compound in a designated, properly labeled hazardous waste container.
-
This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, plates), and contaminated PPE.
-
Never mix incompatible wastes. Store C5aR1 antagonist waste separately from other chemical waste streams unless explicitly permitted by your EHS department[4].
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
The label must also include the full chemical name ("this compound" and the specific compound name/ID if known), the associated hazards (e.g., Toxic, Irritant), and the accumulation start date.
-
List all components of a mixture by percentage or volume.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must be kept closed except when adding waste.
-
Ensure the storage area has secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound by pouring it down the drain or placing it in the regular trash.
-
Signaling Pathway and Experimental Workflow
To provide further context for researchers working with this class of compounds, the following diagrams illustrate the C5aR1 signaling pathway and a typical experimental workflow for evaluating C5aR1 antagonists.
Experimental Protocol Example: In Vivo Pharmacodynamic Assay
The following is a generalized protocol for assessing the in vivo efficacy of a C5aR1 antagonist, based on common methodologies found in the literature.
-
Animal Model and Dosing:
-
Wild-type mice (e.g., C57BL/6J) are randomly assigned to treatment groups (n=4-6 per group).
-
The C5aR1 antagonist is administered, typically via intravenous (i.v.) or oral (p.o.) route, at varying doses (e.g., 0.3, 1.0, 3.0 mg/kg). A vehicle control group receives the formulation buffer.
-
-
C5a Challenge:
-
At a specified time point after antagonist administration (e.g., 15 minutes to 24 hours), mice are challenged with an i.v. injection of recombinant mouse C5a (e.g., 50 µg/kg) to induce a systemic inflammatory response, such as neutrophil mobilization and TNF-α production.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at a peak response time (e.g., 60 minutes post-C5a injection).
-
Polymorphonuclear leukocyte (PMN) mobilization is quantified from whole blood using flow cytometry.
-
Plasma is separated for the quantification of TNF-α levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Interpretation:
-
The efficacy of the C5aR1 antagonist is determined by its ability to inhibit the C5a-induced increase in circulating PMNs and plasma TNF-α levels compared to the vehicle-treated group.
-
By adhering to these rigorous safety and disposal protocols, and understanding the experimental context in which C5aR1 antagonists are used, laboratory professionals can ensure a safe and compliant research environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and the compounds in use.
References
Essential Safety and Logistical Information for Handling C5aR1 Antagonist 1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like C5aR1 antagonist 1 is paramount. This guide provides crucial safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment and promote reliable experimental outcomes. While this document offers comprehensive guidance, always consult the specific Safety Data Sheet (SDS) for the particular C5aR1 antagonist you are using , as hazards and handling requirements can vary between specific molecules.
Hazard Identification and Personal Protective Equipment (PPE)
C5aR1 antagonists are potent, biologically active molecules that require careful handling to prevent accidental exposure. While specific toxicity data may be limited for a novel compound, it is prudent to treat it as potentially hazardous.
Potential Hazards:
-
May be a moderate to severe irritant to the skin and eyes.[1]
-
May cause an allergic skin or respiratory reaction.[2]
-
Contains a pharmaceutically active ingredient, and handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients.[1]
-
The toxicological properties of many novel C5aR1 antagonists have not been thoroughly investigated.
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[3] However, the following table outlines standard PPE recommendations for handling this compound in a research laboratory setting.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. Double-gloving is recommended for handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of solutions or airborne powder. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling solutions in a well-ventilated area. A NIOSH-approved respirator may be necessary when handling powders or if there is a risk of aerosol generation. | To prevent inhalation of the compound, especially in powder form. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: Whenever possible, handle this compound in a chemical fume hood or other ventilated enclosure, especially when working with powders or creating solutions.
-
Closed Systems: For larger scale operations, the use of closed systems is recommended to minimize the risk of exposure.[2]
Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Prevent Inhalation: Avoid breathing dust or aerosols.
-
Good Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
-
Consult the specific product datasheet for optimal storage temperatures, which may include refrigeration (2-8°C) or freezing (-20°C).
Spill and Emergency Procedures:
-
Small Spills (Solutions): Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Small Spills (Powder): Carefully scoop up the powder to avoid creating dust and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
First Aid (Skin Contact): Immediately wash the affected area with plenty of soap and water.
-
First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.
-
First Aid (Inhalation): Move the exposed person to fresh air.
-
First Aid (Ingestion): Do not induce vomiting. Seek immediate medical attention.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Waste containing this compound should be considered chemical waste and disposed of through your institution's hazardous waste program.
-
Do not dispose of down the drain or in the general trash.
Quantitative Data Summary
The following table summarizes in vivo efficacy data for several known C5aR1 antagonists from preclinical studies. This information is provided for comparative purposes.
| Compound | Animal Model | Dosing Route | Effective Dose | Outcome | Reference |
| JPE-1375 | Mouse | Intravenous | 1 and 3 mg/kg | Significantly decreased C5a-mediated PMN mobilization and TNF plasma levels. | |
| PMX53 | Mouse | Intravenous | 1 and 3 mg/kg | Significantly decreased C5a-mediated PMN mobilization and TNF plasma levels. | |
| This compound (Compound 7e) | Rat | Oral | 1, 3, and 10 mg/kg | Dose-dependent inhibition of the increase of neutrophils in the blood. | |
| PMX205 | Mouse | Oral (in drinking water) | ~2-8 mg/kg/day | Reduced neuropathology and improved memory in an Alzheimer's disease model. |
Experimental Protocols
In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy in Mice
This protocol is adapted from studies assessing the in vivo efficacy of C5aR1 antagonists.
Objective: To determine the in vivo efficacy of a C5aR1 antagonist by measuring its ability to inhibit C5a-induced neutrophil mobilization and TNF-α production in mice.
Materials:
-
This compound
-
Recombinant mouse C5a
-
Sterile, endotoxin-free saline
-
Wild-type mice (e.g., C57BL/6J)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA kit for mouse TNF-α
-
Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G)
Procedure:
-
Antagonist Preparation: Dissolve the this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations for injection.
-
Animal Dosing:
-
Administer the this compound to mice via the desired route (e.g., intravenous injection). Doses can range from 0.3 to 3.0 mg/kg based on previous studies.
-
Include a vehicle control group that receives only the vehicle.
-
-
C5a Challenge: After a predetermined time following antagonist administration (e.g., 15 minutes), inject the mice with recombinant mouse C5a (e.g., 50 µg/kg, intravenous) to induce an inflammatory response.
-
Blood Collection: At a specified time post-C5a challenge (e.g., 60 minutes), collect blood samples from the mice via a suitable method (e.g., cardiac puncture) into EDTA-coated tubes.
-
Neutrophil Analysis:
-
Perform a complete blood count or use flow cytometry to quantify the number of circulating neutrophils.
-
-
TNF-α Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of neutrophil mobilization and TNF-α production in the antagonist-treated groups to the vehicle control group to determine the inhibitory effect of the C5aR1 antagonist.
Visualizations
C5aR1 Signaling Pathway
Caption: Simplified C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of a C5aR1 antagonist in a mouse model.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
